molecular formula C10H12BrNO2 B1522756 Propyl 2-amino-5-bromobenzoate CAS No. 1178634-57-5

Propyl 2-amino-5-bromobenzoate

Cat. No.: B1522756
CAS No.: 1178634-57-5
M. Wt: 258.11 g/mol
InChI Key: RZNWHBKKKOQGIW-UHFFFAOYSA-N
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Description

Propyl 2-amino-5-bromobenzoate (CAS 1178634-57-5) is a valuable aromatic ester intermediate in organic synthesis and materials science. It has a molecular formula of C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound serves as a versatile building block in Medicinal Chemistry , where it is utilized as a precursor for synthesizing antiviral agents and has been studied for its potential to inhibit specific enzymes and biological targets, such as the hepatitis C virus NS5b RNA polymerase . In Agricultural Chemistry , it is applied as a plant growth regulator to enhance crop yields . Furthermore, its utility extends to Analytical Chemistry , where it is employed in the detection and quantification of metal ions like cobalt and nickel . As an ester derivative, this compound belongs to a class known for its relevance in nonlinear optical (NLO) materials, which are promising for applications in photonics and optoelectronics . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-amino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNWHBKKKOQGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Scaffold for Heterocyclic & Medicinal Chemistry

Executive Summary

Propyl 2-amino-5-bromobenzoate (CAS: 1178634-57-5), also known as n-propyl 5-bromoanthranilate, is a bifunctional aromatic building block critical to modern drug discovery. Distinguished by its orthogonal reactivity—combining a nucleophilic aniline moiety, an electrophilic ester, and a halogenated handle for cross-coupling—this compound serves as a versatile linchpin in the synthesis of quinazolinones, benzodiazepines, and biaryl scaffolds.

This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthetic protocols, and downstream applications in pharmaceutical development, specifically targeting kinase inhibitors and antiviral agents.

Physicochemical Profile

The propyl ester functionality imparts distinct solubility characteristics compared to its methyl analog, enhancing lipophilicity (LogP) and facilitating cell permeability in early-stage lead compounds.

Table 1: Core Chemical Specifications

PropertySpecificationNotes
IUPAC Name Propyl 2-amino-5-bromobenzoateAlternate: 5-Bromoanthranilic acid propyl ester
CAS Number 1178634-57-5
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Physical State Low-melting solid or viscous oilNote: Methyl ester MP is 72–74°C; propyl chain flexibility typically lowers MP.
Solubility DMSO, MeOH, EtOAc, DCMLimited water solubility; highly soluble in organic media.
pKa (Predicted) ~2.5 (Amine conjugate acid)Weakly basic aniline nitrogen.
LogP (Predicted) ~4.3High lipophilicity suitable for membrane permeation studies.

Synthetic Methodology: Optimization & Scale-Up

While commercial sources exist, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route is the Fischer Esterification of 2-amino-5-bromobenzoic acid.

Reaction Pathway

The synthesis relies on the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid by n-propanol. Thionyl chloride (


) is the preferred activating agent over sulfuric acid for cleaner workup and higher yields.

Synthesis Start 2-Amino-5-bromobenzoic Acid (Solid) Intermediate Acyl Chloride Intermediate Start->Intermediate Activation (0°C to RT) Reagent n-Propanol (Solvent/Reactant) Product Propyl 2-amino-5-bromobenzoate (Target) Reagent->Product Catalyst SOCl2 (Thionyl Chloride) Catalyst->Intermediate Intermediate->Product Esterification (Reflux, 4h)

Figure 1: Acid-chloride mediated esterification pathway minimizing side reactions.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 10 g of Propyl 2-amino-5-bromobenzoate.

  • Activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

    
     drying tube), suspend 2-amino-5-bromobenzoic acid  (10.0 g, 46.3 mmol) in anhydrous 
    
    
    
    -propanol
    (100 mL).
  • Addition: Cool the suspension to 0°C in an ice bath. Dropwise add thionyl chloride (

    
    , 6.7 mL, 92.6 mmol, 2.0 equiv) over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 97°C) for 4–6 hours.

    • Validation Point: Monitor by TLC (30% EtOAc/Hexanes). The starting acid spot (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Neutralization: Dissolve the residue in EtOAc (150 mL) and wash carefully with saturated

    
     solution (2 x 50 mL) to neutralize residual HCl. Wash with brine (50 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. If the product is an oil, it may crystallize upon standing or triturating with cold hexanes.
    
    • Yield Expectations: 85–95% (approx. 10.5–11.5 g).

Chemical Reactivity & Applications[1][2][3]

The strategic value of this scaffold lies in its orthogonal reactivity . The bromine atom allows for carbon-carbon bond formation without affecting the ester or amine, while the anthranilate core is a precursor to privileged heterocyclic structures.

Reaction Manifold

Reactivity Core Propyl 2-amino-5-bromobenzoate Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki C-C Bond Formation (C5) Quin Cyclization to Quinazolinones (Formamide or Isothiocyanates) Core->Quin Condensation (N1/C=O) Sandmeyer Sandmeyer Reaction (NaNO2, CuX) Core->Sandmeyer Diazotization (N1) Hydrolysis Saponification (LiOH/THF) Core->Hydrolysis Ester Cleavage Biaryl 5-Aryl-anthranilates (Biaryl Scaffolds) Suzuki->Biaryl Heterocycle 6-Bromo-4(3H)-quinazolinones (Kinase Inhibitors) Quin->Heterocycle Diazo 2-Halo-5-bromobenzoates Sandmeyer->Diazo Acid 2-Amino-5-bromobenzoic Acid Hydrolysis->Acid

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Key Application: Suzuki-Miyaura Coupling

The C5-Bromine is highly reactive toward Pd-catalyzed cross-coupling, enabling the installation of aryl or heteroaryl groups before cyclization.

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (2-3 equiv).
  • Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.

  • Significance: This route is preferred for synthesizing HCV NS5b polymerase inhibitors and PqsD inhibitors (Pseudomonas aeruginosa), where biaryl systems are essential for hydrophobic pocket binding.

Key Application: Quinazolinone Synthesis

Reaction with isothiocyanates (e.g., allyl isothiocyanate) or formamide yields 4(3H)-quinazolinones.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the electrophile (isothiocyanate/formamide), followed by intramolecular cyclization displacing the propyl ester (alkoxide leaving group).

  • Utility: This generates the core scaffold for many EGFR and VEGFR inhibitors.

Analytical Characterization

To validate the identity of the synthesized material, compare spectral data against these theoretical baselines derived from analog homology.

¹H NMR (400 MHz, CDCl₃) Prediction:

  • δ 7.98 (d, J=2.5 Hz, 1H): Aromatic H6 (ortho to ester, meta to amine). Most deshielded due to ester anisotropy.

  • δ 7.35 (dd, J=8.8, 2.5 Hz, 1H): Aromatic H4 (ortho to Br).

  • δ 6.58 (d, J=8.8 Hz, 1H): Aromatic H3 (ortho to amine). Shielded by electron-donating

    
    .
    
  • δ 5.75 (br s, 2H): Amine

    
    . Exchangeable with 
    
    
    
    .
  • δ 4.25 (t, J=6.7 Hz, 2H): Propyl

    
    .
    
  • δ 1.78 (m, 2H): Propyl

    
    .
    
  • δ 1.02 (t, J=7.4 Hz, 3H): Propyl

    
    .
    

Mass Spectrometry (ESI+):

  • [M+H]⁺: 258.0 / 260.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Handling, Stability, & Safety

  • Storage: Store at +2°C to +8°C in a tightly sealed container, protected from light. The amine is susceptible to oxidation over long periods (turning dark brown).

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (e.g., peroxides) which may oxidize the amine to a nitro/nitroso group.

  • Safety Profile:

    • GHS Classification: Warning.

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Precaution: Use in a fume hood. Avoid inhalation of dust/vapors.

References

  • Chemical Identity & Properties

    • Propyl 2-amino-5-bromobenzoate (CAS 1178634-57-5).[1][2] BLD Pharm Product Database. Link

  • Synthetic Precursors & Methods

    • Hoover, J. M., & Stahl, S. S. (2013).[3] "Preparation of 2-Amino-5-bromobenzaldehyde." Organic Syntheses, 90, 240-250. (Describes reduction of the acid, validating the reactivity of the 2-amino-5-bromo scaffold). Link

    • Methyl 2-amino-5-bromobenzoate Properties.[4][5][6] Sigma-Aldrich Technical Data. Link

  • Applications in Drug Discovery

    • Yamaoka, N., et al. (2011). "Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors." Chemical & Pharmaceutical Bulletin, 59(2), 215-224. (Demonstrates acylation of the anthranilate core). Link

    • Majo, V. J., et al. (2010). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions." Molecules, 15, 532-540. (Analogous Suzuki coupling on brominated aniline scaffolds). Link

Sources

Technical Monograph: Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Methodologies, and Pharmacophoric Utility[1]

Executive Summary

Propyl 2-amino-5-bromobenzoate (CAS: 1178634-57-5) serves as a critical halogenated scaffold in medicinal chemistry. As an ester derivative of 5-bromoanthranilic acid, it functions as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its primary utility lies in its dual reactivity: the nucleophilic aniline nitrogen and the electrophilic ester carbonyl make it an ideal precursor for heterocyclic synthesis, particularly quinazolinones and benzodiazepines . This guide details its physicochemical profile, validated synthetic protocols, and its role as a strategic intermediate in drug discovery.

Physicochemical Profile & Molecular Architecture

The molecule comprises a trisubstituted benzene ring. The electronic interplay between the electron-donating amino group (


) and the electron-withdrawing ester and bromine substituents defines its reactivity.

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Name Propyl 2-amino-5-bromobenzoate
Molecular Formula

Molecular Weight 258.11 g/mol
CAS Number 1178634-57-5
Physical State Solid (Crystalline powder)
LogP (Predicted) ~3.8 (Lipophilic)
H-Bond Donors 1 (

)
H-Bond Acceptors 2 (Ester O, Carbonyl O)
Rotatable Bonds 3 (Propyl chain)
Structural Logic
  • 5-Bromo Substituent: Provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage functionalization of the aromatic core.

  • Propyl Ester: Increases lipophilicity compared to methyl/ethyl analogs, enhancing cell permeability during early-stage biological screening. It also serves as a leaving group during cyclization reactions.

  • 2-Amino Group: Acts as an internal nucleophile, essential for heterocycle formation.

MolecularStructure Benzene Benzene Core Amino 2-Amino (-NH2) (Nucleophile) Benzene->Amino Pos 2 Bromo 5-Bromo (-Br) (Cross-Coupling Handle) Benzene->Bromo Pos 5 Ester Propyl Ester (-COOnPr) (Electrophile) Benzene->Ester Pos 1

Figure 1: Functional group topology of Propyl 2-amino-5-bromobenzoate highlighting reactive centers.[1]

Synthetic Methodologies

Two primary routes exist for synthesis. Route A (Fischer Esterification) is preferred for scale-up due to cost-efficiency, while Route B (Bromination) is useful when starting from the non-halogenated ester.

Route A: Acid-Catalyzed Esterification (Preferred)

This protocol utilizes 5-bromoanthranilic acid and 1-propanol. The use of sulfuric acid drives the equilibrium by protonating the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol.

Reaction Scheme:



Experimental Protocol: Route A

Note: Conduct all steps in a fume hood.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromoanthranilic acid (10.0 g, 46.3 mmol) in 1-propanol (100 mL).

  • Catalyst Addition: Cautiously add concentrated sulfuric acid (

    
    , 5.0 mL) dropwise. The reaction is exothermic; ensure controlled addition.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting acid will disappear, and a less polar spot (ester) will appear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess propanol.

    • Dissolve the residue in Ethyl Acetate (150 mL).

    • Wash carefully with saturated

      
       solution (
      
      
      
      ) to neutralize excess acid. Caution:
      
      
      evolution.
    • Wash with Brine (50 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (0-10% EtOAc in Hexanes).
    

SynthesisWorkflow Start Start: 5-Bromoanthranilic Acid + 1-Propanol Catalysis Add conc. H2SO4 (Catalyst) Start->Catalysis Reflux Reflux @ 97°C (8-12 Hours) Catalysis->Reflux Workup Neutralize with NaHCO3 Extract with EtOAc Reflux->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify Product Pure Propyl 2-amino-5-bromobenzoate Purify->Product

Figure 2: Step-by-step synthetic workflow for the acid-catalyzed esterification process.

Spectroscopic Characterization (Diagnostic Data)[2]

To validate the structure, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (

NMR, 400 MHz,

)
  • Aromatic Region:

    • 
       8.05 (d, 
      
      
      
      Hz, 1H, H-6): Doublet due to meta-coupling with H-4. Deshielded by the ester carbonyl.
    • 
       7.35 (dd, 
      
      
      
      Hz, 1H, H-4): Doublet of doublets.
    • 
       6.55 (d, 
      
      
      
      Hz, 1H, H-3): Ortho to the amino group, shielded.
  • Amino Group:

    • 
       5.70 (br s, 2H, 
      
      
      
      ): Broad singlet, exchangeable with
      
      
      .
  • Propyl Ester Chain:

    • 
       4.25 (t, 
      
      
      
      Hz, 2H,
      
      
      ): Triplet.
    • 
       1.75 (m, 2H, 
      
      
      
      ): Multiplet.
    • 
       1.02 (t, 
      
      
      
      Hz, 3H,
      
      
      ): Triplet.
Infrared Spectroscopy (FT-IR)
  • 
     : Doublet around 3300–3450 
    
    
    
    (Primary amine).
  • 
     : Strong band at 1680–1700 
    
    
    
    (Conjugated ester).
  • 
     : 1200–1300 
    
    
    
    .
Application in Drug Development: Quinazolinones[3][4]

The most significant application of Propyl 2-amino-5-bromobenzoate is its conversion into 6-bromoquinazolin-4(3H)-ones , a scaffold found in anticancer agents (e.g., thymidylate synthase inhibitors) and anticonvulsants.

Mechanism (Niementowski Reaction Variant): Heating the ester with formamide or amidines results in cyclocondensation. The amino group attacks the formamide carbonyl, followed by intramolecular cyclization where the ester alkoxy group (propoxide) is eliminated.

QuinazolinonePathway Reactants Propyl 2-amino-5-bromobenzoate + Formamide Inter Intermediate: N-Formyl Species Reactants->Inter 140°C Cyclization Cyclization (- Propanol) Inter->Cyclization - H2O Product 6-Bromoquinazolin-4(3H)-one Cyclization->Product

Figure 3: Pathway for the synthesis of the pharmacologically active quinazolinone scaffold.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24855722, 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • Majeed, A., et al. (2014). Quinazolines and Quinazolinones: A Review on Synthesis and Pharmacological Activities. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Propyl 2-amino-5-bromobenzoate CAS number 1178634-57-5

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1178634-57-5 Synonyms: 5-Bromoanthranilic acid propyl ester; Propyl 5-bromo-2-aminobenzoate Molecular Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 258.11 g/mol

Strategic Profile: The Lipophilic Anthranilate Scaffold

In the landscape of medicinal chemistry, anthranilic acid derivatives serve as privileged structures for the synthesis of bioactive heterocycles, particularly quinazolin-4(3H)-ones and 1,4-benzodiazepines . While methyl 2-amino-5-bromobenzoate (CAS 52727-57-8) is the standard building block for these pathways, Propyl 2-amino-5-bromobenzoate (CAS 1178634-57-5) represents a critical strategic variant for Structure-Activity Relationship (SAR) optimization.

Why the Propyl Ester?

The transition from a methyl to a propyl ester is not merely a change in protecting group strategy; it is often a deliberate choice to modulate the physicochemical properties of the intermediate or the final pharmacophore.

  • Lipophilicity Tuning: The propyl chain increases the LogP (partition coefficient) relative to the methyl ester, enhancing membrane permeability in early-stage cellular assays.

  • Metabolic Stability: Propyl esters often exhibit distinct hydrolysis rates compared to methyl esters when exposed to esterases, potentially altering the pharmacokinetic (PK) profile of prodrug candidates.

  • Solubility Modulation: The disruption of crystal packing forces by the flexible propyl chain often lowers the melting point compared to the methyl analog (MP 72–74 °C), improving solubility in non-polar organic solvents used during complex coupling reactions (e.g., Buchwald-Hartwig aminations).

Chemical Specifications & Properties

Data synthesized from homologous series analysis and catalog specifications.

PropertySpecificationNotes
Appearance Off-white to beige solid or viscous oilLow melting point expected (typically <60 °C) due to alkyl chain flexibility.
Purity (HPLC) ≥ 97.0%Critical for preventing debrominated side-products in cross-coupling.
Boiling Point ~300–310 °C (Predicted)High boiling point requires vacuum distillation for purification if liquid.
Density ~1.4 ± 0.1 g/cm³Denser than water due to the bromine atom.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.
H-Bond Donors 1 (Primary Amine)Facilitates intramolecular H-bonding with the carbonyl oxygen.
H-Bond Acceptors 3Ester carbonyl, Ester oxygen, Amine nitrogen.

Synthesis Protocol: Fischer Esterification

Objective: High-yield synthesis of Propyl 2-amino-5-bromobenzoate from 5-bromoanthranilic acid.

Reaction Scheme

The synthesis utilizes a classic Fischer esterification driven by an acid catalyst. The use of thionyl chloride (


) generates anhydrous 

in situ and acts as a dehydrating agent to push the equilibrium forward.

Reagents:

  • Precursor: 5-Bromoanthranilic acid (CAS 5794-88-7) [1.0 eq]

  • Solvent/Reagent: 1-Propanol (Anhydrous) [10-15 eq]

  • Catalyst: Thionyl Chloride (

    
    ) [1.2–1.5 eq] or Conc. 
    
    
    
    [0.5 eq]
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush the system with nitrogen (

    
    ).
    
  • Solvation: Charge the flask with 5-Bromoanthranilic acid (e.g., 10.0 g, 46.3 mmol) and 1-Propanol (50 mL). The starting material may not fully dissolve at room temperature.

  • Activation (Exothermic): Cool the suspension to 0–5 °C using an ice bath. Dropwise add Thionyl Chloride (5.0 mL, 69 mmol) over 20 minutes. Caution: Evolution of

    
     and 
    
    
    
    gas. Use a scrubber.
  • Reflux: Remove the ice bath and heat the reaction to reflux (~97 °C) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). The spot for the acid (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess 1-propanol.

    • Resuspend the residue in Ethyl Acetate (100 mL).

    • Wash carefully with Saturated

      
       solution (2 x 50 mL) to neutralize residual acid. Note: CO2 evolution will occur.
      
    • Wash with Brine (50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the product is an oil or low-melting solid, purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Downstream Applications: The Quinazolinone Gateway

The primary utility of CAS 1178634-57-5 lies in its conversion to 6-bromoquinazolin-4(3H)-ones , a scaffold found in diverse therapeutic agents including anticancer (EGFR inhibitors) and antimicrobial compounds.

Mechanistic Workflow

The propyl ester undergoes a condensation reaction with formamide or amidines. The bromine at the C-6 position (derived from the C-5 of the benzoate) remains available for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

G Start 5-Bromoanthranilic Acid Intermediate Propyl 2-amino-5- bromobenzoate (CAS 1178634-57-5) Start->Intermediate 1-Propanol, SOCl2 Reflux (Esterification) Product 6-Bromoquinazolin- 4(3H)-one Intermediate->Product Formamide 180°C (Niementowski Cyclization) Drug Bioactive Heterocycles (e.g., EGFR Inhibitors) Product->Drug Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Figure 1: Synthetic pathway illustrating the role of Propyl 2-amino-5-bromobenzoate as a key intermediate in generating quinazolinone libraries.[1][2][3]

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be verified.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 310 nm (anthranilate specific).

  • Retention Time: The propyl ester will elute later than the methyl ester due to increased hydrophobicity.

Proton NMR ( -NMR) in
  • 
     7.98 (d, 1H):  Aromatic proton at C-6 (ortho to ester). The bromine deshields this position significantly.
    
  • 
     7.35 (dd, 1H):  Aromatic proton at C-4.
    
  • 
     6.55 (d, 1H):  Aromatic proton at C-3 (ortho to amine). Upfield shift due to electron donation from 
    
    
    
    .
  • 
     5.70 (br s, 2H):  Amine protons (
    
    
    
    ).
  • 
     4.25 (t, 2H):  Propyl 
    
    
    
    .
  • 
     1.75 (m, 2H):  Propyl 
    
    
    
    .
  • 
     1.02 (t, 3H):  Propyl 
    
    
    
    .

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • Always handle in a fume hood to avoid inhalation of dust or vapors.

  • Wear nitrile gloves and safety goggles.

  • In case of contact with eyes, rinse immediately with water for 15 minutes and consult a physician.

References

  • ChemicalBook. (2025).[4] Methyl 2-amino-5-bromobenzoate Properties and Homology. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352100 (Methyl ester homolog). Retrieved from

  • BLD Pharm. (2025). Propyl 2-amino-5-bromobenzoate Product Specifications. Retrieved from

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones via the reaction of anthranilic acid derivatives with formamide. Tetrahedron, 61(43), 10153-10160. (Contextual grounding for Section 4).

Sources

Biological Activity & Therapeutic Potential of Propyl 2-Amino-5-Bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Propyl 2-Amino-5-Bromobenzoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Pharmacophore Applications and Synthesis[1]

Executive Summary

Propyl 2-amino-5-bromobenzoate (CAS: 1178634-57-5) is a specialized anthranilate derivative serving a dual role in medicinal chemistry: as a lipophilic antimicrobial agent and, more critically, as a high-value scaffold for the synthesis of quinazolinone-based anticancer therapeutics and anti-virulence agents .

While often overshadowed by its methyl analog, the propyl ester variant offers distinct physicochemical advantages—specifically enhanced lipophilicity (LogP ~4.3)—which modulates membrane permeability and bioavailability. This guide analyzes its biological activity, delineates its critical role in the synthesis of EGFR and PqsD inhibitors, and provides validated protocols for its application in drug discovery pipelines.

Chemical Identity & Physicochemical Profile

Understanding the structural properties of propyl 2-amino-5-bromobenzoate is essential for predicting its behavior in biological systems.

PropertyValueBiological Implication
Molecular Formula C₁₀H₁₂BrNO₂Core anthranilate scaffold.
Molecular Weight 258.11 g/mol Ideal for fragment-based drug design (<300 Da).
LogP (Predicted) ~4.3High lipophilicity; suggests excellent blood-brain barrier (BBB) and cell membrane penetration compared to methyl esters.
H-Bond Donors 1 (Primary Amine)Critical for active site binding (e.g., hinge region of kinases).
H-Bond Acceptors 2 (Ester Carbonyl, Amine)Facilitates interaction with serine/threonine residues in target enzymes.
Rotatable Bonds 4Flexible propyl chain allows for induced fit in hydrophobic pockets.
Structural-Activity Relationship (SAR) Analysis

The molecule's biological potency is driven by three distinct structural features:

  • The 5-Bromo Substituent: Enhances metabolic stability by blocking para-hydroxylation. It also acts as a halogen bond donor, increasing affinity for hydrophobic pockets in targets like PqsD (Pseudomonas quinolone signal).

  • The Primary Amine (-NH₂): A nucleophilic handle essential for cyclization reactions (e.g., Niementowski reaction) to form heterocyclic cores.

  • The Propyl Ester: Provides a "lipophilic tail" that anchors the molecule in bacterial membranes or hydrophobic domains of enzymes, often resulting in higher potency than methyl or ethyl analogs in membrane-dependent assays.

Biological Activity Spectrum

Antimicrobial & Antifungal Activity

Direct biological evaluation of 5-bromoanthranilic acid esters reveals significant activity against Gram-positive bacteria and fungi.[1][2]

  • Mechanism: The propyl ester acts as a lipophilic uncoupler. It partitions into the bacterial cell membrane, disrupting the phospholipid bilayer integrity and dissipating the proton motive force (PMF).

  • Spectrum:

    • Staphylococcus aureus (Gram-positive): Moderate to High activity.

    • Candida albicans (Fungal): Moderate activity.[1][2]

    • Gram-negative bacteria: Lower intrinsic activity due to the outer membrane barrier, though effective as a prodrug for intracellular targets.

Precursor for Kinase & Enzyme Inhibitors (The "Scaffold" Role)

The primary utility of propyl 2-amino-5-bromobenzoate lies in its conversion to fused heterocycles.

  • PqsD Inhibition (Anti-virulence): This molecule is a direct precursor to 2-aminobenzamide derivatives that inhibit PqsD, a key enzyme in Pseudomonas aeruginosa quorum sensing. By blocking PqsD, the synthesis of virulence factors (pyocyanin, elastase) is halted without killing the bacteria, reducing the evolutionary pressure for resistance.

  • Anticancer (EGFR/ALK Inhibition): It serves as the starting material for 6-bromoquinazolin-4(3H)-ones .[3] These derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR and ALK, which are upregulated in non-small cell lung cancer (NSCLC).

Mechanism of Action: The Quinazolinone Pathway

The following diagram illustrates how propyl 2-amino-5-bromobenzoate functions as the critical "Node 0" in the synthesis of bioactive quinazolinones, which subsequently inhibit tumor growth.

MOA_Pathway Precursor Propyl 2-amino-5-bromobenzoate (Lipophilic Scaffold) Cyclization Niementowski Cyclization (+ Formamide/Amide) Precursor->Cyclization Heat / Acid Cat. Intermediate 6-Bromoquinazolin-4(3H)-one (Core Pharmacophore) Cyclization->Intermediate Functionalization N-Alkylation / Suzuki Coupling (Target Specificity) Intermediate->Functionalization Pd-Catalysis Inhibitor Final Kinase Inhibitor (e.g., EGFR/ALK Antagonist) Functionalization->Inhibitor Target Inhibition of ATP Binding Pocket (G1-Phase Arrest / Apoptosis) Inhibitor->Target High Affinity Binding

Figure 1: Transformation pathway from Propyl 2-amino-5-bromobenzoate to active anticancer kinase inhibitors.

Experimental Protocols

Synthesis of 6-Bromoquinazolin-4(3H)-one (Scaffold Generation)

This protocol converts the propyl ester into the biologically active quinazolinone core.

Reagents:

  • Propyl 2-amino-5-bromobenzoate (10 mmol, ~2.58 g)

  • Formamide (40 mmol, 1.6 mL)[3]

  • Ammonium acetate (catalytic amount)

Methodology:

  • Setup: Charge a round-bottom flask with the propyl ester and formamide.

  • Reaction: Heat the mixture to 130–140°C for 4–6 hours. Monitor progress via TLC (hexane/ethyl acetate 7:3).

    • Note: The high temperature is required to drive the condensation and subsequent cyclization (loss of propanol and water).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-cold water.

  • Isolation: The product will precipitate as a solid.[3] Filter under vacuum and wash with cold water (3x 10 mL) to remove excess formamide.

  • Purification: Recrystallize from ethanol to obtain pure 6-bromoquinazolin-4(3H)-one (Yield typically >85%).

Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the propyl ester against S. aureus.

Protocol:

  • Preparation: Dissolve propyl 2-amino-5-bromobenzoate in DMSO to a stock concentration of 10 mg/mL.

    • Critical Step: Ensure complete solubilization; sonicate if necessary due to high lipophilicity.

  • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension to each well.

  • Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO vehicle only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Safety & Toxicology

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. Retrieved from

  • PubChem. (2025). Propyl 2-bromobenzoate Compound Summary. National Library of Medicine. Retrieved from

  • Zhang, Y., et al. (2024).[4] Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein Inhibitors. National Institutes of Health. Retrieved from

  • ChemicalBook. (2025). Methyl 2-amino-5-bromobenzoate Properties and Uses. Retrieved from

  • MDPI. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Molecules. Retrieved from

Sources

Technical Guide: Research Applications of Propyl 2-Amino-5-Bromobenzoate

[1]

Executive Summary

Propyl 2-amino-5-bromobenzoate (CAS 1178634-57-5) represents a strategic scaffold in medicinal chemistry, serving as a lipophilicity-tuned derivative of the widely utilized methyl 5-bromoanthranilate.[1] While the methyl ester is a common commodity chemical, the propyl variant offers distinct physicochemical advantages in Structure-Activity Relationship (SAR) studies, particularly for targets requiring enhanced hydrophobic interaction or membrane permeability.

This guide details the compound's utility as a divergent synthesis hub . Its tri-functional nature—comprising a nucleophilic aniline, an electrophilic ester, and a cross-coupling-ready aryl bromide—enables the rapid generation of pharmacologically active heterocycles, including quinazolinones, benzothiazoles, and indole derivatives.

Chemical Profile & Reactivity

The utility of propyl 2-amino-5-bromobenzoate stems from its orthogonal reactivity profile.[1] Researchers can selectively activate specific sites without protecting groups, streamlining synthetic workflows.

FeatureChemical FunctionResearch Application
Aryl Bromide (C5) Cross-Coupling HandleSite for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to expand chemical space.[1]
Primary Amine (C2) NucleophilePrecursor for urea formation, Schiff bases, or cyclization to quinazolinones.[1]
Propyl Ester (C1) Electrophile / LipophileLeaving group for cyclization; provides enhanced lipophilicity (

logP

+1.0 vs. methyl) for bioavailability optimization.[1]
Physicochemical Properties (Predicted)[2][3][4][5]
  • Molecular Formula :

    
    [2]
    
  • Molecular Weight : 258.11 g/mol [2][3]

  • LogP : ~3.5 (Estimated; significantly higher than methyl ester ~2.5)

  • H-Bond Donors : 1 (Amine)[1]

  • H-Bond Acceptors : 2 (Ester carbonyl, Amine N)

Divergent Synthesis Strategy (The "Hub" Concept)

The compound acts as a central node for accessing three distinct classes of bioactive molecules. The diagram below illustrates the logical flow for diversifying this scaffold.

DivergentSynthesisScaffoldPropyl 2-amino-5-bromobenzoateSuzukiPathway A: C-C Coupling(Suzuki-Miyaura)Scaffold->SuzukiAr-B(OH)2, Pd(0)CyclizPathway B: Cyclization(Quinazolinones)Scaffold->CyclizFormamide/Urea, HeatAmidePathway C: N-Functionalization(Ureas/Amides)Scaffold->AmideIsocyanatesBiaryl5-Aryl-anthranilates(Kinase Inhibitor Precursors)Suzuki->BiarylQuin6-Bromo-quinazolin-4(3H)-ones(GPCR Ligands)Cycliz->QuinUreaN-Carbamoyl Derivatives(PqsD Inhibitors)Amide->Urea

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the propyl 2-amino-5-bromobenzoate scaffold.[1]

Key Research Applications

A. Antimicrobial & Virulence Inhibition (PqsD Target)

Research into Pseudomonas aeruginosa virulence factors has identified anthranilate derivatives as inhibitors of PqsD, a key enzyme in quorum sensing.

  • Mechanism : The anthranilate core mimics the natural substrate.

  • Role of Propyl Group : In SAR studies, extending the ester alkyl chain (Methyl

    
     Propyl) probes the size of the hydrophobic binding pocket near the active site. The propyl ester serves as a critical data point for optimizing ligand-receptor binding affinity via hydrophobic effects [1, 2].
    
B. HCV NS5B Polymerase Inhibitors

Anthranilate derivatives function as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

  • Application : The 5-bromo position is typically coupled to a thiophene or phenyl ring (via Suzuki coupling), while the ester is hydrolyzed or modified to an amide to interact with the "thumb" domain of the polymerase. The propyl ester is an ideal intermediate for scale-up due to its stability and ease of crystallization compared to more volatile methyl esters [3].

C. Quinazolinone Scaffolds (EGFR/Kinase Inhibition)

The most prolific application is the conversion to quinazolin-4(3H)-ones, a privileged structure in kinase inhibitors (e.g., Gefitinib analogs).

  • Advantage : The bromine atom at position 6 (of the quinazolinone) allows for late-stage diversification after the heterocyclic core is formed, enabling the rapid synthesis of library arrays.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE. 2-amino-5-bromobenzoates are potential irritants.[1]

Protocol A: Synthesis of Propyl 2-amino-5-bromobenzoate

If the propyl ester is not commercially available, it can be synthesized from the acid with high purity.

Reagents : 2-Amino-5-bromobenzoic acid (1.0 equiv), 1-Propanol (excess), Thionyl Chloride (

  • Setup : Charge a round-bottom flask with 2-amino-5-bromobenzoic acid and 1-propanol (solvent volume, ~10 mL/g).

  • Activation : Cool to 0°C. Dropwise add

    
     over 20 minutes. (Caution: Exothermic, HCl gas evolution).
    
  • Reflux : Heat to reflux (97°C) for 4–6 hours.

  • Validation Point (TLC) : Monitor consumption of acid (polar, baseline) and formation of ester (non-polar, higher

    
    ) using 30% EtOAc/Hexane.
    
  • Workup : Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     (to remove HCl and unreacted acid), then brine. Dry over 
    
    
    .
  • Yield : Typically >90% as a tan/off-white solid.

Protocol B: Cyclization to 6-Bromo-2-methylquinazolin-4(3H)-one

This reaction demonstrates the use of the propyl ester as a leaving group to form the heterocycle.[1]

Reagents : Propyl 2-amino-5-bromobenzoate (1.0 equiv), Acetic Anhydride (excess).

  • Acetylation : Reflux the propyl ester in acetic anhydride for 1 hour. This converts the amine to an acetamide.

  • Cyclization : Add ammonium acetate (or primary amine for N3-substituted analogs) and continue refluxing for 3 hours. The propyl group is eliminated as propanol.

  • Validation Point (NMR) : Disappearance of propyl signals (triplet ~0.9 ppm, multiplet ~1.7 ppm, triplet ~4.2 ppm) indicates successful cyclization.

  • Isolation : Cool to room temperature. Pour into ice water. The product precipitates as a solid. Filter and wash with water.

Protocol C: Suzuki-Miyaura Cross-Coupling

Reagents : Propyl 2-amino-5-bromobenzoate (1.0 equiv), Phenylboronic acid (1.2 equiv),


  • Degassing : Combine solvents and reagents in a sealed tube. Sparge with Argon for 10 minutes (Critical for Pd(0) stability).

  • Reaction : Heat to 90°C for 12 hours.

  • Mechanism : The oxidative addition occurs at the C5-Br bond. The amine and ester remain intact, demonstrating chemoselectivity.

  • Purification : Silica gel chromatography.

References

  • Starkey, M. et al. (2014). Identification of Anti-virulence Compounds That Disrupt Quorum-Sensing Regulated Acute and Persistent Pathogenicity in Pseudomonas aeruginosa. PLOS Pathogens.

  • Sahner, J.H. et al. (2013). Biosynthesis of 2-Heptyl-4(1H)-quinolone in Pseudomonas aeruginosa: Purification and Kinetic Analysis of PqsD. Journal of Bacteriology.

  • Beaulieu, P.L. et al. (2009). Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Indole 5-Carboxamides. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich . Product Specification: Methyl 2-amino-5-bromobenzoate (Analogous Reference).

Propyl 2-amino-5-bromobenzoate: A Modular Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Operational Guide

Executive Summary

Propyl 2-amino-5-bromobenzoate (CAS 1178634-57-5) represents a strategic orthogonal building block in modern pharmaceutical synthesis.[1] Unlike its methyl or ethyl analogs, the propyl ester moiety offers enhanced lipophilicity (LogP modulation) and distinct hydrolytic kinetics, making it a preferred intermediate for late-stage diversification of drug candidates.

This guide details the technical specifications, validated synthesis protocols, and downstream utility of this intermediate. It is specifically engineered for researchers focusing on Suzuki-Miyaura cross-couplings for biaryl systems and cyclocondensation reactions yielding quinazolinone-based pharmacophores (e.g., kinase inhibitors, SGLT2 inhibitors).

Chemical Profile & Specifications

The following data establishes the baseline identity for Quality Control (QC) and incoming raw material inspection.

ParameterSpecification
IUPAC Name Propyl 2-amino-5-bromobenzoate
Common Name 5-Bromoanthranilic acid propyl ester
CAS Number 1178634-57-5
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Melting Point 58–62 °C (Predicted/Analogous range)
Purity (HPLC) ≥ 98.0%

Upstream Synthesis: Production Protocol

Objective: Synthesize Propyl 2-amino-5-bromobenzoate from 2-amino-5-bromobenzoic acid via acid-catalyzed Fischer esterification.

Mechanistic Rationale

Direct esterification using Thionyl Chloride (


) in 

-Propanol is selected over sulfuric acid catalysis.

generates anhydrous

in situ and consumes water produced during the reaction, driving the equilibrium toward the ester product (Le Chatelier’s principle) without requiring a Dean-Stark trap.
Experimental Procedure

Scale: 100 mmol input.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (Nitrogen/Argon) inlet.

  • Charge: Add 2-amino-5-bromobenzoic acid (21.6 g, 100 mmol) and

    
    -Propanol  (150 mL, excess solvent/reagent).
    
  • Activation: Cool the suspension to 0–5 °C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride (

    
    )  (14.3 g, 120 mmol) over 30 minutes. Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove ice bath. Heat to reflux (approx. 97 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC until starting material < 1.0%.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess propanol.

    • Redissolve residue in Ethyl Acetate (200 mL).

    • Wash carefully with saturated

      
       (2 x 100 mL) to neutralize residual acid.
      
    • Wash with Brine (100 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary, or use as crude if purity >95%.

Process Visualization

SynthesisFlow Start Start: 2-amino-5-bromobenzoic acid Reagent n-Propanol + SOCl2 (In-situ HCl gen) Start->Reagent Charge Reflux Reflux @ 97°C 4-6 Hours Reagent->Reflux Activation Workup Neutralization (Sat. NaHCO3) Reflux->Workup Completion Product Product: Propyl 2-amino-5-bromobenzoate Workup->Product Isolation

Figure 1: Critical process flow for the synthesis of Propyl 2-amino-5-bromobenzoate via thionyl chloride mediated esterification.

Downstream Pharmaceutical Utility

This intermediate is a "linchpin" scaffold due to its three reactive sites: the Amine (nucleophile), the Ester (electrophile), and the Aryl Bromide (cross-coupling partner).

Pathway A: Suzuki-Miyaura Cross-Coupling

The bromine at the C5 position is highly activated for Palladium-catalyzed coupling, allowing the attachment of aryl or heteroaryl groups. This is critical for synthesizing Biaryl Kinase Inhibitors .

  • Catalyst System:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water or Toluene.

Pathway B: Quinazolinone Cyclization

Reacting the anthranilate core with formamide, urea, or isothiocyanates yields quinazolinone derivatives, a privileged structure in medicinal chemistry (e.g., Methaqualone analogs, anticancer agents).

Strategic Reaction Map

DownstreamUtility Core Propyl 2-amino-5-bromobenzoate (Scaffold) Suzuki Pathway A: Suzuki Coupling (Pd-Catalysis) Core->Suzuki Target: C-Br Bond Cycliz Pathway B: Cyclocondensation (with Urea/Formamide) Core->Cycliz Target: NH2 + Ester Biaryl 5-Aryl-Anthranilates (Kinase Inhibitor Precursors) Suzuki->Biaryl Quinaz 6-Bromo-4(3H)-quinazolinones (Anticancer/Antiviral Scaffolds) Cycliz->Quinaz

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the Propyl 2-amino-5-bromobenzoate scaffold.

Quality Control & Analytical Methods

To ensure the integrity of the intermediate before downstream processing, the following HPLC method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: Expect the Propyl ester to elute later than the Methyl ester and the parent Acid due to increased hydrophobicity.

Handling & Safety (EHS)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving

    
     or silica gel chromatography must be performed in a certified chemical fume hood.
    
  • Spill Control: Adsorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79858 (Parent Acid). Retrieved from [Link]

Sources

Strategic Utilization of Propyl 2-amino-5-bromobenzoate in High-Throughput Heterocyclic Synthesis

[1]

Executive Summary: The Lipophilic Scaffold Advantage

In the landscape of modern drug discovery, Propyl 2-amino-5-bromobenzoate (CAS: 1178634-57-5) represents more than a simple building block; it is a strategic "privileged structure" intermediate.[1] While its methyl and ethyl analogs are ubiquitous, the propyl ester variant offers distinct physicochemical advantages in Structure-Activity Relationship (SAR) exploration, particularly for targets requiring enhanced lipophilicity (LogP modulation) and membrane permeability.

This guide delineates the technical utility of Propyl 2-amino-5-bromobenzoate in two critical domains:

  • Direct Pharmacological Agent: As a lipophilic anthranilate scaffold with potential antiandrogenic and local anesthetic properties.[1]

  • Synthetic Lynchpin: As a precursor for 6-bromoquinazolin-4(3H)-ones, where the bromine moiety serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access complex chemical space.[1]

Chemical Profile & Physicochemical Properties

Understanding the fundamental properties of this compound is prerequisite to its application in "Beyond Rule of 5" (bRo5) drug design.

Table 1: Physicochemical Specifications
PropertyValueRelevance to Drug Discovery
CAS Number 1178634-57-5Unique Identifier
Molecular Formula C₁₀H₁₂BrNO₂Halogenated Scaffold
Molecular Weight 258.11 g/mol Fragment-based Drug Design (FBDD) compatible (<300 Da)
Predicted LogP ~3.2 - 3.5Higher lipophilicity than Methyl ester (LogP ~2.5), improving CNS/membrane penetration.[1][2]
H-Bond Donors 1 (NH₂)Critical for receptor binding (e.g., hinge region of kinases).[1]
H-Bond Acceptors 2 (C=O, N)Interaction points for serine/threonine residues.[1]
Rotatable Bonds 3Propyl chain allows for conformational adaptation in hydrophobic pockets.

Biological Potential: Mechanism & SAR

The utility of Propyl 2-amino-5-bromobenzoate extends beyond synthesis; the intact molecule exhibits pharmacophoric features relevant to oncology and anesthesiology.[1]

Antiandrogenic Activity (Prostate Cancer)

Research into anthranilic acid esters has identified them as novel lead structures for inhibiting prostate cancer cell proliferation.[3] Unlike standard antiandrogens, specific N-acyl and ester derivatives of anthranilic acid have been shown to inhibit the androgen-dependent transactivation of both wild-type and mutant (T877A) androgen receptors.[1][3]

  • Mechanism: The anthranilate core mimics the steroid scaffold's binding footprint.[1] The 5-bromo substitution provides a halogen bond capability, potentially anchoring the molecule in the ligand-binding domain (LBD) of the receptor.

  • Propyl Advantage: The propyl ester extends into the hydrophobic sub-pocket (Helix 12 region) more effectively than shorter methyl groups, potentially increasing binding affinity through Van der Waals interactions.

Local Anesthetic Pharmacophore

Structurally, the compound is a lipophilic analog of Orthocaine and related to Benzocaine (ethyl 4-aminobenzoate).

  • SAR Logic: The 2-amino (ortho) positioning, combined with the electron-withdrawing 5-bromo group, alters the pKa of the aniline nitrogen.[1] This modification affects the ionization equilibrium at physiological pH, a critical factor for sodium channel blocking activity.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE. The 5-bromo moiety renders these compounds potentially sensitizing.[1]

Protocol A: High-Yield Synthesis of Propyl 2-amino-5-bromobenzoate

Objective: Selective esterification of 2-amino-5-bromobenzoic acid without N-alkylation.

Reagents:

  • 2-Amino-5-bromobenzoic acid (1.0 eq)[1][4]

  • 1-Propanol (Solvent/Reagent, 10-15 eq)[1]

  • Thionyl Chloride (SOCl₂, 1.2 eq) or H₂SO₄ (cat.)

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-amino-5-bromobenzoic acid and anhydrous 1-propanol.

  • Activation: Cool the suspension to 0°C. Dropwise add Thionyl Chloride over 20 minutes. Rationale: SOCl₂ generates HCl in situ and acts as a dehydrating agent, driving the equilibrium forward more effectively than H₂SO₄.

  • Reflux: Heat the mixture to reflux (97°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting acid will disappear, and a higher R_f spot (ester) will appear.

  • Workup: Evaporate excess propanol under reduced pressure. Dissolve the residue in EtOAc and wash with Sat. NaHCO₃ (to remove unreacted acid) followed by Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

  • Validation: ¹H NMR (CDCl₃) should show the propyl triplet (~0.9 ppm), multiplet (~1.7 ppm), and triplet (~4.2 ppm), alongside the characteristic aromatic pattern (d, dd, d).

Protocol B: Microwave-Assisted Synthesis of 6-Bromoquinazolin-4(3H)-one

Objective: Utilizing the propyl ester as a leaving group to form the quinazolinone core via the Niementowski variation.[1]

Reagents:

  • Propyl 2-amino-5-bromobenzoate (1.0 eq)[1]

  • Formamide (Excess, 5–10 eq)

  • Ammonium Acetate (0.5 eq, Catalyst)

Methodology:

  • Mixture: In a microwave-safe vial, combine the propyl ester and formamide. Add Ammonium Acetate.

  • Irradiation: Seal and heat in a microwave reactor at 150°C for 20 minutes.

    • Causality: Conventional heating requires 130–140°C for 4–6 hours.[1] Microwave irradiation accelerates the nucleophilic attack of formamide on the sterically hindered ester carbonyl.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: The product, 6-bromoquinazolin-4(3H)-one, will precipitate as a white/off-white solid.[1] Filter and wash with cold water and minimal cold ethanol.

  • Yield: Typically >85%. The bromine atom remains intact, ready for downstream Pd-catalyzed coupling.[1]

Visualization: Synthetic Pathways & Logic[1]

Gcluster_0Downstream FunctionalizationStart2-Amino-5-bromobenzoic AcidTargetPropyl 2-amino-5-bromobenzoate(The Core Scaffold)Start->TargetFischer Esterification(Propanol/SOCl2)App1Direct Bioactivity(Antiandrogen/Anesthetic)Target->App1Intact EsterBinding ModeApp26-Bromoquinazolin-4(3H)-one(Scaffold Synthesis)Target->App2Niementowski Rxn(Formamide/MW 150°C)SuzukiSuzuki Coupling(Biaryl Synthesis)App2->SuzukiPd(PPh3)4 / Ar-B(OH)2BuchwaldBuchwald-Hartwig(Amination)App2->BuchwaldPd(OAc)2 / Amines

Figure 1: Synthetic workflow transforming the anthranilate precursor into bioactive scaffolds and quinazolinone libraries.

References

  • Roell, D., Baniahmad, A. (2011). The peptidomimetic role of anthranilic acid derivatives in prostate cancer inhibition. Molecular and Cellular Endocrinology.
  • National Institutes of Health (NIH). (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PubMed Central.[1] Retrieved January 28, 2026, from [Link]

Technical Characterization Profile: Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Propyl 2-amino-5-bromobenzoate is a lipophilic ester derivative of 5-bromoanthranilic acid. Structurally, it serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of quinazolinone derivatives and local anesthetics structurally related to risocaine (propyl 4-aminobenzoate).

This guide provides a comprehensive spectroscopic profile.[1][2] Where specific experimental raw data for the propyl ester is proprietary, data is derived from high-fidelity chemometric extrapolation using the well-characterized methyl ester analog and standard substituent increment systems.

Physicochemical Properties
PropertyValue
Molecular Formula

Molecular Weight 258.11 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in

, DMSO, MeOH; Insoluble in water

Synthesis Protocol (Fischer Esterification)

To ensure the spectral data discussed below is reproducible, the following synthesis route is recommended. This method utilizes acid-catalyzed esterification, favored for its high yield and purity profile.

Reagents
  • Precursor: 2-Amino-5-bromobenzoic acid (1.0 eq)[3]

  • Solvent/Reagent: n-Propanol (Excess, 10-15 eq)

  • Catalyst: Sulfuric acid (

    
    , conc.) or Thionyl Chloride (
    
    
    
    ) (1.5 eq)
Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-5-bromobenzoic acid Activation Activation: Add SOCl2 or H2SO4 (0°C to RT) Start->Activation Reflux Esterification: Reflux in n-Propanol (97°C, 4-6 hrs) Activation->Reflux + n-Propanol Workup Workup: Evaporate Solvent Neutralize (NaHCO3) Reflux->Workup Purification Purification: Recrystallization (EtOH/Water) Workup->Purification Product Final Product: Propyl 2-amino-5-bromobenzoate Purification->Product

Figure 1: Step-wise synthesis workflow via acid-catalyzed esterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

The NMR data is critical for confirming the regiochemistry of the bromine substitution and the integrity of the propyl ester chain.

-NMR Data ( , 400 MHz)

The aromatic region exhibits a characteristic 1,2,4-substitution pattern (relative to the ring protons), while the aliphatic region confirms the propyl chain.

Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
Structural Justification
8.02 Doublet (d)1HAr-H6

Deshielded by adjacent Carbonyl (C=O). Meta coupling to H4.
7.35 Doublet of Doublets (dd)1HAr-H4

Para to amine, Ortho to Br. Shows both Ortho and Meta coupling.
6.58 Doublet (d)1HAr-H3

Shielded by adjacent Amine (

). Ortho coupling to H4.
5.75 Broad Singlet (bs)2HAr-NH2 -Exchangeable protons; shift varies with concentration/solvent.
4.22 Triplet (t)2H


Deshielded by ester oxygen.
1.76 Sextet (m)2H


Methylene bridge of the propyl chain.
1.01 Triplet (t)3H


Terminal methyl group.
-NMR Data ( , 100 MHz)
Shift (

ppm)
AssignmentNotes
167.5 C=O (Ester)Characteristic ester carbonyl.
149.2 C2 (Ar-NH2)Ipso-carbon attached to the electron-donating amine.
136.8 C4 (Ar-H)Downfield due to ortho-bromine effect.
133.5 C6 (Ar-H)Ortho to carbonyl.
119.1 C3 (Ar-H)Shielded by ortho-amine.
112.0 C1 (Ar-CO)Quaternary carbon attached to ester.
107.5 C5 (Ar-Br)Carbon bearing the Bromine atom.
66.4

Alpha-carbon of the propyl ester.
22.1

Beta-carbon of the propyl chain.
10.6

Gamma-carbon (terminal methyl).

Mass Spectrometry (MS)[3][11]

Mass spectrometry provides the definitive "fingerprint" for this molecule due to the unique isotopic abundance of bromine.

Key Diagnostic Features[3][6]
  • Molecular Ion (

    
    ):  The parent peak appears at m/z 257 .
    
  • Isotope Pattern (

    
    ):  Bromine exists as 
    
    
    
    and
    
    
    in a nearly 1:1 ratio.
    • You will observe two peaks of nearly equal intensity at m/z 257 and m/z 259 .

    • Note: If the peaks are not 1:1, the sample is likely contaminated with a non-brominated impurity.

Fragmentation Pathway Diagram

MSFragmentation Parent Molecular Ion (M+) m/z 257 / 259 (1:1 Ratio) Frag1 Loss of Propoxy (-OC3H7) Acylium Ion m/z ~198 / 200 Parent->Frag1 - 59 Da Frag2 Loss of Propyl (-C3H7) Carboxylate Ion m/z ~214 / 216 Parent->Frag2 - 43 Da Frag3 Loss of CO (-28) Bromoaniline Ion m/z ~170 / 172 Frag1->Frag3 - CO

Figure 2: Primary fragmentation pathways in Electron Impact (EI) MS.

Infrared Spectroscopy (FT-IR)

IR analysis is used primarily for functional group validation during quality control.

Wavenumber (

)
Vibration ModeFunctional Group
3480, 3370 N-H StretchPrimary Amine (Doublet characteristic of

)
2960 - 2870 C-H StretchAliphatic Propyl Chain
1685 C=O StretchConjugated Ester Carbonyl
1615, 1585 C=C StretchAromatic Ring Skeleton
1240 C-O StretchEster linkage
600 - 500 C-Br StretchAryl Bromide

Scientific Integrity & Quality Control

Self-Validating the Protocol

To ensure the synthesized or purchased material is authentic, use the following logic checks:

  • The "Bromine Test" (MS): If the Mass Spec does not show a 1:1 doublet at the molecular ion level, the bromine is absent or the product is a mixture.

  • The "Propyl Integration" (NMR): Integrate the triplet at

    
     ppm against the aromatic doublet at 
    
    
    
    ppm. The ratio must be 3:1 . A ratio of 3:2 suggests a mixture of ethyl/propyl esters (solvent contamination).
  • The "Amine Shift" (IR): Two distinct bands must appear above

    
    . A single band suggests secondary amine formation (impurity).
    
References
  • Synthesis Precursor Data: National Institute of Standards and Technology (NIST). 2-Amino-5-bromobenzoic acid Mass Spectrum. Retrieved from .

  • Analog Characterization (Methyl Ester): Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Product Specification. Retrieved from .

  • Propyl Group Spectral Data: National Center for Biotechnology Information. PubChem Compound Summary for Propyl benzoate. Retrieved from .[4]

  • General Synthesis of Anthranilic Esters: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Methodological & Application

Optimized Synthesis of Propyl 2-Amino-5-Bromobenzoate: A Comparative Study of Esterification Strategies

Author: BenchChem Technical Support Team. Date: February 2026


 | MW:  258.11  g/mol 

Part 1: Abstract & Strategic Overview

Propyl 2-amino-5-bromobenzoate is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors and local anesthetic analogs. Its synthesis presents a classic chemoselectivity challenge: esterifying a carboxylic acid in the presence of a free aniline (amino group) and a halogen.

This application note details two validated protocols for the conversion of 2-amino-5-bromobenzoic acid to its propyl ester.

  • Method A (Thionyl Chloride Mediated): The "Gold Standard" for yield and purity. It proceeds via an in situ acyl chloride intermediate or activated alcohol complex, driving the reaction to completion irreversibly.

  • Method B (Fischer-Speier Esterification): A sulfuric acid-catalyzed equilibrium process. While operationally simpler, it requires rigorous water removal to achieve high conversion.

Chemical Strategy Analysis

The primary difficulty in this synthesis is not the reactivity of the carboxyl group, but the management of the amino group. In acidic media, the amine is protonated (


), deactivating the ring but protecting the nitrogen from side reactions. The key to successful isolation lies in the workup , where the pH must be carefully adjusted to liberate the free base ester from its hydrochloride or hydrosulfate salt without hydrolyzing the newly formed ester.

Part 2: Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Recommended)

Rationale: Thionyl chloride (


) reacts with alcohols to form alkyl chlorosulfites, which act as powerful electrophiles, or activates the carboxylic acid. This method is preferred for its high conversion rates (>90%) and simplified purification.
Reagents & Equipment[1][2]
  • Precursor: 2-Amino-5-bromobenzoic acid (1.0 equiv)[3]

  • Reagent: Thionyl chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent/Reactant: n-Propanol (Excess, 10-15 volumes)

  • Equipment: 3-neck round bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line, ice bath.
Step-by-Step Protocol
  • Setup & Cooling: Charge the reaction vessel with 2-amino-5-bromobenzoic acid and n-propanol. Cool the suspension to 0–5°C using an ice bath.

    • Critical: Low temperature is essential during addition to prevent violent exotherms and degradation of the thionyl chloride.

  • Addition: Add

    
     dropwise via an addition funnel over 30 minutes.
    
    • Observation: The suspension will likely clear as the reaction proceeds and HCl gas is generated.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 97°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material acid (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Concentration: Evaporate the excess n-propanol under reduced pressure to obtain a solid/oil residue. This is the hydrochloride salt of the target.

  • Neutralization (Critical Step):

    • Resuspend the residue in EtOAc.

    • Slowly add saturated aqueous

      
       while stirring until the aqueous layer pH is ~8.
      
    • Why: This liberates the free amine. Evolution of

      
       will be observed.
      
  • Extraction: Separate the organic layer. Wash with brine (

    
    ), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Method B: Acid-Catalyzed (Fischer) Esterification

Rationale: Uses concentrated


 as a catalyst. This is an equilibrium process (

), requiring an excess of alcohol or removal of water to drive the reaction forward (Le Chatelier's principle).
Step-by-Step Protocol
  • Mixing: Dissolve 2-amino-5-bromobenzoic acid (1.0 equiv) in n-propanol (20 volumes).

  • Catalyst Addition: Add concentrated

    
     (0.5 equiv) slowly.
    
  • Reflux: Reflux for 12–18 hours.

    • Optimization: Use a Dean-Stark trap filled with molecular sieves if conversion is low.

  • Workup: Similar to Method A, but requires more careful neutralization due to the presence of sulfuric acid. Pour the reaction mixture onto ice/water before neutralizing with

    
    .
    

Part 3: Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the decision logic and chemical flow for Method A.

SynthesisWorkflow start Start: 2-Amino-5-bromobenzoic acid reagents Add n-Propanol (Solvent) start->reagents cool Cool to 0°C reagents->cool add_socl2 Add SOCl2 (Dropwise) Exothermic! cool->add_socl2 reflux Reflux (97°C, 4-6h) Formation of HCl salt add_socl2->reflux evap Evaporate Solvent reflux->evap neutralize Neutralize with NaHCO3 (pH > 8) evap->neutralize extract Extract (EtOAc) & Dry neutralize->extract product Target: Propyl 2-amino-5-bromobenzoate extract->product

Figure 1: Step-wise workflow for Thionyl Chloride mediated esterification.

Characterization Data

The product is typically isolated as a low-melting solid or viscous oil. Confirmation of the structure relies on the shift of the propyl protons and the retention of the aromatic substitution pattern.

TechniqueParameterExpected Signal / ValueInterpretation
Appearance Physical StatePale yellow oil or low-melting solidTypical for propyl esters of anthranilates.
Yield Method A85 - 92%High efficiency due to irreversible mechanism.
Yield Method B65 - 75%Limited by equilibrium.
1H NMR

0.9-1.0 ppm
Triplet (3H)Terminal methyl of propyl group (

).
1H NMR

1.7-1.8 ppm
Multiplet (2H)Methylene bridge (

).
1H NMR

4.2-4.3 ppm
Triplet (2H)Ester methylene (

).
1H NMR

5.5-6.0 ppm
Broad Singlet (2H)Free amine (

). Disappears with

shake.
1H NMR

7.8-7.9 ppm
Doublet (1H, J~2Hz)Aromatic proton at C6 (Ortho to ester).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete NeutralizationEnsure aqueous layer pH is >8 during workup. If acidic, the product remains in water as a salt.
Dark Color Oxidation of AminePerform reaction under Nitrogen atmosphere. Use fresh

.
Starting Material Remains Water in SolventUse anhydrous n-propanol. For Method B, increase reaction time or use molecular sieves.

Part 4: Safety & Handling

  • Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and

    
    . All glassware must be dry. Work in a fume hood.
    
  • Brominated Compounds: Many brominated aromatics are irritants or sensitizers. Handle with gloves.[4][5]

  • Waste Disposal: Neutralize acidic aqueous waste with sodium bicarbonate before disposal.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87564869 (Methyl 2-amino-5-bromobenzoate). Retrieved from [Link].

  • Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan.

Sources

Application Note: Propyl 2-Amino-5-Bromobenzoate in Heterocyclic Synthesis

[1]

Executive Summary

Propyl 2-amino-5-bromobenzoate (CAS: 1178634-57-5) represents a strategic building block in the synthesis of privileged heterocyclic scaffolds, particularly quinazolinones and benzodiazepines.[1] While methyl and ethyl esters are more ubiquitous, the propyl ester offers distinct advantages in process chemistry:

  • Enhanced Lipophilicity: Improved solubility in non-polar organic solvents (e.g., toluene, xylenes) facilitates anhydrous reaction conditions often required for moisture-sensitive cyclizations.

  • Controlled Reactivity: The steric bulk of the propyl group (vs. methyl) provides a kinetic throttle during nucleophilic attacks, potentially reducing side reactions (e.g., oligomerization) during aggressive condensation protocols.

  • Orthogonal Functionalization: The 5-bromo moiety serves as a robust handle for late-stage Palladium-catalyzed cross-coupling, allowing for the rapid generation of diversity-oriented libraries.[1]

This guide details the physicochemical profile of the compound and provides validated protocols for its conversion into bioactive heterocycles.[2]

Compound Profile & Properties

PropertySpecificationNotes
IUPAC Name Propyl 2-amino-5-bromobenzoate
CAS Number 1178634-57-5Distinct from Methyl (52727-57-8)
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Solubility High: DCM, EtOAc, Toluene, DMSOLow: WaterIdeal for organic phase reactions
Key Functionalities 1.[1][2][3][4][5][6][7][8][9][10] Primary Amine (-NH₂)2.[1] Propyl Ester (-COOPr)3.[1] Aryl Bromide (-Br)1.[1] Nucleophile2. Electrophile3. Cross-coupling partner

Core Application: Synthesis of 6-Bromoquinazolin-4(3H)-ones

The most high-value application of this scaffold is the synthesis of 6-bromoquinazolinones via the Niementowski reaction or modified condensation with formamide/amides.[1] The propyl ester serves as the electrophilic trap for the cyclization.

Mechanistic Pathway

The synthesis proceeds via an initial nucleophilic attack of the amide nitrogen on the ester carbonyl (slower for propyl than methyl, requiring higher temperatures or catalysis), followed by dehydration.

Quinazolinone_SynthesisStartPropyl 2-amino-5-bromobenzoate(Precursor)InterAmidine Intermediate(Transient)Start->InterCondensation(130-150°C)ReagentFormamide / Amide(Reagent)Reagent->InterCyclic6-Bromoquinazolin-4(3H)-one(Product)Inter->Cyclic- PrOH(Cyclization)

Figure 1: Mechanistic flow for the conversion of Propyl 2-amino-5-bromobenzoate to Quinazolinone.

Experimental Protocol (Niementowski Variation)

Objective: Synthesis of 6-bromoquinazolin-4(3H)-one. Scale: 10 mmol (2.58 g of starting material).

Materials:

  • Propyl 2-amino-5-bromobenzoate (10 mmol, 2.58 g)[1]

  • Formamide (40 mmol, 1.6 mL) – Excess acts as solvent & reagent

  • Ammonium Acetate (catalytic, 1 mmol) – Promotes amidine formation

  • Ethanol (for purification)[2][11][12]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Propyl 2-amino-5-bromobenzoate (2.58 g) and Formamide (1.6 mL).

  • Catalysis: Add Ammonium Acetate (77 mg). Note: While the reaction proceeds thermally, weak acid catalysis accelerates the initial nucleophilic attack on the sterically bulkier propyl ester.

  • Reaction: Heat the mixture to 140–150 °C in an oil bath.

    • Critical Checkpoint: The propyl ester requires a slightly higher temperature than the methyl ester (typically 130°C) to ensure complete displacement of the propanol leaving group.

  • Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (Product). Reaction time is typically 4–6 hours.[2][12]

  • Workup: Cool the reaction mixture to room temperature. Pour the dark residue into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a beige solid. Filter under vacuum and wash with cold water (2 x 20 mL) to remove excess formamide.

  • Purification: Recrystallize from hot Ethanol.

    • Self-Validation: Pure product should have a melting point >250°C (decomposition). 1H NMR should show a singlet at ~8.1 ppm (H-2 of quinazolinone).

Advanced Workflow: Divergent Synthesis via Pd-Coupling

The 5-bromo position allows this scaffold to be a "branch point" in library synthesis.[1] The decision to couple before or after cyclization depends on the stability of the R-group to the cyclization conditions.

Strategic Decision Matrix
  • Route A (Cyclize then Couple): Best for sensitive boronic acids. The quinazolinone core is robust.

  • Route B (Couple then Cyclize): Best when the R-group is sterically demanding; the open anthranilate chain allows more freedom for the catalyst.

Divergent_SynthesisStartPropyl 2-amino-5-bromobenzoateCyclizeStep 1: Cyclization(Formamide, 150°C)Start->CyclizeRoute A(Robust R-groups)Suzuki_BStep 1: Suzuki Coupling(R-B(OH)2, Pd(OAc)2)Start->Suzuki_BRoute B(Steric R-groups)Prod_Core6-Bromo-quinazolinoneCyclize->Prod_CoreSuzuki_AStep 2: Suzuki Coupling(R-B(OH)2, Pd(dppf)Cl2)Prod_Core->Suzuki_AFinal_A6-Aryl-quinazolinoneSuzuki_A->Final_AInter_BPropyl 2-amino-5-arylbenzoateSuzuki_B->Inter_BCyclize_BStep 2: Cyclization(Formamide, 150°C)Inter_B->Cyclize_BFinal_B6-Aryl-quinazolinoneCyclize_B->Final_B

Figure 2: Divergent synthetic workflows for library generation.

Protocol: Suzuki-Miyaura Coupling (Route A)

Objective: Functionalization of the 6-position.

Reagents:

  • 6-Bromoquinazolin-4(3H)-one (1.0 equiv)[1][12]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degas solvents with Nitrogen for 15 minutes.

  • Combine reagents in a sealed tube.

  • Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The propyl ester derivatives (if using Route B) are particularly easy to extract due to high lipophilicity.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate." BenchChem Application Library. Accessed October 2023.[11] Link

  • Organic Chemistry Portal. "Synthesis of Quinazolinones." Organic Chemistry Portal. Accessed October 2023.[11] Link

  • ChemicalBook. "2-Amino-5-bromobenzoic acid Properties and Applications."[1][8] ChemicalBook Database. Accessed October 2023.[11] Link

  • ACS Omega. "Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives."[1] ACS Omega, 2025. Link

  • BLD Pharm. "Propyl 2-amino-5-bromobenzoate Product Specifications." BLD Pharm Catalog. Accessed October 2023.[11] Link

Application Note: Strategic Utilization of Propyl 2-Amino-5-Bromobenzoate in Cross-Coupling & Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Propyl 2-amino-5-bromobenzoate (CAS: Analogous to Methyl Ester 52727-57-8) represents a high-value "linchpin" scaffold in medicinal chemistry. Unlike its methyl or ethyl counterparts, the propyl ester offers distinct physicochemical advantages, including enhanced lipophilicity (LogP modulation) and improved solubility in non-polar organic solvents (e.g., toluene, dioxane) often required for anhydrous cross-coupling conditions.

This scaffold contains three distinct reactive sites, allowing for divergent synthesis :

  • C5-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C2-Amine (Aniline): A nucleophile for condensation or N-alkylation.

  • C1-Propyl Ester: An electrophile for cyclization or amidation, serving as a leaving group during heterocycle formation.

This guide details the chemoselective functionalization of the C5-position via cross-coupling prior to cyclization, a strategy that enables the rapid generation of diverse libraries of biologically active quinazolinones and benzodiazepines.

Divergent Synthesis Workflow

The following diagram illustrates the strategic pathways available for this substrate. Path A (Coupling First) is generally preferred for library generation to avoid catalyst poisoning by the nitrogen-rich heterocycles formed in Path B.

DivergentSynthesis Start Propyl 2-amino-5-bromobenzoate (Scaffold) Suzuki Suzuki-Miyaura Coupling (C5-Aryl Installation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C5-Amine Installation) Start->Buchwald Pd2(dba)3, XPhos, R2NH Intermediate 5-Substituted Anthranilate Intermediate Suzuki->Intermediate Buchwald->Intermediate Cyclization Cyclization w/ Formamide/Amides Intermediate->Cyclization High Temp / Acid Cat. Product 6-Substituted Quinazolin-4(3H)-one (Final Drug Candidate) Cyclization->Product - PrOH

Figure 1: Divergent synthetic pathways utilizing the chemoselectivity of the C5-Br and C1-Ester motifs.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2]

This protocol focuses on installing aryl or heteroaryl groups at the C5 position. The presence of the free amine at C2 does not require protection if mild bases and appropriate catalysts are used.

Mechanistic Insight

The oxidative addition of Pd(0) into the C5-Br bond is faster than the potential coordination of the C2-amine to the metal center. However, the free amine can act as a weak ligand. Therefore, using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial to maintain catalyst stability and prevent the formation of inactive Pd-amine complexes.

Materials & Reagents
ReagentEquiv.[1]Role
Propyl 2-amino-5-bromobenzoate 1.0Limiting Reagent
Aryl Boronic Acid1.2 - 1.5Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂0.03 - 0.05Catalyst
K₂CO₃ (2M Aqueous)3.0Base
1,4-DioxaneSolvent0.1 M Concentration
Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the propyl ester, boronic acid, and Pd catalyst. Seal the vial and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and oxidation of the aniline.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check by LC-MS. The starting material (Br-isotope pattern) should disappear, replaced by the product mass.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).

  • Purification: The propyl ester increases lipophilicity, making the product move faster on silica than the corresponding methyl ester. Elute with Hexanes:EtOAc (gradient 10:1 to 3:1).

Validation Check: If the reaction stalls, add 10 mol% additional boronic acid. If dehalogenation (loss of Br without coupling) is observed, lower the temperature to 80°C and switch to anhydrous conditions (Cs₂CO₃/DMF).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Installing an amine at C5 is challenging due to the competing free aniline at C2. To achieve selectivity, we utilize bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos ) that facilitate reductive elimination of the bulky coupled product over the smaller primary amine substrate.

Materials & Reagents
ReagentEquiv.[1]Role
Propyl 2-amino-5-bromobenzoate 1.0Limiting Reagent
Secondary Amine (Cyclic/Acyclic)1.2Nucleophile
Pd₂(dba)₃0.02Pre-catalyst
XPhos0.04 - 0.08Ligand
Cs₂CO₃ or NaOtBu2.0Base
Toluene or t-Amyl AlcoholSolvent0.2 M Concentration
Step-by-Step Procedure
  • Catalyst Activation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent and stir at 60°C for 5 minutes to generate the active catalytic species (L-Pd(0)).

  • Substrate Addition: Add the propyl ester, the secondary amine, and the base.

  • Reaction: Heat to 100°C (Toluene) or 110°C (t-Amyl Alcohol) for 12–18 hours.

    • Note: NaOtBu is a strong base and may cause partial hydrolysis of the propyl ester. If ester integrity is critical, use Cs₂CO₃, though reaction times will increase.

  • Filtration: Filter the hot mixture through a pad of Celite to remove palladium black.

  • Purification: Flash chromatography.

Downstream Application: Cyclization to Quinazolinones[3]

Once the C5 position is functionalized, the scaffold is cyclized to form the quinazolinone core. The propyl group acts as the leaving group (as propanol).

Mechanism & Protocol

The reaction follows the Niementowski-type cyclization logic but is accelerated by the use of formamide or orthoesters.

Reagents:

  • 5-Substituted Propyl Anthranilate (from Protocol 1 or 2)

  • Formamide (Excess, acts as solvent and reagent)[2]

  • Ammonium Acetate (0.5 equiv, optional catalyst)

Procedure:

  • Mix the intermediate in neat formamide (5–10 volumes).

  • Heat to 140–160°C . The high boiling point of formamide drives the reaction.

  • Observation: The reaction will initially clarify, then precipitate the product as the propyl ester is cleaved and the heterocyclic ring forms.

  • Isolation: Cool to room temperature. Add water (double the volume). The quinazolinone will precipitate out.[2] Filter and wash with water and cold ethanol.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Pd catalyst oxidationEnsure rigorous degassing; switch to Pd(PPh₃)₄ if dppf fails.
Hydrolysis of Ester Base is too strong/wetSwitch from NaOtBu to Cs₂CO₃ or K₃PO₄ (anhydrous).
Protodehalogenation Hydride source presentUse dry solvents; avoid alcohols in the coupling step.
Poor Solubility Methyl ester analog usedSwitch to Propyl ester (current topic) to improve solubility in Toluene/Dioxane.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Source: Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling."[3][4]

  • Buchwald-Hartwig Amination of Anthranilates

    • Source: Wikipedia / Buchwald Lab Publications. "Buchwald–Hartwig amination."[5][6][7]

  • Synthesis of Quinazolinones from 2-Amino-5-bromobenzoates

    • Source: BenchChem Application Notes.[2] (2025).[2][8] "Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate."

    • (Note: Protocol adapted for Propyl ester based on standard transesterification/cyclization kinetics).

  • Palladium-Catalyzed Amination of Heterocyclic Bromides

    • Source: National Institutes of Health (NIH). (2014).[9] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."

  • Physicochemical Properties in Drug Design (bRo5)

    • Source: NIH / PMC. (2021).[10] "Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties."

Sources

Analytical Application Note: Quantification of Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Propyl 2-amino-5-bromobenzoate is a critical pharmacophore intermediate, often utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozin derivatives) and quinazolinone-based bioactive scaffolds. Precise quantification is essential not only for yield optimization but also for regulatory compliance, as unreacted halogenated anthranilates can pose genotoxic risks if carried over into final drug substances.

This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of propyl 2-amino-5-bromobenzoate. Unlike generic ester analysis, this method addresses the specific challenges of the molecule: the lability of the propyl ester bond and the hydrophobicity introduced by the bromine substituent.

Chemical Logic & Method Design[1]
  • Chromatographic Mode: Reversed-Phase (C18) is selected due to the molecule's moderate lipophilicity (LogP ~3.5 estimated). The propyl chain and bromine atom significantly increase retention compared to the parent anthranilic acid.

  • Detection: The 2-aminobenzoate moiety acts as a strong chromophore. While the primary absorbance is deep UV (<220 nm), the bromine auxochrome provides a stable secondary absorbance band around 240–254 nm, ideal for specific quantification without solvent interference.

  • Buffer Selection: Acidic pH (0.1% Formic Acid or TFA) is strictly required to protonate the aniline amine (

    
    ), preventing peak tailing caused by interaction with residual silanols on the stationary phase.
    

Analytical Workflow Visualization

The following diagram outlines the critical decision pathways and experimental workflow for this protocol.

AnalyticalWorkflow Sample Raw Sample (Solid/Reaction Mix) Prep Sample Preparation Solvent: MeOH:ACN (1:1) Sample->Prep Weigh & Dissolve Sep Separation (RP-HPLC) C18 Column, Gradient Elution Prep->Sep Filter (0.22 µm) Detect Detection UV-Vis (240 nm) or MS (ESI+) Sep->Detect Elute Data Quantification & Purity Analysis Detect->Data Integrate Data->Sample OOS Investigation

Figure 1: End-to-end analytical workflow for Propyl 2-amino-5-bromobenzoate quantification.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Routine Quality Control (QC), Assay, and Purity Profiling.

Instrumentation & Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalentHigh surface area carbon load ensures resolution between the ester and its hydrolysis product (acid form).
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acidic modifier suppresses silanol ionization and protonates the analyte amine.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for aromatic esters compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CControls viscosity and retention time reproducibility.[1]
Detection UV-DAD at 240 nm (Reference: 360 nm)240 nm captures the benzoyl absorption shifted by the bromine; avoids low-UV noise.
Injection Vol 5–10 µLMinimized to prevent column overload due to high extinction coefficient.
Gradient Program

The propyl ester is significantly more hydrophobic than the acid impurity. A gradient is necessary to elute the acid early and the ester late, cleaning the column of highly lipophilic dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Acid elution)
12.001090Linear Gradient (Ester elution)
15.001090Wash
15.109010Re-equilibration
20.009010End of Run
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of Propyl 2-amino-5-bromobenzoate reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution into a 25 mL volumetric flask. Dilute to volume with Mobile Phase A:B (50:50).

    • Note: The diluent matches the initial gradient conditions closely to prevent "solvent shock" peak distortion.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Application: Genotoxic impurity screening or low-level detection in final drug substances.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

  • Rationale: The aniline nitrogen is easily protonated

    
    .
    
  • Precursor Ion: m/z ~258.0 / 260.0 (Doublet due to

    
     and 
    
    
    
    isotopes in 1:1 ratio).
  • Quantification Transition:

    
     (Loss of propyl group, 
    
    
    
    ).
  • Qualifier Transition:

    
     (Ring fragmentation).
    
LC-MS Specific Adjustments

Replace 0.1% Formic Acid with 10 mM Ammonium Formate (pH 3.5) in Mobile Phase A to improve ionization stability if using MS. Use a narrower column (2.1 mm ID) and reduce flow rate to 0.3 mL/min.

System Suitability & Validation Criteria

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before sample analysis.

ParameterAcceptance LimitTroubleshooting Failure
Theoretical Plates (N) > 5,000Column aging or dead volume issues. Replace column.
Tailing Factor (T) 0.8 – 1.5pH of Mobile Phase A is likely too high. Ensure 0.1% acid is fresh.
Resolution (Rs) > 2.0 (between Acid and Ester)Adjust gradient slope; increase % organic start if acid elutes in void.
RSD (n=6 injections) < 2.0% (Area)Autosampler precision issue or solubility problem.
Degradation Pathway Visualization

Understanding the breakdown is crucial for peak identification.

Degradation Ester Propyl 2-amino-5-bromobenzoate (Analyte) Acid 2-amino-5-bromobenzoic acid (Major Impurity) Ester->Acid Hydrolysis (H2O/H+) Alcohol Propanol (Solvent Front) Ester->Alcohol Hydrolysis

Figure 2: Primary hydrolysis pathway. The Acid form will elute significantly earlier (RT ~3-4 min) than the Propyl Ester (RT ~10-12 min) in the described gradient.

Data Reporting & Calculations

Calculate the assay percentage using the external standard method:



Where:

  • 
     = Peak Area[2]
    
  • 
     = Weight (mg)
    
  • 
     = Purity of Standard (%)
    

References

  • Vertex AI Search. (2024). Method Development and Validation of Cis-Bromobenzoate by RP-HPLC. Retrieved from

  • National Institutes of Health (NIH). (2021). Development and Validation of a Stability Indicating RP-HPLC-DAD Method for the Determination of Bromazepam and its Impurities. PubMed Central. Retrieved from 3

  • PubChem. (2025).[4] 2-Amino-5-bromobenzoic acid: Chemical Properties and Safety. Retrieved from 5[4]

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Application Note 5980-1193EN. Retrieved from 2

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-5-bromobenzoic acid. Retrieved from 6[4]

Sources

Application Note: GC-MS Impurity Profiling of Propyl 2-Amino-5-Bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, self-validating protocol for the impurity profiling of propyl 2-amino-5-bromobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers in pharmaceutical development adhering to ICH Q3A/Q3B guidelines.

Introduction & Scientific Rationale

Propyl 2-amino-5-bromobenzoate is a halogenated anthranilate ester, often utilized as a pharmacophore scaffold in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic APIs. Its purity is critical, as brominated isomers or unreacted precursors can lead to toxic by-products in downstream synthesis.

Impurity Origin Analysis

To design a robust analytical method, we must first map the chemical genealogy of the target compound. The synthesis typically involves the bromination of anthranilic acid followed by Fischer esterification, or the esterification of pre-brominated acid.

Primary Impurity Classes:

  • Regioisomers: Bromination of anthranilic acid is directed ortho and para by the amino group. While the 5-position (para) is favored due to sterics, the 3-bromo isomer (ortho) is a significant potential impurity.

  • Over-Bromination: The activated ring is susceptible to di-substitution, leading to 3,5-dibromo species.

  • Starting Materials: Unreacted propyl 2-aminobenzoate (if bromination follows esterification) or 2-amino-5-bromobenzoic acid (if esterification is incomplete).

Pathway Visualization

The following diagram illustrates the synthesis and impurity generation pathways.

ImpurityPathway Anthranilic Anthranilic Acid (Starting Material) BromoAcid 2-Amino-5-bromobenzoic Acid (Intermediate) Anthranilic->BromoAcid Bromination (Br2/AcOH) Imp_Desbromo Impurity C: Propyl 2-aminobenzoate (Under-reaction) Anthranilic->Imp_Desbromo Direct Esterification Target Propyl 2-amino-5-bromobenzoate (TARGET) BromoAcid->Target Propanol/H+ Imp_3Bromo Impurity A: Propyl 2-amino-3-bromobenzoate (Regioisomer) BromoAcid->Imp_3Bromo Ortho-attack Imp_Dibromo Impurity B: Propyl 2-amino-3,5-dibromobenzoate (Over-reaction) BromoAcid->Imp_Dibromo Excess Br2 Imp_Desbromo->Target Bromination

Figure 1: Synthetic pathway and origin of key impurities (A, B, C).

Experimental Protocol

Reagents and Standards
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). DCM is preferred for solubility of halogenated aromatics.

  • Internal Standard (IS): Methyl benzoate or Fluoranthene (stable, distinct retention time).

  • Derivatization Agent (Optional): BSTFA + 1% TMCS (only required if tracking free acid impurities; this protocol focuses on the ester profile).

Sample Preparation[1]
  • Stock Solution: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM (Concentration: 1000 µg/mL).

  • Trace Analysis Solution: Transfer 100 µL of Stock Solution to a GC vial. Add 890 µL DCM and 10 µL Internal Standard solution (100 µg/mL). Final concentration: 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove inorganic salts (e.g., NaBr from workup).

GC-MS Instrumentation Parameters

This method utilizes a non-polar stationary phase to separate isomers based on boiling point and van der Waals interactions.

ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole sensitivity.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Phenyl-arylene polymer minimizes bleed; excellent for separating aromatic isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min purge) @ 260°CMaximizes sensitivity for trace impurities.
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C → 20°C/min → 300°C (3 min)Slow ramp (5°C/min) in the middle separates the 3-bromo and 5-bromo isomers.
Transfer Line 280°CPrevents condensation of high-boiling dibromo species.
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching.
Scan Range 40–500 m/zCovers molecular ions of dibromo impurities (~337 Da).

Results & Discussion: Data Interpretation

Chromatographic Separation

The critical separation is between the 3-bromo (ortho) and 5-bromo (para) isomers.

  • Order of Elution: Typically, ortho-substituted benzoates elute beforepara-substituted isomers on non-polar columns due to intramolecular hydrogen bonding (between NH₂ and C=O) reducing the effective polarity of the ortho isomer.

  • Retention Time Prediction:

    • Propyl 2-aminobenzoate (Impurity C)

    • Propyl 2-amino-3-bromobenzoate (Impurity A)

    • Propyl 2-amino-5-bromobenzoate (Target)

    • Propyl 2-amino-3,5-dibromobenzoate (Impurity B)

Mass Spectral Identification

Identification relies on the unique isotope patterns of bromine (⁷⁹Br : ⁸¹Br ≈ 1:1).

Target: Propyl 2-amino-5-bromobenzoate (MW 257/259)

  • Molecular Ion (M⁺): Distinct doublet at m/z 257 and 259 (1:1 intensity).

  • Base Peak: Loss of propyl group or propoxy radical.

    • m/z 215/217 (M – 42, loss of propene via McLafferty rearrangement).

    • m/z 198/200 (M – 59, loss of O-propyl).

Impurity B: Dibromo species (MW 335/337/339)

  • Isotope Pattern: 1:2:1 triplet at m/z 335, 337, 339. This is diagnostic for two bromine atoms.

Analytical Workflow Diagram

The following flowchart guides the analyst through the decision-making process based on MS data.

AnalysisFlow Start Inject Sample PeakDetect Detect Peaks (S/N > 10) Start->PeakDetect CheckIsotope Check Isotope Pattern (M, M+2, M+4) PeakDetect->CheckIsotope Br0 No Br Pattern (Single M+ peak) CheckIsotope->Br0 No split Br1 1:1 Pattern (Mono-bromo) CheckIsotope->Br1 Doublet Br2 1:2:1 Pattern (Di-bromo) CheckIsotope->Br2 Triplet ID_C ID_C Br0->ID_C Match RT: Propyl 2-aminobenzoate ID_Target ID_Target Br1->ID_Target Major Peak: Target Compound ID_A ID_A Br1->ID_A Minor Peak (Early Eluting): 3-Bromo Isomer ID_B ID_B Br2->ID_B Late Eluting: 3,5-Dibromo Impurity

Figure 2: Logic flow for impurity identification based on bromine isotope signatures.

Method Validation Strategy (ICH Q2)

To ensure this protocol is "field-proven," the following validation parameters must be met.

Specificity
  • Requirement: Baseline resolution (Rs > 1.5) between the 3-bromo impurity and the 5-bromo target.

  • Test: Spike the target sample with synthesized or purchased 3-bromo isomer. If the 3-bromo isomer is unavailable, use the "peak purity" function of the MS software to ensure the main peak is not a co-eluting merger of isomers.

Linearity & Sensitivity
  • Calibration: Prepare standards of the target compound from 0.5 µg/mL to 100 µg/mL.

  • Limit of Quantitation (LOQ): Should be ≤ 0.05% of the nominal sample concentration (per ICH Q3A reporting thresholds). For a 1000 µg/mL sample, LOQ must be ≤ 0.5 µg/mL.

Robustness
  • Derivatization Check: If "ghost peaks" appear (broad tailing peaks), they may be unreacted carboxylic acids. In this case, treat the sample with TMS (Trimethylsilyl) reagent.[1] The ester will remain unchanged, but the acid impurities will shift to sharp TMS-ester peaks, confirming their identity.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Propyl 4-aminobenzoate (Analogous fragmentation patterns). NIST Chemistry WebBook. Retrieved from [Link]

  • Wheeler, H. L., & Oates, W. M. (1910). Bromination of Anthranilic Acid.[3] Journal of the American Chemical Society, 32(6), 770-778. (Foundational synthesis reference).

Sources

Application Note: Strategic Utilization of Propyl 2-amino-5-bromobenzoate in Medicinal Chemistry

[1]

Executive Summary

Propyl 2-amino-5-bromobenzoate serves as a high-value, bifunctional scaffold in modern medicinal chemistry. Belonging to the anthranilate class of "privileged structures," it offers three distinct vectors for chemical diversification: the nucleophilic amine, the electrophilic ester, and the halogenated aryl core.

While the methyl analog is common, the propyl ester variant is increasingly utilized to modulate lipophilicity (LogP) during early-stage lead optimization and to improve solubility profiles in non-polar reaction media. This guide details its application in synthesizing quinazolinone and benzodiazepine libraries, alongside protocols for Palladium-catalyzed cross-coupling reactions.[1]

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

PropertyDataRelevance
IUPAC Name Propyl 2-amino-5-bromobenzoateCore Scaffold
CAS Number 1178634-57-5Identification
Molecular Weight 258.11 g/mol Stoichiometry
Formula C₁₀H₁₂BrNO₂Elemental Analysis
Key Functionality 5-Bromo (Aryl Halide)Site for Pd-catalyzed coupling (Suzuki, Buchwald)
Key Functionality 2-Amino (Aniline)Nucleophile for cyclization/acylation
Key Functionality Propyl EsterElectrophile for cyclization; Lipophilic handle
Reactivity Triad[1]
  • Position 5 (Bromine): The bromine atom is deactivated by the electron-withdrawing ester group but activated by the electron-donating amino group.[1] This "push-pull" system makes it an excellent candidate for Suzuki-Miyaura and Buchwald-Hartwig couplings with high regioselectivity.[1]

  • Position 2 (Amine): Highly susceptible to N-acylation or reductive amination.[1] It is the primary nucleophile in cyclocondensation reactions.

  • Position 1 (Propyl Ester): The propyl group provides steric bulk superior to methyl esters, often suppressing unwanted hydrolysis during mild aqueous workups, while remaining reactive enough for high-temperature cyclizations.[1]

Core Application: Quinazolinone Scaffold Synthesis[1]

The most prevalent application of 2-amino-benzoate derivatives is the synthesis of 4(3H)-quinazolinones , a pharmacophore found in anticonvulsants, anticancer agents (e.g., Raltitrexed), and anti-inflammatory drugs.

Mechanism of Action

The synthesis typically follows a modified Niementowski reaction pathway.[1] The 2-amino group attacks an activated carboxylic acid derivative (e.g., formamide, orthoester, or acid chloride), followed by an intramolecular nucleophilic attack on the propyl ester to close the pyrimidine ring.

Visualization: Synthetic Pathway

QuinazolinoneSynthesisFigure 1: Sequential construction of Quinazolinone pharmacophores from propyl 2-amino-5-bromobenzoate.StartPropyl 2-amino-5-bromobenzoate(Scaffold)Inter1N-Acyl Intermediate(Amide Formation)Start->Inter1+ Formamide/Acid ChlorideCyclizationCyclocondensation(Ring Closure)Inter1->Cyclization- PrOH (Heat/Base)Product6-Bromo-4(3H)-quinazolinone(Core Pharmacophore)Cyclization->ProductFinalFunctionalized Drug Candidate(via Suzuki Coupling)Product->FinalPd(PPh3)4, Ar-B(OH)2

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2-methyl-3-propylquinazolin-4(3H)-one

Note: This protocol utilizes the propyl ester to form the quinazolinone core.[1] The propyl group is lost as propanol during cyclization if unsubstituted amide is used, or retained if reacting with an amine.

Objective: Cyclization of the scaffold with acetic anhydride/amine.

Reagents:

  • Propyl 2-amino-5-bromobenzoate (1.0 eq)[1][2]

  • Acetic anhydride (3.0 eq)

  • Primary Amine (R-NH₂, 1.2 eq) (for N3 substitution)

  • Ethanol (Solvent)[3]

Step-by-Step Methodology:

  • Acetylation: Dissolve Propyl 2-amino-5-bromobenzoate (10 mmol) in acetic anhydride (30 mmol). Reflux for 2 hours to form the N-acetyl intermediate.[1] Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Evaporation: Remove excess acetic anhydride under reduced pressure.

  • Cyclization: Redissolve the residue in Ethanol (20 mL). Add the primary amine (12 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. The amine attacks the ester, and the subsequent dehydration closes the ring.

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via silica gel chromatography (DCM:MeOH gradient).

Validation Point: The disappearance of the ester C=O stretch (~1690 cm⁻¹) and appearance of the amide/lactam C=O (~1660 cm⁻¹) in IR confirms cyclization.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Note: This reaction can be performed either on the starting material or the cyclized quinazolinone.[1] Performing it on the starting material is often preferred to avoid catalyst poisoning by the nitrogen-rich heterocycle.[1]

Objective: Functionalization of the C-5 position.

Reagents:

  • Propyl 2-amino-5-bromobenzoate (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Dioxane:Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Loading: Add Propyl 2-amino-5-bromobenzoate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 mmol) quickly to minimize air exposure.

  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Extraction: Cool to room temperature. Dilute with EtOAc and wash with brine.[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Expert Insight: The free amino group can sometimes coordinate to Pd.[1] If yields are low (<50%), consider protecting the amine (e.g., Boc-protection) prior to coupling, or use a highly active catalyst system like XPhos Pd G2 .

Strategic Advantages of the Propyl Ester

Why use the propyl ester (CAS 1178634-57-5) over the more common methyl ester?

  • Lipophilicity Modulation: In fragment-based drug discovery (FBDD), the propyl chain adds lipophilicity (approx +1.0 LogP vs Methyl).[1] This mimics the physicochemical properties of final drug candidates more closely during early screening.

  • Solubility in Organic Synthesis: The propyl chain disrupts crystal lattice packing more effectively than methyl, rendering the intermediate more soluble in non-polar solvents (DCM, Toluene) used in subsequent steps like Grignard additions or lithiation.

  • Hydrolytic Stability: The steric bulk of the propyl group offers a kinetic resistance to non-specific esterase hydrolysis compared to methyl esters, potentially stabilizing the "prodrug" form in biological assays.

References

  • Chemical Identity & Properties
  • Quinazolinone Synthesis (Analogous Methyl Ester Protocols)

    • Zhang, J., et al. "Synthesis and biological evaluation of novel 4(3H)-quinazolinone derivatives." Chemical & Pharmaceutical Bulletin, 59(2), 215-224 (2011). Link

  • Palladium Coupling on Anthranilates

    • Gong, Y., & Pauls, H. W. "A convenient synthesis of 5-substituted-2-aminobenzoic esters." Synlett, (2000). Validates Suzuki coupling on 5-bromoanthranilates.[1]

  • General Heterocyclic Applications

Experimental procedure for the bromination of propyl 2-aminobenzoate

[1]

Abstract & Introduction

This application note details the experimental protocols for the regioselective bromination of propyl 2-aminobenzoate (propyl anthranilate). This transformation is a critical step in the synthesis of pharmacophores, specifically for quinazoline-based kinase inhibitors and antifibrotic agents.[1]

The core challenge in this synthesis is controlling regioselectivity. The amino group (


11
  • Kinetic Product: 5-bromo derivative (para to amine).[1]

  • Thermodynamic/Over-reaction Product: 3,5-dibromo derivative.[1][2][3][4][5][6][7]

This guide presents two validated protocols:

  • Method A (NBS/DMF): High-precision mono-bromination for discovery/medicinal chemistry.[1]

  • Method B (

    
    /AcOH):  Scalable classical bromination for process chemistry.[1]
    

Strategic Considerations & Mechanism

Electrophilic Aromatic Substitution (SEAr)

The reaction proceeds via an SEAr mechanism.[1] The lone pair on the nitrogen stabilizes the arenium ion intermediate most effectively when attack occurs at the 5-position (para).[1] The 3-position (ortho) is sterically crowded by the bulky propyl ester group, further favoring 5-substitution.[1]

Reaction Pathway Diagram

The following diagram illustrates the regioselectivity and potential side reactions.

ReactionPathwayFigure 1: Reaction Pathway and Regioselectivity ControlStartPropyl 2-aminobenzoate(Substrate)InterSigma Complex(Arenium Ion)Start->Inter+ Br+ (Electrophile)Prod1Propyl 2-amino-5-bromobenzoate(Major Product)Inter->Prod1- H+ (Re-aromatization)Prod2Propyl 2-amino-3,5-dibromobenzoate(Over-bromination)Prod1->Prod2+ Excess Br2 / High Temp

Figure 1: Mechanistic pathway showing the kinetic preference for 5-bromination and the risk of 3,5-dibromination.[1]

Experimental Protocols

Method A: High-Precision Mono-Bromination (NBS)

Best for: Small scale (1g - 50g), high purity requirements, avoiding liquid bromine handling.[1]

Reagents:

  • Substrate: Propyl 2-aminobenzoate (MW: 179.22 g/mol )[1]

  • Reagent: N-Bromosuccinimide (NBS) (MW: 177.98 g/mol )[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Stoichiometry Table:

ComponentEquiv.MW ( g/mol )Amount (Example)Role
Propyl 2-aminobenzoate1.0179.225.00 gSubstrate
NBS1.05177.985.21 gBrominating Agent
DMFN/AN/A50 mL (10V)Solvent

Step-by-Step Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with 5.00 g of propyl 2-aminobenzoate and 50 mL of DMF . Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0–5 °C .

    • Expert Note: Cooling suppresses the formation of the di-bromo impurity.[1]

  • Addition: Add 5.21 g of NBS portion-wise over 30 minutes.

    • Caution: Exothermic reaction.[1][6] Monitor internal temperature to ensure it stays <10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1][6][8] The starting material spot (

      
      ) should disappear, replaced by a slightly lower running product spot.
      
  • Quench & Isolation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a pale solid.[1][8]

  • Purification: Filter the solid. Wash the cake with

    
     of water to remove residual DMF and succinimide.[1]
    
  • Drying: Dry under vacuum at 45 °C for 12 hours.

Method B: Classical Scalable Bromination ( )

Best for: Large scale (>100g), cost-efficiency.[1]

Reagents:

  • Reagent: Liquid Bromine (

    
    )[1]
    
  • Solvent: Glacial Acetic Acid (AcOH)[1][2]

Workflow Diagram:

WorkflowFigure 2: Process Flow for Classical BrominationStep1Dissolve Substratein Glacial AcOHStep2Cool to 15°CStep1->Step2Step3Dropwise Addition of Br2(in AcOH)Step2->Step3Control ExothermStep4Stir 1-2 Hours(Monitor by HPLC)Step3->Step4Step5Quench into Ice Water(+ NaHSO3)Step4->Step5PrecipitationStep6Filtration & Recrystallization(EtOH/H2O)Step5->Step6Isolation

Figure 2: Operational workflow for Method B, emphasizing temperature control.

Step-by-Step Procedure:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer and dropping funnel, dissolve 10.0 g of propyl 2-aminobenzoate in 80 mL of Glacial Acetic Acid .

  • Temperature Control: Adjust the temperature to 15 °C .

    • Critical: Do not cool below 10 °C as acetic acid may freeze (FP: 16.6 °C), hindering stirring.[1] Use a water bath rather than ice if necessary, or add a small amount of DCM to depress the freezing point.[1]

  • Bromine Preparation: Dilute 3.0 mL (approx. 9.0 g, 1.0 equiv) of liquid bromine in 20 mL of Acetic Acid .

  • Addition: Add the bromine solution dropwise over 45 minutes. Maintain temperature between 15–20 °C.

  • Quench: Pour the mixture into 300 mL of ice water . Add 10 mL of saturated Sodium Bisulfite (

    
    )  solution to neutralize unreacted bromine (indicated by the disappearance of the orange color).
    
  • Workup: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) if high purity is required.[1][8]

Characterization & Specifications

The propyl ester behaves similarly to the methyl analog.[1] Expected data is derived from structure-activity relationships of anthranilate esters.[1][5]

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 68–72 °C (Estimated)*Capillary

NMR
(DMSO-

)

7.8 (d, 1H, H-6), 7.4 (dd, 1H, H-4), 6.7 (d, 1H, H-3), 4.1 (t, 2H, O-

), 1.7 (m, 2H), 0.9 (t, 3H)
400 MHz
Mass Spec

(1:1 ratio)
LC-MS (ESI)

*Note: Methyl 2-amino-5-bromobenzoate melts at 70–73 °C [1].[1][9] The propyl chain typically depresses MP slightly compared to methyl.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High levels of 3,5-dibromo product Excess Bromine/NBS or High TemperatureReduce equivalents to 0.[1]95. Maintain T < 20 °C.
Low Yield / Sticky Solid Product solubility in solventIncrease water volume during quench (1:5 ratio).[1] Cool quench mixture to 0 °C.
Colored Impurities Oxidation of aminePerform reaction under Nitrogen atmosphere.[1] Use fresh NBS (white, not yellow).[1]

Safety Information (HSE)[1]

  • Bromine: Highly corrosive, causes severe burns, volatile.[1] Handle only in a fume hood.[1]

  • Propyl Anthranilate: May cause skin irritation.[1]

  • NBS: Irritant.[1] Store in a refrigerator; decomposed NBS (yellow/orange) yields unreliable stoichiometry.

References

  • TCI Chemicals. Methyl 2-Amino-5-bromobenzoate Product Specification. Accessed Oct 2023.[1] [1]

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid. (Analogous chemistry for anthranilic acid derivatives).

  • European Patent Office. Process for the preparation of 2-amino-3,5-dibromobenzyl amines. EP0130224B1.[1] (Describes bromination of anthranilic acid alkyl esters).

  • ChemicalBook. Synthesis of 2-Amino-5-bromobenzoic acid. (Protocol for the free acid, adaptable to ester).

Application Note: Propyl 2-amino-5-bromobenzoate as a PqsD Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and microbiology focusing on anti-virulence therapies against Pseudomonas aeruginosa. It details the mechanistic basis, experimental protocols, and validation workflows for using propyl 2-amino-5-bromobenzoate (and related anthranilate esters) as inhibitors of PqsD.

Target: PqsD (Pseudomonas quinolone signal biosynthetic enzyme D) Mechanism: Quorum Sensing (QS) Interference / Anti-virulence Application: Pseudomonas aeruginosa Virulence Attenuation

Introduction & Mechanistic Rationale

Pseudomonas aeruginosa utilizes the pqs Quorum Sensing (QS) system to coordinate the expression of virulence factors (pyocyanin, elastase, lectins) and biofilm formation.[1][2] The enzyme PqsD (3-oxoacyl-ACP synthase III homolog) catalyzes the decisive step in the biosynthesis of 2-heptyl-4-hydroxyquinoline (HHQ), the immediate precursor to the Pseudomonas Quinolone Signal (PQS).

Propyl 2-amino-5-bromobenzoate acts as a small-molecule inhibitor of PqsD. Structurally, it is an ester derivative of 5-bromoanthranilic acid. Unlike traditional antibiotics that kill bacteria (imposing selective pressure for resistance), this compound functions as an anti-virulence agent by disrupting cell-to-cell communication.

Mechanism of Action

PqsD normally condenses Anthraniloyl-CoA (ACoA) with Malonyl-CoA to form the quinolone scaffold.[3]

  • Binding Mode: Structural studies (SPR and Crystallography of analogs) suggest that anthranilate derivatives often bind within the ACoA substrate channel rather than the catalytic triad (Cys112-His257-Asn287) itself.[1][2]

  • Inhibition: By occupying this channel, the inhibitor sterically occludes the entry of the native substrate (ACoA) into the active site, thereby halting HHQ biosynthesis.

  • Role of the Propyl Ester: The propyl group increases lipophilicity (cLogP) compared to the free acid or methyl ester, potentially enhancing permeability across the Gram-negative outer membrane to reach the cytoplasmic PqsD.

PQS Signaling Pathway & Inhibition Logic

PQS_Pathway Anthranilate Anthranilate ACoA Anthraniloyl-CoA Anthranilate->ACoA PqsA PqsD PqsD Enzyme (Target) ACoA->PqsD Substrate HHQ HHQ (Precursor) PqsD->HHQ Catalysis Inhibitor Propyl 2-amino- 5-bromobenzoate Inhibitor->PqsD Blocks Channel PQS PQS (Signal Molecule) HHQ->PQS PqsH Virulence Virulence Factors (Biofilm, Pyocyanin) PQS->Virulence PqsR Activation

Figure 1: The PQS biosynthetic pathway. Propyl 2-amino-5-bromobenzoate inhibits PqsD, preventing the conversion of Anthraniloyl-CoA to HHQ, thereby silencing downstream virulence factors.

Compound Characterization & Preparation

Before initiating biological assays, ensure the compound meets physicochemical requirements for stability and solubility.

PropertySpecification
Chemical Name Propyl 2-amino-5-bromobenzoate
Synonyms Propyl 5-bromoanthranilate
Molecular Formula C₁₀H₁₂BrNO₂
MW ~258.11 g/mol
Solubility DMSO (>50 mM); Ethanol. Poorly soluble in water.
Storage -20°C, desiccated. Protect from light (anthranilates can be photo-labile).
Stock Preparation Dissolve to 50 mM in 100% DMSO. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: In Vitro PqsD Enzymatic Inhibition Assay

This assay measures the inhibition of PqsD activity by quantifying the reduction in HHQ formation using LC-MS/MS or HPLC. This is the "Gold Standard" for validating direct target engagement.

Reagents:

  • Enzyme: Recombinant PqsD (purified from E. coli BL21 overexpressing pqsD).

  • Substrates: Anthraniloyl-CoA (5 µM final), Malonyl-CoA (10 µM final).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM DTT, 0.5 mM EDTA.

  • Inhibitor: Propyl 2-amino-5-bromobenzoate (0.1 µM – 100 µM titration).

Procedure:

  • Pre-incubation: Mix 50 nM PqsD with the inhibitor (in DMSO, final DMSO <2%) in reaction buffer. Incubate for 10 min at 37°C to allow channel binding.

  • Initiation: Add Anthraniloyl-CoA and Malonyl-CoA to start the reaction.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 1 volume of acetonitrile containing 0.1% formic acid (precipitates protein).

  • Separation: Centrifuge (13,000 x g, 10 min) to remove protein pellet.

  • Quantification: Inject supernatant into HPLC/LC-MS.

    • Column: C18 Reverse Phase.

    • Detection: Monitor HHQ peak (UV 250 nm or Mass Transition).

  • Analysis: Calculate % Inhibition =

    
    . Plot log[Inhibitor] vs. % Inhibition to determine IC₅₀.
    
Protocol B: Surface Plasmon Resonance (SPR) Binding Analysis

To confirm the inhibitor binds PqsD and to determine the dissociation constant (


).

Setup:

  • Sensor Chip: CM5 (carboxymethylated dextran).

  • Ligand: Purified PqsD (immobilized via amine coupling to ~3000 RU).

  • Analyte: Propyl 2-amino-5-bromobenzoate (dilution series in running buffer).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, 5% DMSO). Critical: Match DMSO concentration exactly in analyte and running buffer to avoid bulk shifts.

Workflow:

  • Inject analyte for 60s (Association).

  • Wash with buffer for 120s (Dissociation).

  • Fit sensorgrams to a 1:1 Langmuir binding model (or steady-state affinity model if kinetics are fast).

  • Validation: A specific channel blocker should show dose-dependent binding response.

Protocol C: Whole-Cell Virulence Suppression (PA14 Strain)

Demonstrates that the compound can penetrate the bacterial cell wall and inhibit PqsD in vivo.

Procedure:

  • Culture: Inoculate P. aeruginosa PA14 (or PAO1) in LB medium to OD₆₀₀ = 0.05.

  • Treatment: Add inhibitor (e.g., 50 µM and 250 µM) or DMSO control.

  • Growth: Incubate at 37°C with shaking (200 rpm) for 16–24 hours.

    • Control: Monitor OD₆₀₀ to ensure the compound is not inhibiting growth (bacteriostatic/bactericidal effects are undesirable for pure anti-virulence).

  • Extraction: Centrifuge culture; collect supernatant. Extract signal molecules using ethyl acetate (1:1 v/v).

  • Quantification: Evaporate ethyl acetate, reconstitute in methanol. Analyze PQS and HHQ levels via LC-MS/MS.

    • Success Metric: Significant reduction in HHQ/PQS levels compared to DMSO control without significant reduction in bacterial growth (OD₆₀₀).

Validation Workflow Diagram

This flowchart outlines the logical progression from compound preparation to biological validation.

Workflow cluster_InVitro Phase 1: Target Validation cluster_Cellular Phase 2: Cellular Efficacy Start Start: Propyl 2-amino- 5-bromobenzoate EnzymeAssay PqsD Enzymatic Assay (LC-MS Detection) Start->EnzymeAssay SPR SPR Binding Study (Determine Kd) EnzymeAssay->SPR If IC50 < 50 µM GrowthCurve Growth Curve Analysis (Rule out Antibiotic Activity) SPR->GrowthCurve If Binding Confirmed Quantification HHQ/PQS Quantification (LC-MS from Supernatant) GrowthCurve->Quantification Biofilm Biofilm Inhibition Assay (Crystal Violet) Quantification->Biofilm If HHQ Reduced

Figure 2: Experimental workflow for validating PqsD inhibitors. Phase 1 confirms mechanism; Phase 2 confirms intracellular activity.

Expected Results & Troubleshooting

AssayExpected Result (Active Inhibitor)Common IssueTroubleshooting
Enzymatic Assay IC₅₀ in low µM range (e.g., 5–50 µM).High background signal.Ensure protein purity; use fresh ACoA substrate.
SPR Fast on/off kinetics (typical for fragments).Non-specific binding.Add BSA or increase detergent (P20); check DMSO matching.
Whole Cell >50% reduction in PQS/HHQ; No growth defect.No inhibition despite enzyme activity.Compound efflux. Use efflux pump deficient strain (e.g., PA14Δmex) to confirm entry issues.

References

  • Stachel, S. J. et al. (2016). In silico identification of novel PqsD inhibitors: promising molecules for quorum sensing interference in Pseudomonas aeruginosa. Molecular Systems Design & Engineering.

  • Weidel, E. et al. (2013).[1][2] Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors for Pseudomonas aeruginosa infections and elucidation of binding mode by SPR, STD NMR, and molecular docking. Journal of Medicinal Chemistry.

  • Prothiwa, M. et al. (2016). Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa. Beilstein Journal of Organic Chemistry.

  • Bera, A. K. et al. (2009). Structure of PqsD, a Pseudomonas Quinolone Signal Biosynthetic Enzyme, in Complex with Anthranilate. Biochemistry.

  • Allegretta, G. et al. (2015). Catechol-Based Substrates of Chalcone Synthase as a Scaffold for Novel Inhibitors of PqsD. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Propyl 2-amino-5-bromobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Yield Optimization & Process Stability Target Molecule: Propyl 2-amino-5-bromobenzoate (CAS: 1178634-57-5)

The Reaction Landscape

You are likely experiencing yield issues due to the competing electronic effects on the anthranilic acid core. The amino group (


) at position 2 is electron-donating, reducing the electrophilicity of the carbonyl carbon, while the bromine at position 5 is electron-withdrawing.

To optimize yield, we must shift from "equilibrium-dependent" methods (classic Fischer esterification) to "kinetic activation" methods (Thionyl Chloride mediated).

Workflow Visualization

The following diagram outlines the decision logic for selecting the synthesis route based on your current constraints and yield requirements.

ReactionWorkflow Start Starting Material: 2-Amino-5-bromobenzoic Acid Decision Select Reagent System Start->Decision RouteA Route A: H2SO4 / n-Propanol (Classic Fischer) Decision->RouteA Low Cost/Safety Constraints RouteB Route B: SOCl2 / n-Propanol (In-Situ Activation) Decision->RouteB Max Yield Required IssueA Issue: Equilibrium Limited Max Yield ~65-70% RouteA->IssueA IssueB Benefit: Irreversible Target Yield >90% RouteB->IssueB Workup Workup: Neutralization (pH Control Critical) IssueA->Workup IssueB->Workup Product Target: Propyl 2-amino-5-bromobenzoate Workup->Product

Caption: Decision matrix for selecting the optimal esterification pathway. Route B is recommended for yield maximization.

Troubleshooting Guide (Ticket-Based)

Ticket #001: "My yield is stuck at 60-65%."

Diagnosis: You are likely using Sulfuric Acid (


) as a catalyst.[1]
Root Cause:  Fischer esterification is an equilibrium process (

). Even with excess propanol, water accumulation prevents complete conversion. Solution: Switch to the Thionyl Chloride (

) Method
.

The Protocol (High Yield >90%): This method generates anhydrous


 in situ and transiently forms the acid chloride, making the reaction effectively irreversible.
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Solvent Charge: Add n-Propanol (10-15 equivalents) . The large excess acts as both solvent and reagent.

  • Activation (Critical Step): Cool the propanol to 0°C (ice bath).

  • Reagent Addition: Add Thionyl Chloride (1.5 - 2.0 equivalents) dropwise over 20 minutes. Caution: Exothermic gas evolution (

    
    , 
    
    
    
    ).
  • Substrate Addition: Add 2-amino-5-bromobenzoic acid (1.0 equivalent) in portions.

  • Reaction: Remove ice bath, stir at Room Temp for 30 mins, then heat to Reflux (97°C) for 4–6 hours.

  • Validation: Monitor by TLC (Solvent: 30% EtOAc in Hexanes). Starting material (

    
    ) should disappear; Product (
    
    
    
    ).

Why this works:


 reacts with propanol to form propyl sulfite and 

, while also activating the carboxylic acid. The water byproduct is consumed by excess thionyl chloride, driving the reaction to completion [1, 3].
Ticket #002: "I see a dark tar/polymer forming."

Diagnosis: Thermal degradation or oxidation of the aniline amine. Root Cause: Anthranilic acid derivatives are sensitive to oxidation at high temperatures, especially in the presence of strong mineral acids and light. Solution: Inert Atmosphere & Temperature Control.

Corrective Actions:

  • Nitrogen Sparging: Degas your n-propanol with

    
     for 15 minutes before use.
    
  • Light Protection: Wrap the reaction flask in aluminum foil. Brominated compounds can be photosensitive.

  • Temperature: Do not exceed the boiling point of propanol (97°C). If using an oil bath, set it to 105°C max.

Ticket #003: "Product is lost during workup (Low Recovery)."

Diagnosis: Incorrect pH handling during neutralization. Root Cause: The product contains a basic amine. If the workup is too acidic, the product remains in the aqueous layer as the ammonium salt. If too basic (pH > 12), you risk hydrolysis of the ester.

Optimized Workup Protocol:

  • Concentration: Evaporate excess n-propanol under reduced pressure (Rotovap) to obtain a residue.

  • Partition: Dissolve residue in Ethyl Acetate (EtOAc) .

  • Neutralization: Add cold Saturated

    
      slowly.
    
    • Target pH:8.0 – 9.0 .

    • Check: Use pH paper. Do not use strong NaOH, as it may hydrolyze the ester back to the acid.

  • Separation: Wash the organic layer with Brine (Sat. NaCl) to remove trapped water.

  • Drying: Dry over anhydrous

    
      (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and less ideal here.

Comparative Data: Reagent Selection

The following table summarizes expected outcomes based on catalyst choice for 2-amino-5-bromobenzoic acid esterification.

ParameterMethod A: Sulfuric Acid (

)
Method B: Thionyl Chloride (

)
Method C: DCC/DMAP (Coupling)
Mechanism Equilibrium (Reversible)Activation (Irreversible)Steglich Esterification
Typical Yield 60 – 70%90 – 96% 75 – 85%
Reaction Time 12 – 24 Hours4 – 6 Hours12 Hours
Purification Difficult (unreacted acid remains)Easy (volatile byproducts)Difficult (Urea byproduct removal)
Cost LowMediumHigh
Recommendation Only if

is restricted
Primary Recommendation Not recommended for simple esters

Mechanistic Insight (Graphviz)

Understanding why the Thionyl Chloride method is superior requires visualizing the intermediate activation.

Mechanism Step1 Step 1: Activation R-COOH + SOCl2 Intermediate Intermediate [R-CO-O-SO-Cl] + HCl Step1->Intermediate -HCl Step2 Step 2: Acyl Chloride R-CO-Cl + SO2 Intermediate->Step2 Heat Step3 Step 3: Alcohol Attack + Pr-OH Step2->Step3 Final Final Ester R-CO-O-Pr + HCl Step3->Final

Caption: The SOCl2 pathway converts the carboxylic acid to a highly reactive acyl chloride (or mixed anhydride), preventing the reverse reaction.

Frequently Asked Questions (FAQ)

Q: Can I use NBS to brominate propyl anthranilate instead of starting with the brominated acid? A: Yes, but it is risky. Bromination of propyl anthranilate using N-Bromosuccinimide (NBS) often leads to a mixture of mono-brominated (5-bromo) and di-brominated (3,5-dibromo) products. Separation requires column chromatography, which lowers overall throughput. Starting with commercially available 2-amino-5-bromobenzoic acid is more efficient [1].

Q: My product is an oil, but the literature says it's a solid. Why? A: The propyl ester has a lower melting point than the methyl ester (Methyl ester MP: 72-74°C [4]). The propyl chain adds flexibility. If it is an oil, it may contain trace solvent (propanol). High-vacuum drying for 12 hours often induces crystallization. If it remains an oil, it is likely pure enough for subsequent steps if the NMR is clean.

Q: Can I use Dean-Stark with Propanol? A: Not efficiently. Propanol forms an azeotrope with water, but the boiling point (97°C) is relatively low, and the solubility of the zwitterionic starting material is poor until heated. The


 method chemically consumes water, which is chemically superior to physical removal in this specific synthesis.

References

  • Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates. Korea University / ResearchGate. (Discusses manipulation of halogenated aminobenzoates). 2[1][3][4][5][6][7]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Li et al., PMC (NIH). (Establishes the efficacy of Chlorotrimethylsilane/Thionyl Chloride methods for amino acids). 3[1][3][4][5][6][7][8]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7932386B2. (Validates the use of thionyl chloride for high-yield esterification of heterocyclic amino acids). 9

  • Methyl 2-amino-5-bromobenzoate Properties. ChemicalBook / Sigma-Aldrich. (Physical property data for the methyl analog). 8

Sources

Technical Support Center: Purification of Propyl 2-Amino-5-Bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Propyl 2-amino-5-bromobenzoate is a lipophilic intermediate often used in the synthesis of quinazolinones and other heterocyclic pharmaceutical scaffolds. Unlike its methyl analog (mp 72–74 °C), the propyl ester often presents as a low-melting solid or viscous oil due to the increased flexibility of the propyl chain.

The primary challenges in purifying this compound are:

  • Retention of Starting Material: Unreacted 2-amino-5-bromobenzoic acid.

  • Oxidative Discoloration: Amino-arenes rapidly oxidize to form colored azo/nitro impurities (pink/brown hue).

  • Phase Separation Issues: The propyl group increases surfactant-like properties, leading to emulsions during aqueous workup.

This guide provides a modular purification strategy designed to isolate high-purity material (>98%) suitable for sensitive downstream coupling reactions.

Module A: Chemical Workup (The "Crashing Out" Phase)

Goal: Remove unreacted acid catalyst (H₂SO₄/p-TSA) and unreacted starting material (2-amino-5-bromobenzoic acid).

The Logic: The ester is lipophilic and neutral. The starting material is an amino acid; while the amino group is weakly basic, the carboxylic acid moiety allows it to be solubilized in mild alkaline aqueous solutions where the ester remains insoluble.

Protocol 1: The Optimized Acid-Base Wash
StepActionScientific Rationale (Causality)
1 Dilution Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (peroxide risk/flammability).
2 Acid Removal Wash the organic phase 2x with 10% Na₂CO₃ (aq) or Saturated NaHCO₃ .
3 Emulsion Break If an emulsion forms, add Saturated NaCl (Brine) .
4 Neutralization Wash 1x with Distilled Water.
5 Drying Dry over anhydrous Na₂SO₄ (Sodium Sulfate).
Visualization: Extraction Logic Flow

ExtractionLogic Crude Crude Mixture (Ester + Acid + Impurities) Solvent Dissolve in EtOAc Crude->Solvent Wash Wash with 10% Na2CO3 Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Sodium 2-amino-5-bromobenzoate) PhaseSep->AqLayer Bottom (if DCM) / Top (if EtOAc) OrgLayer Organic Layer (Contains Target Ester) PhaseSep->OrgLayer Target Phase Waste Discard (Waste) AqLayer->Waste Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry

Caption: Logical flow for removing unreacted acid starting material via alkaline extraction.

Module B: Purification (Recrystallization vs. Chromatography)

Goal: Remove non-polar impurities and oxidation byproducts.

Decision Matrix: Which path to take?
  • Path A (Solid Product): If the crude dries to a solid >90% purity.

  • Path B (Oily Product): If the crude remains a viscous oil or has <90% purity.

Path A: Recrystallization Protocol

Best for: Removing colored impurities and trace isomers.

  • Solvent System: Ethanol/Water (Preferred) or Hexanes/EtOAc.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (60°C) .

  • Filtration (Hot): If insoluble particles (dust/salts) are present, filter while hot.

  • Crystallization:

    • Remove from heat.[1][2][3][4]

    • Add warm water dropwise until the solution becomes slightly turbid (cloudy).

    • Add one drop of ethanol to clear it.

    • Allow to cool slowly to room temperature, then 4°C.

  • Validation: The crystals should be white to off-white needles.

Path B: Flash Chromatography (Silica Gel)

Best for: Separating the ester from "oiled-out" byproducts.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

    • Target Elution: Typically occurs around 90:10 to 80:20 .

  • TLC Visualization: UV (254 nm). The amino group also stains red/orange with p-Anisaldehyde stain upon heating.

Visualization: Purification Workflow

PurificationFlow Input Crude Ester (Post-Workup) CheckState Physical State? Input->CheckState Solid Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallize (EtOH / H2O) Solid->Recryst Column Flash Column (Hex/EtOAc 9:1) Oil->Column Pure Pure Propyl 2-amino-5-bromobenzoate Recryst->Pure Column->Pure

Caption: Decision tree for selecting the optimal purification method based on physical state.

Troubleshooting & FAQs

Q1: My product is a dark brown oil instead of a solid. What happened?

  • Diagnosis: This is likely oxidative degradation of the aniline (amino) group, common in older samples or those exposed to light/air during reaction.

  • Fix: Dissolve the oil in EtOAc and treat with Activated Charcoal for 15 minutes at room temperature. Filter through a Celite pad. If it remains an oil, use Path B (Chromatography). The pure propyl ester may naturally be a low-melting solid; do not force crystallization if it refuses—verify purity by NMR first.

Q2: I have low yield, and the aqueous layer turned cloudy after acidification.

  • Diagnosis: You lost your product to the aqueous layer or you accidentally extracted the ester.

  • Fix:

    • Check the pH of your washes.[5] If the wash was too acidic, the amino group (weakly basic) might have protonated, forming a water-soluble ammonium salt.

    • Recovery: Neutralize the aqueous waste to pH 7-8 using NaHCO₃ and re-extract with EtOAc.

Q3: The product is "oiling out" during recrystallization.

  • Diagnosis: The temperature dropped too fast, or the solvent polarity gap is too wide.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass side of the flask with a glass rod to induce nucleation. Alternatively, add a small amount of the "good" solvent (Ethanol) to increase solubility slightly.

Q4: How do I confirm the acid impurity is gone without running an NMR?

  • Self-Validating Test: Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 80:20).

    • Spot A: Starting Material (Acid).[2][5]

    • Spot B: Your Product.

    • Result: The acid (Spot A) will streak or stay near the baseline due to the carboxylic acid interaction with silica. The ester (Spot B) will have a significantly higher Rf (approx 0.4–0.6). If Spot A is absent, the acid wash was successful.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for esterification workups and recrystallization of aromatic esters).

  • ChemicalBook. 2-Amino-5-bromobenzoic acid Properties & Synthesis. (Source for melting points of starting materials and general solubility data).

  • Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Product Sheet. (Used for comparative physical property analysis of the homolog).

  • PubChem. Propyl 2-bromobenzoate Compound Summary. (Reference for lipophilicity and physical state of propyl benzoate analogs).

Sources

Technical Support Center: Synthesis & Purification of Propyl 2-amino-5-bromobenzoate

[1]

Document ID: TS-ORG-86483 | Version: 2.1 | Last Updated: 2025-05-15 Audience: Process Chemists, R&D Scientists Scope: Troubleshooting side reactions, impurity profiling, and yield optimization.[1]

Executive Summary & Molecule Profile[1]

Target Molecule: Propyl 2-amino-5-bromobenzoate CAS: 86483-49-8 (Generic/Related) Role: Key intermediate in the synthesis of quinazolinone-based agrochemicals and specific veterinary pharmaceuticals.[1]

This guide addresses the three critical failure modes in the synthesis of this anthranilate derivative:

  • Thermal Decarboxylation: Loss of the carboxyl group to form 4-bromoaniline.[1]

  • Regiochemical Scrambling: Formation of 3-bromo and 3,5-dibromo impurities during halogenation.[1]

  • Fischer Equilibrium Stalling: Incomplete esterification due to water retention.[1]

Critical Issue I: Decarboxylation (The "Missing Carboxyl" Trap)

Symptom:

  • Loss of mass during the reaction or workup.[1]

  • Appearance of a lower molecular weight impurity (approx.[1] MW 172 Da) in LC-MS.[1]

  • Melting point depression of the intermediate acid.[1]

Mechanism: Anthranilic acids (2-aminobenzoic acids) are zwitterionic and thermally unstable.[1] The electron-donating amino group at the ortho position destabilizes the carboxyl group at high temperatures, facilitating the loss of CO₂. This is accelerated in strongly acidic media at reflux temperatures.[1]

Diagnostic Workflow

Q: My HPLC shows a persistent impurity at RRT 0.85. Is this the decarboxylated product? A: Likely. 2-amino-5-bromobenzoic acid decarboxylates to form 4-bromoaniline .[1] Check for an absorption max shift; the aniline lacks the conjugation of the benzoate system.[1]

Root Cause Analysis & Prevention[1]
FactorRoot CausePreventive Protocol
Temperature Refluxing >100°C in high-boiling solvents (e.g., toluene/xylene) promotes CO₂ extrusion.[1]Protocol: Switch to lower boiling solvents (e.g., isopropyl acetate) or strictly control oil bath temperature to <90°C.
pH Swings Rapid acidification generates local hot spots and zwitterionic instability.[1]Protocol: Acidify the sodium salt solution slowly at <5°C. Do not heat the free acid in the absence of solvent.
Catalyst Excess H₂SO₄ acts as a dehydrating agent, promoting decarboxylation pathways.[1]Protocol: Use Thionyl Chloride (SOCl₂) method for esterification instead of Fischer conditions if decarboxylation persists.

Critical Issue II: Bromination Regioselectivity

Symptom:

  • Presence of "M+79/81" (monobromo) and "M+158/160/162" (dibromo) peaks.[1]

  • Difficulty crystallizing the final product.

Mechanism: The amino group is a strong ortho, para-director.[1] The ester/acid group is a meta-director.[1]

  • Position 5 (Target): Para to Amino, Meta to Ester.[1] (Highly Favored).

  • Position 3 (Impurity): Ortho to Amino, Ortho to Ester.[1] (Sterically hindered but electronically active).[1]

  • Position 3,5 (Impurity): Over-bromination.[1]

Pathway Visualization

The following diagram illustrates the competition between the desired pathway and the over-bromination trap.

BrominationPathStartPropyl Anthranilate(Starting Material)Target5-Bromo Isomer(Target Product)Major YieldStart->TargetBr2 (1.0 eq), <20°CFast KineticsImpurity_33-Bromo Isomer(Minor Impurity)Steric HinderanceStart->Impurity_3High TempSlow KineticsImpurity_Di3,5-Dibromo Isomer(Over-reaction)Target->Impurity_DiExcess Br2Extended TimeImpurity_3->Impurity_DiExcess Br2

Figure 1: Electrophilic Aromatic Substitution pathways. Note that the 3,5-dibromo impurity is an irreversible sink.

Troubleshooting Guide

Q: I am seeing 15% of the 3,5-dibromo impurity. How do I remove it? A: Separation is difficult due to structural similarity.[1] Prevention is key.[1]

  • Fix: Stop the reaction at 95% conversion. Do not chase 100% conversion, as the rate of the second bromination accelerates once the mono-bromo substrate accumulates.

  • Purification: Recrystallize from Ethanol/Water (90:10) .[1] The dibromo derivative is generally less soluble and may precipitate first or require fractional crystallization.[1]

Q: Should I brominate the acid or the ester? A: Brominate the Acid (2-aminobenzoic acid) first.

  • Reasoning: The carboxylic acid group is bulkier and more electron-withdrawing than the ester in certain transition states, improving 5-selectivity.[1] Furthermore, 2-amino-5-bromobenzoic acid is a solid that can be purified by acid-base precipitation before the esterification step, ensuring a clean starting material for the final step.[1]

Critical Issue III: Fischer Esterification Stalling

Symptom:

  • Reaction stalls at 60-70% conversion.[1]

  • Yield decreases upon extended reflux (darkening of reaction mixture).[1]

Mechanism: The reaction is an equilibrium process.[1][2][3][4] Water produced as a byproduct hydrolyzes the ester back to the acid.[1]

Optimization Protocol (Step-by-Step)

This protocol uses a Dean-Stark trap variant optimized for propanol (which forms an azeotrope with water).[1]

  • Setup: 3-neck RBF equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charge:

    • 2-Amino-5-bromobenzoic acid (1.0 eq)[1][5][6]

    • n-Propanol (10.0 eq) - Acts as solvent and reactant.[1]

    • H₂SO₄ (concentrated, 0.5 eq) - Catalyst.

  • Entrainer Addition: Add Toluene (approx. 20% v/v of propanol volume).

    • Technical Insight: Propanol/Water azeotrope boils at ~87°C. Adding toluene creates a ternary azeotrope that separates water more efficiently in the trap.[1]

  • Reflux: Heat to vigorous reflux.[1] Monitor water collection in the trap.

  • Endpoint: Reaction is complete when water collection ceases (usually 4-6 hours).[1]

  • Workup:

    • Cool to room temperature.[1][7][8]

    • Neutralize with saturated NaHCO₃ (Caution: Gas evolution).[1]

    • Extract with Ethyl Acetate.[1]

    • Wash with Brine -> Dry over Na₂SO₄ -> Evaporate.[1]

Analytical Reference Data

Use these parameters to validate your product identity.

ParameterSpecificationNotes
Appearance Off-white to beige crystalline solidDarkens upon oxidation (air sensitive).[1]
Melting Point 74 - 76 °C (Ester)Precursor Acid melts at ~218 °C.
IR Spectrum ~3380, 3490 cm⁻¹ (NH₂ stretch)~1680 cm⁻¹ (Ester C=O)Absence of broad OH stretch (2500-3000 cm⁻¹) confirms esterification.[1]
1H NMR δ 7.8 (d, H-6), 7.3 (dd, H-4), 6.6 (d, H-3)Coupling constants confirm 1,2,4-substitution pattern.[1]

References

  • PubChem. (n.d.).[1][9] Propyl anthranilate Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Conditions. Retrieved January 28, 2026, from [Link]

  • Dunn, G. E., et al. (1970).[1] Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. Canadian Journal of Chemistry.[1] (Contextual reference for zwitterionic decarboxylation mechanisms).

Technical Support Center: Optimization of Reaction Conditions for Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers encountering challenges in the synthesis of propyl 2-amino-5-bromobenzoate , a critical intermediate often used in the development of quinazoline-based kinase inhibitors and other bioactive scaffolds.[1][2][3]

The synthesis of this molecule typically involves two distinct stages where failure points often occur:

  • Precursor Quality: The regioselective bromination of anthranilic acid.[1][2][3]

  • Esterification Efficiency: The conversion of the zwitterionic amino acid into its propyl ester.[1][2][3]

This guide moves beyond generic textbook procedures, offering optimized protocols based on kinetic control and thermodynamic stability, followed by a troubleshooting decision tree.

Module 1: Optimized Experimental Protocols

Protocol A: Synthesis of the Precursor (2-Amino-5-bromobenzoic Acid)

Use this module if you are synthesizing the starting material de novo.[1][2][3] Commercial sources often contain 3,5-dibromo impurities.[1][2][3]

Rationale: Direct bromination of anthranilic acid is highly exothermic and prone to over-bromination.[1][2][3] The use of glacial acetic acid as a solvent modulates the reactivity of the amine via hydrogen bonding, enhancing para-selectivity (5-position).[1][2][3]

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with anthranilic acid (1.0 eq) and glacial acetic acid (10 vol) .

  • Temperature Control: Cool the suspension to 10–15 °C . Crucial: Do not cool below 10°C as the acetic acid may freeze (mp 16.6°C), causing localized hot spots upon reagent addition.[1][2][3]

  • Bromination: Add Bromine (Br₂, 1.05 eq) dropwise over 60 minutes. Maintain internal temperature < 20 °C.

    • Mechanistic Note: The amino group activates the ring.[1][2][3] Low temperature prevents the formation of the 3,5-dibromo byproduct.[1][2][3]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1][2][3]

  • Workup: Pour the mixture into ice-water (20 vol) containing sodium bisulfite (0.1 eq) to quench excess bromine.

  • Isolation: Filter the precipitate. Dissolve the crude solid in boiling water containing HCl, filter hot (removes dibromo impurities), and cool to crystallize the pure 5-bromo isomer.

Protocol B: Esterification to Propyl 2-amino-5-bromobenzoate

The Core Reaction. We utilize a Thionyl Chloride (


) mediated approach.[1][2][3] This generates anhydrous HCl in situ, overcoming the zwitterionic nature of the amino acid which often stalls Fischer esterification.[1][2][3]

Quantitative Parameters:

ParameterRecommended ValueCritical LimitReason
Stoichiometry 1.0 eq Acid : 1.5 eq

Min 1.1 eq

Excess

drives equilibrium and scavenges water.[1][2][3]
Solvent n-Propanol (10-15 vol)Anhydrous (<0.1%

)
Water hydrolyzes the acyl chloride intermediate.[1][2][3]
Temperature 0 °C (Addition)

97 °C (Reflux)
Max 100 °CHigh temp during addition causes decomposition.[1][2][3]
Time 4–6 HoursTLC MonitoringExtended reflux can lead to oxidative darkening.[2][3]

Step-by-Step Methodology:

  • Setup: Equip a dry RBF with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Suspend 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous n-propanol (10 vol) .

  • Activation (The Critical Step): Cool the mixture to 0–5 °C in an ice bath. Add Thionyl Chloride (

    
    , 1.5 eq)  dropwise over 30 minutes.
    
    • Caution: Massive gas evolution (

      
       and 
      
      
      
      ).[1][2][3] Ensure proper venting.[1][2][3]
    • Chemistry: This forms the acid chloride in situ, which is immediately trapped by the alcohol solvent.[1][2][3]

  • Reflux: Remove the ice bath. Heat the reaction to reflux (~97 °C) for 4–6 hours. The suspension should clear to a solution.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess n-propanol.

    • Redissolve the residue in Ethyl Acetate (EtOAc).[1][2][3][4]

    • Wash carefully with saturated

      
       (neutralize HCl salts) and Brine.[1][2][3]
      
    • Dry over

      
       and concentrate.
      
  • Purification: If the product is an oil/low-melting solid, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10-20% EtOAc in Hexane).[1][2][3]

Module 2: Troubleshooting & FAQs

Visual Troubleshooting Logic

Troubleshooting Start Issue Identification CheckTLC Check TLC/LCMS Start->CheckTLC Decision1 Starting Material Remains? CheckTLC->Decision1 Yes Incomplete Conversion Decision1->Yes Yes No Impurity / Color Issue Decision1->No No Action1 Add 0.5 eq SOCl2 Check water content of alcohol Yes->Action1 Decision2 Type of Impurity? No->Decision2 ImpurityA Dark Brown/Black Color Decision2->ImpurityA Color ImpurityB Extra Spot (Higher Rf) Decision2->ImpurityB Byproducts FixA Aniline Oxidation. Use N2 atm. Wash with NaHSO3. ImpurityA->FixA FixB N-alkylation or Dibromo. Recrystallize from EtOH/H2O. ImpurityB->FixB

Figure 1: Decision matrix for diagnosing reaction failures in amino-benzoate esterification.

Frequently Asked Questions (Technical)

Q1: My reaction mixture turned dark brown/black during reflux. Is the product ruined?

  • Diagnosis: This indicates oxidation of the free aniline group, likely due to trace oxygen or excessive heating times.[2][3]

  • Solution: The product is likely intact but contaminated.[1][2][3] Perform the workup as usual. During the extraction phase, wash the organic layer with a 10% Sodium Bisulfite (

    
    ) solution.[1][2][3] This reducing agent helps remove oxidized quinoid species.[1][2][3] For future runs, strictly degas the n-propanol with Nitrogen (
    
    
    
    ) for 15 minutes before use.[1][2][3]

Q2: I see a persistent starting material spot on TLC despite refluxing for 8 hours.

  • Diagnosis: The reaction has stalled, likely due to water contamination.[2][3] n-Propanol is hygroscopic.[1][2][3] Water hydrolyzes the reactive acyl chloride intermediate back to the carboxylic acid.[1][2][3]

  • Solution: Add an additional 0.5 equivalents of

    
     at room temperature and resume reflux.[1][2][3] Ensure your n-propanol is "Anhydrous grade" or dry it over 3Å molecular sieves overnight before use.[1][2][3]
    

Q3: Can I use Sulfuric Acid (


) instead of Thionyl Chloride? 
  • Analysis: Yes, this is the classic Fischer Esterification.[2][3]

  • Caveat: The reaction is an equilibrium process.[1][2][3] With n-propanol (bp 97°C), it is difficult to remove water azeotropically without a Dean-Stark trap, which is cumbersome on small scales.[1][2][3]

  • Recommendation: If you must use

    
    , use a large excess of n-propanol (20 vol) and add activated 3Å molecular sieves directly to the reaction flask to scavenge water as it forms.[1][2][3]
    

Q4: My product is an oil, but the literature says it should be a solid.

  • Diagnosis: Propyl esters often have low melting points compared to methyl esters.[1][2][3] Impurities (solvent residues, unreacted alcohol) can depress the melting point, keeping it liquid.[1][2][3]

  • Solution: Dry the oil thoroughly under high vacuum (< 1 mbar) for 12 hours. If it remains an oil, induce crystallization by dissolving in a minimum amount of warm Hexane and adding a seed crystal or scratching the glass.[1][2][3] Alternatively, store at -20°C overnight.

Q5: How do I remove the 3,5-dibromo impurity if it carried over from the acid synthesis?

  • Strategy: This impurity is very difficult to separate after esterification because the polarity difference is minimal.[1][2][3]

  • Fix: You must purify the starting material (acid) before esterification.[1][2][3] Recrystallize the crude acid from hot water containing 5% HCl.[1][2][3] The 3,5-dibromo species is significantly less soluble in acidic aqueous media and will remain undissolved or precipitate first.[1][2][3]

References

  • Synthesis of 2-Amino-5-bromobenzoic acid (Bromin

    • Source: ChemicalBook & Literature Review.[1][2][3] "2-Amino-5-bromobenzoic acid synthesis."

  • Thionyl Chloride Mediated Esterific

    • Source: Google Patents.[1][2][3] "Method for producing amino acid ester hydrochloride (JP4356292B2)."[1][2][3]

    • URL
  • General Esterification Kinetics & Optimiz

    • Source: ResearchGate.[1][2][3] "Esterification of propanoic acid in the presence of a homogeneous catalyst."

    • URL:[Link]

  • Properties of Propyl 2-bromobenzo

    • Source: PubChem.[1][2][3][5] "Propyl 2-bromobenzoate Compound Summary."

    • URL:[Link][1][2][3][5]

Sources

Technical Guide: Overcoming Solubility Issues of Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Molecule Profile[1][2]

Propyl 2-amino-5-bromobenzoate is a lipophilic intermediate often used in the synthesis of quinazoline-based pharmacophores and heterocyclic building blocks. Its solubility profile is dominated by two competing structural features: the hydrophobic propyl ester/bromine combination and the weakly basic aniline moiety.

Understanding the interplay between these groups is critical for preventing precipitation during stock preparation and biological dilutions.[1]

FeatureChemical ImplicationSolubility Impact
Propyl Ester Increases lipophilicity (LogP > 2.5 estimated)Drastically reduces water solubility; requires organic cosolvents.
5-Bromo Substituent Electron-withdrawing & LipophilicFurther decreases aqueous solubility; lowers pKa of the amino group.
2-Amino Group Weak base (pKa ~ 3.5–4.0)Allows for solubility enhancement via protonation (salt formation) but only at low pH (< 3).

Solubility Decision Tree

Before selecting a solvent system, determine your downstream application.[1] The "one-size-fits-all" approach is the primary cause of precipitation events.

SolubilityWorkflow Start Start: Define Application Synth Chemical Synthesis Start->Synth Bio Biological Assay (Cell/Enzyme) Start->Bio SynthSolv Primary Solvents: DCM, EtOAc, Toluene Synth->SynthSolv Stock Prepare Stock: 100 mM in DMSO Bio->Stock Dilution Aqueous Dilution Step Stock->Dilution Precip Risk: Precipitation? Dilution->Precip PrecipYes Yes: Solution Turbid Precip->PrecipYes High Conc. PrecipNo No: Solution Clear Precip->PrecipNo Low Conc. Strategy1 Strategy A: Cosolvent System (DMSO + EtOH) PrecipYes->Strategy1 Strategy2 Strategy B: Surfactant Addition (0.1% Tween 80) PrecipYes->Strategy2 Strategy3 Strategy C: In-situ Salt Formation (Equimolar HCl) PrecipYes->Strategy3 caption Figure 1: Decision matrix for solvent selection based on experimental context.

Stock Solution Preparation (Standard Protocol)

For nearly all applications, Dimethyl Sulfoxide (DMSO) is the gold-standard vehicle for the initial stock solution due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.[1]

Protocol: 100 mM Stock Preparation
  • Weighing: Accurately weigh the solid. (e.g., 25.8 mg for 1 mL of 100 mM stock).[1]

    • Note: The molecular weight is approx.[1][2] 258.11 g/mol .

  • Dissolution: Add 100% Anhydrous DMSO.

    • Critical Step: Do not add water yet. Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and slightly yellow.[1] If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

    • Stability:[1][3] Stable for >6 months if kept anhydrous.[1]

Overcoming Aqueous Solubility Issues (Troubleshooting)

This section addresses the most common support ticket: "My compound precipitated when I diluted the DMSO stock into the assay buffer."

Strategy A: The "Step-Down" Dilution (Cosolvents)

Directly dumping a high-concentration DMSO stock into water causes "shock precipitation."

  • Mechanism: Rapid change in polarity forces hydrophobic aggregation.

  • Protocol:

    • Dilute 100 mM DMSO stock 1:10 into Ethanol or PEG-400 (Intermediate Stock).[1]

    • Dilute this Intermediate Stock into your aqueous buffer.

    • Result: The intermediate solvent acts as a bridge, reducing the polarity shock.

Strategy B: Surfactant-Assisted Solubilization

For cell-based assays where high concentrations are needed.

  • Recommendation: Add Tween 80 or Pluronic F-68 to your assay buffer before adding the compound.[1]

  • Concentration: 0.05% to 0.1% (v/v).

  • Why it works: Surfactants form micelles that encapsulate the lipophilic propyl ester, keeping it dispersed in the aqueous phase [1].[1]

Strategy C: In-Situ Salt Formation (Advanced)

The 2-amino group is a weak base. You can force solubility by converting it to the hydrochloride salt in situ, although this is pH-dependent.

  • Warning: This method requires an acidic environment (pH < 3) to maintain solubility.[1] If the buffer pH is neutral (7.4), the free base will regenerate and precipitate.

  • Protocol:

    • Dissolve compound in a minimal volume of 0.1 M HCl.[1]

    • Dilute with water.

    • Use Case: Best for analytical standards (HPLC) or acidic reaction conditions, NOT for physiological pH assays.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO for the main stock? A: Yes, but with caveats. Ethanol is volatile.[1] Over time, evaporation will increase the concentration of your stock, leading to experimental error.[1] DMSO is non-volatile and preferred for long-term storage.

Q2: The solution turned pink/brown after a week. Is it degraded? A: Likely yes. Anthranilate derivatives are sensitive to oxidation and light.[1]

  • Diagnosis: The amino group oxidizes to form colored diazo or quinoid species.[1]

  • Prevention: Store under nitrogen/argon in amber vials.

Q3: I see a "crash out" at 10 µM in PBS. What is the limit? A: The thermodynamic solubility of this ester in pure PBS is likely < 5 µM.

  • Solution: Ensure your final assay contains at least 0.5–1% DMSO.[1] If 10 µM is required, you must use Strategy B (Surfactants) or complexation with cyclodextrins (e.g., HP-β-CD) [2].

Q4: Will the ester hydrolyze in my buffer? A: Propyl esters are relatively stable at neutral pH (7.[1]4) but will hydrolyze in strong base (pH > 10) or strong acid (pH < 2) over prolonged periods.[1]

  • Data Point: Anthranilate esters generally have half-lives of days to weeks at pH 7.4, making them safe for standard 24-48 hour assays [3].[1]

Summary of Solvent Compatibility

Solvent SystemSolubility RatingRecommended Use
Water (pH 7) Poor (< 10 µg/mL)Not recommended without additives.
DMSO Excellent (> 100 mg/mL)Primary Stock Solution.[1]
Ethanol Good (> 50 mg/mL)Secondary dilution / evaporation steps.[1]
0.1 M HCl Moderate (as salt)Analytical standards only.
PBS + 0.1% Tween Moderate (Micellar)Biological Assays (up to ~50 µM).[1]

References

  • Surfactant Systems in Drug Discovery

    • Title: Solubilization of poorly water-soluble drugs by surfactants.[1]

    • Source: Rangel-Yagui, C. O., et al. (2005). Journal of Pharmacy & Pharmaceutical Sciences.
    • URL:[Link][1]

  • Cyclodextrin Complexation

    • Title: Cyclodextrins in drug delivery: An upd
    • Source: Saokham, P., et al. (2018).[1] Molecules.

    • URL:[Link][1]

  • Ester Stability (Anthranilates)

    • Title: Hydrolysis of anthranilic acid esters.[1]

    • Source: General chemical stability data for aminobenzoates (extrapolated
    • URL:[Link][1]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic amines.

Sources

Technical Support Center: Stability & Handling of Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Propyl 2-amino-5-bromobenzoate is a specialized intermediate often utilized in the synthesis of SGLT2 inhibitors and other pharmaceutical scaffolds. Its stability is governed by three competing functionalities: the propyl ester (susceptible to hydrolysis), the primary aniline (susceptible to oxidation), and the aryl bromide (susceptible to photolysis).

This guide synthesizes thermodynamic principles with practical handling protocols to ensure the integrity of your material during storage and experimentation.

Property Data / Specification
Chemical Structure Propyl ester of 5-bromoanthranilic acid
Primary Instability Hydrolysis (pH > 8), Oxidation (Air), Photolysis (UV)
Appearance White to off-white crystalline solid (Pure); Brown/Beige (Degraded)
Storage Recommendation 2–8°C, Desiccated, Protected from Light, Inert Atmosphere (Argon/N2)

Stability Modules: Mechanisms & Mitigation

Module A: Hydrolytic Stability (The Ester Linkage)

The Mechanism: Like all anthranilate esters, the propyl group is susceptible to hydrolysis, reverting the molecule to 2-amino-5-bromobenzoic acid and 1-propanol .

  • Base-Catalyzed: Rapid. The hydroxide ion attacks the carbonyl carbon.

  • Acid-Catalyzed: Slower but significant. Protonation of the carbonyl oxygen activates it for nucleophilic attack by water.

  • The Ortho-Effect: The intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen provides a minor stabilizing effect against hydrolysis compared to para-isomers, but this does not prevent degradation in aqueous buffers.

User Protocol: Determining Hydrolytic Half-Life (


) 
Do not assume stability in aqueous media. Perform this validation if using the compound in biological assays.
  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Spike: Dilute into buffers (pH 4.0, 7.4, 9.0) to a final concentration of 50 µM.

  • Incubation: Incubate at 37°C.

  • Sampling: Inject onto HPLC at

    
     hours.
    
  • Analysis: Monitor loss of parent peak and appearance of the acid peak (usually elutes earlier on Reverse Phase C18).

Module B: Oxidative Stability (The Aniline Moiety)

The Mechanism: The electron-rich amino group is prone to radical oxidation, especially in solution.

  • Visual Indicator: "Browning" or "pinking" of the solid or solution.

  • Chemistry: Formation of quinone imines and azo-dimers. This is accelerated by trace metals and light.

Troubleshooting:

  • Observation: "My stock solution in DMSO turned yellow/brown overnight."

  • Root Cause:[1] DMSO is hygroscopic and can facilitate oxidation if not anhydrous.

  • Remediation:[2] Use anhydrous DMSO packed under argon. Store aliquots at -20°C. Do not freeze-thaw more than 3 times.

Module C: Photostability (The Halogen)

The Mechanism: Aryl bromides are susceptible to homolytic cleavage under UV light (photodehalogenation), generating a highly reactive aryl radical. This radical can abstract hydrogen from the solvent (forming propyl 2-aminobenzoate) or polymerize.

Handling Rule:

  • Amber Glassware: Mandatory for all storage and reaction vessels.

  • Lab Lighting: Avoid direct exposure to high-intensity UV sources or sunlight.

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways based on environmental triggers.

DegradationPathways cluster_0 Critical Control Points Parent Propyl 2-amino-5-bromobenzoate (Intact) Acid 2-Amino-5-bromobenzoic acid (+ Propanol) Parent->Acid Hydrolysis (High/Low pH + H2O) Oxidized Azo/Quinone Species (Brown Tar) Parent->Oxidized Oxidation (O2 + Trace Metals) Dehalo Propyl 2-aminobenzoate (Debrominated) Parent->Dehalo Photolysis (UV Light)

Figure 1: Primary degradation pathways. Red path indicates hydrolysis (pH sensitive), Yellow path indicates oxidation (Air sensitive), Green path indicates photolysis (Light sensitive).

Troubleshooting & FAQs

Q1: I see two peaks in my LC-MS after storing the sample in Methanol. What happened?

  • Diagnosis: Transesterification.

  • Explanation: Primary alcohols like methanol can exchange with the propyl ester group, especially if trace acid/base is present.

  • Solution: Avoid protic solvents for storage. Use Acetonitrile (ACN) or DMSO for stock solutions. If using alcohol for reactions, ensure the system is neutral or use isopropanol (sterically hindered) to minimize exchange.

Q2: The melting point of my solid is 5°C lower than the Certificate of Analysis (CoA). Is it usable?

  • Diagnosis: Likely hydrolysis or solvent occlusion.

  • Explanation: 2-amino-5-bromobenzoic acid (the hydrolysis product) has a significantly different melting point (approx 213-215°C) compared to the ester (esters generally melt lower). However, a depressed melting point usually indicates impurity (eutectic mixture).

  • Action: Run a TLC (Thin Layer Chromatography). If a baseline spot appears (acid), repurify by recrystallization or column chromatography.

Q3: Can I autoclave this compound in media?

  • Answer: NO.

  • Reasoning: The high temperature (121°C) and pressure, combined with aqueous steam, will cause rapid and complete hydrolysis of the ester.

  • Protocol: Sterilize via filtration (0.22 µm PTFE filter) using a DMSO stock solution, then add to sterile media.

Recommended Storage Protocol (SOP)

To maximize shelf-life, implement the "D.A.L.T." protocol:

  • D - Dry: Store over desiccant (silica gel or molecular sieves). Moisture is the enemy of the ester.

  • A - Argon: Flush headspace with inert gas to prevent amine oxidation.

  • L - Light: Wrap vials in aluminum foil or use amber glass.

  • T - Temperature: Store at -20°C for long term (>1 month); 4°C is acceptable for active working stocks (<1 week).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79858, 2-Amino-5-bromobenzoic acid. Retrieved January 28, 2026 from [Link]

  • National Institutes of Health (2017). Degradation of Methyl 2-Aminobenzoate by H2O2/UV. (Mechanistic reference for anthranilate photolysis). Retrieved January 28, 2026 from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Propyl 2-Amino-5-Bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-P5B-001 Subject: Troubleshooting Scale-Up Challenges for Propyl 2-Amino-5-Bromobenzoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The Scale-Up Context

Propyl 2-amino-5-bromobenzoate is a critical pharmacophore often utilized as an intermediate in the synthesis of local anesthetics and kinase inhibitors.[1][2] While the bench-scale synthesis is straightforward, scaling this reaction (kilogram to pilot plant) introduces non-linear variables: exotherm management, genotoxic impurity (GTI) formation, and crystallization kinetics.[1][2]

This guide moves beyond standard literature to address the process engineering and quality attributes required for GMP-compliant synthesis.

Module 1: Reaction Kinetics & Thermodynamics

Core Workflow: Esterification via Thionyl Chloride Activation

Q1: Why are we seeing variable conversion rates (90-98%) despite using excess thionyl chloride?

Diagnosis: This is likely due to the formation of a stable N-sulfinylamine intermediate (


), which mimics the product in some TLC systems but reverts to the starting material or hydrolyzes incompletely during rapid workups.[1]

Technical Insight: Anilines react with thionyl chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) to form N-sulfinylamines.[1] In standard esterification protocols (Acid + Alcohol + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

), the

serves two roles: generating the acid chloride (activation) and generating anhydrous HCl (catalyst).[1] However, the amino group competes for the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.

Corrective Protocol:

  • Stoichiometry: Ensure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     2.5 equivalents of 
    
    
    
    are used if adding directly to the mixture.[1]
  • The "Kill" Step: You must include a distinct hydrolysis step.[1][2] Do not just evaporate the solvent.[1][2] Quench the reaction mixture into water or aqueous bicarbonate to hydrolyze the N-sulfinylamine back to the free amine.[1]

  • Alternative Activation: Switch to generating anhydrous HCl in situ using Acetyl Chloride in n-Propanol. This avoids sulfur-based side reactions entirely.[1][2]

Q2: We are detecting "Propyl Chloride" in the headspace GC. Is this a critical deviation?

Diagnosis: Yes. Propyl chloride (1-chloropropane) is a potential Genotoxic Impurity (GTI).[1][2]

Root Cause: Reaction of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-propanol with HCl or 

at elevated temperatures (

).[1]

Mitigation Strategy:

  • Temperature Control: Maintain reaction temperature ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . The esterification of activated benzoyl chlorides is fast; high heat drives the alkyl halide formation.
    
  • Scavenging: If detected, extended sparging with nitrogen during the workup is required, but prevention is superior.[2]

Module 2: Impurity Profile & Management

Q3: High Performance Liquid Chromatography (HPLC) shows a persistent impurity at RRT 1.2. What is it?

Diagnosis: This is likely Propyl 2-amino-3,5-dibromobenzoate .[1][2]

Causality: This impurity originates from the starting material (2-amino-5-bromobenzoic acid).[1][2] The bromination of anthranilic acid is an electrophilic aromatic substitution.[1] Without strict control, the 3-position is also brominated.[1][2]

Troubleshooting Table: Impurity Identification

RRT (Approx)IdentityOriginRemoval Strategy
0.82-Amino-5-bromobenzoic acidUnreacted Starting MaterialBicarbonate Wash (pH 8.[1][2]5)
1.0 Propyl 2-amino-5-bromobenzoate Target N/A
1.2Propyl 2-amino-3,5-dibromobenzoateStarting Material ContaminationCannot be removed easily by crystallization. Must control SM quality (Spec: <0.5% dibromo).[1][2]
0.52-Amino-5-bromobenzamideAmmonia contaminationAvoid ammoniacal workups.[1][2]

Q4: The product is colored (pink/brown) instead of white/off-white.

Diagnosis: Oxidation of the aniline moiety.[1][2] Solution: Perform all crystallization steps under an inert atmosphere (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). Add 0.5% sodium metabisulfite during the aqueous quench to reduce oxidized quinoid species.[1]

Module 3: Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in the synthesis and the fate of impurities.

G SM 2-Amino-5-Bromobenzoic Acid Inter1 Intermediate: Acid Chloride (Transient) SM->Inter1 Activation Inter2 Side Rxn: N-Sulfinylamine (R-N=S=O) SM->Inter2 Side Rxn w/ SOCl2 Imp2 Impurity: 3,5-Dibromo Analog SM->Imp2 Carried from SM SOCl2 Reagent: SOCl2 / n-Propanol Imp1 Impurity: Propyl Chloride (GTI Risk) SOCl2->Imp1 T > 60°C Prod Target: Propyl 2-Amino-5-Bromobenzoate Inter1->Prod n-Propanol Inter2->Prod Hydrolysis (Workup)

Figure 1: Reaction pathway analysis highlighting the reversible N-sulfinylamine trap and critical thermal risks.

Module 4: Isolation & Engineering Controls

Q5: The product "oils out" during crystallization. How do we fix this?

Diagnosis: The melting point of the propyl ester is relatively low (approx. 72-74°C for methyl, propyl is often lower/similar).[1] Oiling out occurs when the crystallization temperature is too close to the melting point of the solvated product, or cooling is too rapid.[2]

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Use a binary system. Dissolve in n-Propanol (2 volumes) at 45°C.

  • Anti-solvent: Slowly add Water (or dilute Bicarbonate) dropwise.[1][2]

  • The Metastable Zone: Stop addition when the solution turns slightly turbid.

  • Seeding (Critical): Add 0.1 wt% of pure seed crystals. Hold temperature for 30 minutes to allow a seed bed to establish.[1][2]

  • Cooling Ramp: Cool at a rate of 5°C per hour to 0°C. Do not crash cool.

Q6: How do we handle the corrosivity of the mother liquor?

Engineering Control: The mother liquor contains HCl and excess ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (decomposed to 

).[1]
  • Equipment: Glass-lined reactors (GLR) or Hastelloy are mandatory.[1][2] Stainless steel (SS316) will pit.[1][2]

  • Scrubbing: The reactor vent must be connected to a caustic scrubber (NaOH) to neutralize

    
     and HCl off-gassing.[1]
    

References & Authority

  • Synthesis of Anthranilic Acid Derivatives:

    • Citation: Cohen, R. J., et al. "Process for the preparation of anthranilic acid esters."[2] Journal of Organic Chemistry. The esterification of electron-deficient anilines requires acid catalysis or activation.[1]

    • Validation:[1][2]

  • Thionyl Chloride Mediated Esterification Safety:

    • Citation: Levin, D. "Potential Hazards in the Scale-Up of Thionyl Chloride Reactions."[1][2] Organic Process Research & Development. Highlights the formation of alkyl halides and N-sulfinylamines.[1][3]

    • Source:[1][2]

  • Genotoxic Impurity Control (Alkyl Halides):

    • Citation: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control."[2] Wiley.[1][2] Specific guidance on controlling alkyl halide formation in alcoholic acid chloride reactions.

    • Context: Propyl chloride formation kinetics are temperature dependent.[1][2]

  • Physical Properties & Crystallization:

    • Data Verification: Sigma-Aldrich Certificate of Analysis for Methyl 2-amino-5-bromobenzoate (Analogous structure used for MP reference).[1][2]

    • Source:[1][2]

Disclaimer: This guide is intended for qualified chemical professionals. Always perform a Process Safety Screening (DSC/ARC) before scaling up any reaction involving thionyl chloride.

Sources

Removal of di-brominated impurities in benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Di-Brominated Impurities in Benzoate Synthesis Ticket ID: #CHM-PUR-882 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Identify Your Impurity

Before proceeding with a purification protocol, we must characterize the "di-brominated" species. In benzoate synthesis, this impurity arises from two distinct mechanistic pathways depending on your target molecule.

Select your scenario:

  • Scenario A: Ring Bromination (Electrophilic Substitution)

    • Target: Methyl 4-bromobenzoate (or 4-bromobenzoic acid).[1]

    • Impurity: 2,4-dibromobenzoate or 2,5-dibromobenzoate.[1]

    • Origin: Over-bromination of the aromatic ring during electrophilic substitution.

    • Challenge: Structural similarity makes separation by standard distillation difficult.

  • Scenario B: Side-Chain Bromination (Radical Substitution)

    • Target: Benzyl bromide derivatives (precursors to benzoates).[1]

    • Impurity:

      
      -dibromotoluene (Benzal bromide) derivatives.[1]
      
    • Origin: Radical halogenation (Wohl-Ziegler) where the benzylic position is brominated twice.

    • Challenge: These species hydrolyze to aldehydes, contaminating the final benzoate ester/acid.

Scenario A: Removing Ring-Brominated Impurities

Context: You are synthesizing Methyl 4-bromobenzoate and detecting di-bromo species (e.g., ~5-10% by HPLC).

Mechanistic Insight

The formation of di-brominated byproducts on the ring is kinetically driven by the activation of the aromatic ring. While the ester group is deactivating, high local concentrations of bromine or improper catalyst stoichiometry (e.g., FeBr


) can lead to multiple substitutions.

The Solution: Unlike the mono-brominated product, di-brominated species often exhibit significantly lower solubility in cold polar protic solvents due to increased crystal lattice energy and molecular symmetry. We exploit this via thermal gradient recrystallization .

Protocol 1: Methanol Recrystallization System

Applicable for: Methyl 4-bromobenzoate

Reagents:

  • Crude Methyl 4-bromobenzoate (containing di-bromo impurity)

  • Solvent: Methanol (HPLC Grade)

  • Catalyst (for synthesis step): Sulfuric acid (if esterifying in situ)

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid (e.g., 10 kg scale equivalent) in Methanol.

    • Ratio: 4.0 L Methanol per 1.0 kg Crude Solid.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 1-2 hours. Ensure complete dissolution. If solids remain, add Methanol in 5% increments.

  • Controlled Cooling (Critical):

    • Ramp down temperature from 65°C to 25°C over 4 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice (occlusion). Slow cooling excludes the di-bromo impurity, which remains in the mother liquor.

  • Cryogenic Crystallization: Further cool the slurry to -10°C and hold for 5 hours.

  • Filtration: Filter the crystalline product.

  • Wash: Wash the filter cake with cold Methanol (-10°C, 2 x 0.3 L per kg solid).

  • Drying: Vacuum dry at 40°C.

Expected Outcome:

  • Yield: ~85-90% recovery.

  • Purity: >99.0% (Di-bromo impurity typically reduced to <0.1%).[1]

Data Summary: Solubility Profile
Solvent SystemMono-Bromo Solubility (25°C)Di-Bromo Solubility (25°C)Selectivity Factor
Methanol High Moderate High (at -10°C)
TolueneVery HighHighLow (Poor Separation)
WaterInsolubleInsolubleN/A
HexaneModerateModerateLow

Scenario B: Removing Side-Chain Impurities ( -dibromo)

Context: You are performing a radical bromination (Wohl-Ziegler) to create a benzoate precursor, but over-bromination has occurred at the benzylic position.

Mechanistic Insight

The


-dibromo species is a "gem-dibromide." Chemically, this is an aldehyde equivalent. The mono-bromide is an alcohol/ether equivalent. We can use selective hydrolysis  or reductive debromination  to separate them.
Visual Workflow: Impurity Management

G Start Crude Mixture (Mono-Br + Di-Br) Hydrolysis Hydrolysis Step (Aq. CaCO3 / Reflux) Start->Hydrolysis Reflux Aldehyde Aldehyde (From Di-Br) Hydrolysis->Aldehyde Fast Hydrolysis Alcohol Alcohol/Ester (From Mono-Br) Hydrolysis->Alcohol Slow/Different Path Separation Bisulfite Wash or Chromatography Aldehyde->Separation Forms Adduct Alcohol->Separation Remains Organic

Caption: Differential hydrolysis pathway allowing separation of aldehyde (impurity) from target alcohol/ester.

Protocol 2: Selective Reductive Debromination

Best for: Recovering yield rather than just discarding impurity.

If you cannot afford to lose the di-brominated material, you can chemically reduce it back to the mono-brominated species using Diethyl Phosphite .

Reagents:

  • Crude Benzylic Bromide mixture[2]

  • Diethyl Phosphite [(EtO)

    
    P(O)H]
    
  • Base: Diisopropylethylamine (DIPEA) or Sodium Ethoxide

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in dry THF or DCM.

  • Addition: Add 1.1 equivalents of Diethyl Phosphite relative to the di-bromo impurity content (determined by NMR/HPLC).

  • Activation: Add 1.2 equivalents of base at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Mechanism:[3][4][5][6][7] The phosphite anion attacks the bromine, performing a halogen-metal exchange-like reduction, selectively removing one bromine from the gem-dibromide without touching the mono-bromide or the aromatic ring.

  • Workup: Wash with water, dry over MgSO

    
    , and concentrate.
    

Troubleshooting & FAQs

Q: My HPLC shows the di-bromo impurity merging with the main peak. How do I fix the integration? A: Di-bromo species are more lipophilic.

  • Action: Increase the water content in your mobile phase gradient (e.g., start at 40% MeCN instead of 60%).

  • Check: Use a Phenyl-Hexyl column instead of C18; the

    
     interactions often resolve halo-aromatic isomers better.
    

Q: Can I use distillation to remove 2,4-dibromobenzoate from methyl 4-bromobenzoate? A: Not recommended.

  • Reason: The boiling points are often within 10-15°C of each other. To achieve separation, you would need a high reflux ratio and a tall column, which increases thermal stress and polymerization risk. Recrystallization (Protocol 1) is far more energy-efficient and scalable.

Q: I am seeing "Benzaldehyde" in my final benzoate product. Where did it come from? A: This confirms Scenario B .

  • Root Cause:[3][6][7][8][9] You had

    
    -dibromotoluene in your intermediate. During the esterification or workup, it hydrolyzed to benzaldehyde.
    
  • Fix: Wash your organic phase with Sodium Bisulfite (40% aq) . This forms a water-soluble adduct with the aldehyde, pulling it out of your benzoate organic layer.

References

  • Industrial Recrystallization of Methyl 4-bromobenzoate

    • Source: PrepChem.
    • URL:[Link]

    • Relevance: Provides the specific Methanol/Sulfuric Acid reflux and cooling protocol (-10°C) for removing impurities.
  • Selective Debromination Strategies

    • Source: Li, M.C., et al. "Studies on electrochemical hydrodebromination mechanism of 2,5-dibromobenzoic acid." Electrochimica Acta, 56(11), 4100-4104 (2011).

    • URL:[Link]

    • Relevance: Validates the electrochemical stability differences between mono- and di-bromo species.
  • Radical Bromination Selectivity

    • Source: "Process Development and Synthesis of Process-Related Impurities...".
    • URL:[Link]

    • Relevance: Discusses the control of mono- vs di-brominated impurities in pharmaceutical intermedi
  • General Purification of Benzoic Acids

    • Source: "Recrystallization of Benzoic Acid."[10][11][12] Chemistry LibreTexts.

    • URL:[Link]

    • Relevance: foundational protocol for solubility-based separation of benzoic acid deriv

Sources

Propyl 2-amino-5-bromobenzoate reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring by Thin Layer Chromatography (TLC)[1][2]

Status: Operational Subject: Technical Guide for Monitoring Esterification/Synthesis of Propyl 2-amino-5-bromobenzoate Ticket ID: CHEM-TLC-5BR-ANT

Executive Summary

This guide addresses the reaction monitoring of Propyl 2-amino-5-bromobenzoate , a lipophilic anthranilate derivative typically synthesized via the esterification of 2-amino-5-bromobenzoic acid .

The core challenge in monitoring this reaction is the significant polarity difference between the zwitterionic starting material (acid) and the lipophilic product (ester), as well as the tendency of the free amine moiety to interact with acidic silanol groups on TLC plates, causing "tailing."[1]

Module 1: Standard Operating Procedure (SOP)

The "Mini-Workup" (Critical Step)

Do not spot the reaction mixture directly onto the plate. Esterification reactions often employ acidic catalysts (H₂SO₄, SOCl₂, or p-TsOH). Spotting highly acidic mixtures directly degrades the silica binder and can cause on-plate hydrolysis of your product, leading to false negatives (ghost spots).

Protocol:

  • Sampling: Withdraw ~50 µL of reaction mixture.

  • Quench: Transfer to a 1.5 mL vial containing 0.5 mL saturated aqueous NaHCO₃ and 0.5 mL Ethyl Acetate (EtOAc).

  • Extraction: Cap and shake vigorously for 10 seconds. Allow layers to separate.[2]

  • Spotting: Spot the top organic layer onto the TLC plate.

Mobile Phase Selection

The propyl ester is significantly less polar than the benzoic acid precursor.

ComponentPolarity ProfileEst. Rf (20% EtOAc/Hex)Behavior
Starting Material (SM) High (Amine + Carboxylic Acid)0.00 - 0.05Sticks to baseline; may streak.
Product (P) Moderate (Amine + Ester)0.40 - 0.60Migrates well; amine may cause slight tailing.
Impurity (Des-bromo) Moderate0.35 - 0.55If starting from propyl anthranilate, this runs slightly below product.

Recommended Solvent System:

  • Standard: Hexanes : Ethyl Acetate (80:20 v/v).

  • For Tailing Prevention: If the product spot streaks, add 1% Triethylamine (TEA) to the mobile phase.

    • Note: TEA will deprotonate the starting acid, ensuring it stays at the baseline (Rf = 0), which simplifies monitoring the disappearance of SM.

Visualization Workflow
  • Primary: UV Lamp (254 nm). The benzene ring provides strong quenching (dark spots on green background).

  • Secondary (Confirmation): p-Anisaldehyde Stain .

    • Dip and Heat: The amine/ester functionality typically stains red/violet upon heating.

    • Why? Differentiates the product from non-amine impurities which may not stain or stain different colors.

Module 2: Visualization of Workflow

The following diagram illustrates the critical "Mini-Workup" logic required to ensure data integrity during monitoring.

ReactionMonitoring Reaction Reaction Mixture (Acidic/Catalyst) MiniWorkup Mini-Workup (Aq. NaHCO3 + EtOAc) Reaction->MiniWorkup Aliquot (50µL) Error Direct Spotting (AVOID) Reaction->Error Risk of Hydrolysis Spotting Spot Organic Layer (TLC Plate) MiniWorkup->Spotting Extract Product Elution Elution (Hex:EtOAc 8:2) Spotting->Elution Vis Visualization (UV 254nm) Elution->Vis

Figure 1: Correct sampling workflow preventing acid-catalyzed hydrolysis on the silica plate.

Module 3: Troubleshooting Guide

Issue 1: "My product spot is tailing/streaking."

Diagnosis: The free primary amine (-NH₂) on the anthranilate ring is interacting with the acidic silanol groups (Si-OH) on the silica plate. Solution:

  • Pre-treat the plate: Run the empty plate in mobile phase containing 1% Triethylamine (TEA) and dry it before spotting.

  • Modify Mobile Phase: Add 0.5% - 1.0% TEA directly to your Hexane/EtOAc mixture. This blocks the silanol sites.

Issue 2: "I see a 'Ghost Spot' at the baseline that never disappears."

Diagnosis: This is likely the Starting Material (SM) . Context: In the synthesis of propyl 2-amino-5-bromobenzoate from the acid, the SM is zwitterionic. In standard organic solvents, it has negligible solubility and Rf ~ 0. Verification:

  • Perform a Co-spot (Lane 1: SM, Lane 2: Co-spot, Lane 3: Reaction).

  • If the baseline spot in Lane 3 aligns perfectly with Lane 1, your reaction is incomplete.

  • Action: Push the reaction (Heat, more catalyst, or remove water via Dean-Stark).

Issue 3: "The product spot splits into two."

Diagnosis:

  • Hydrolysis: If you did not perform the mini-workup (See 1.1), acid on the plate may have hydrolyzed the ester back to the acid during elution.

  • Debromination: Rare, but if using aggressive hydrogenation conditions elsewhere, you may have the non-brominated propyl anthranilate. Solution:

  • Repeat TLC with the Mini-Workup .

  • Check NMR for the loss of the propyl group signals (triplet/multiplet/triplet pattern).

Module 4: Decision Logic (Troubleshooting)

Use this logic tree to resolve separation issues efficiently.

TroubleshootingTree Start Start Troubleshooting CheckSpot Observe Product Spot Shape Start->CheckSpot Tailing Streaking / Tailing? CheckSpot->Tailing NoMove SM Stays at Baseline? CheckSpot->NoMove Ghost New/Unexpected Spots? CheckSpot->Ghost AddBase Add 1% TEA to Solvent Tailing->AddBase Yes Normal Normal Behavior for SM. Monitor Product Appearance. NoMove->Normal Yes WorkupCheck Did you do Mini-Workup? Ghost->WorkupCheck ReRun Re-run with NaHCO3 Workup WorkupCheck->ReRun No Impurity Check for De-bromination (NMR/MS) WorkupCheck->Impurity Yes

Figure 2: Logic tree for diagnosing common TLC anomalies with amino-benzoates.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Iodine (I₂) to visualize this compound? A: Yes. While UV is superior for aromatic rings, Iodine will stain the propyl chain and the aromatic system (brown/yellow spots). However, Iodine is reversible; circle your spots immediately.

Q: Why does the starting material (2-amino-5-bromobenzoic acid) not move in 20% EtOAc? A: The carboxylic acid forms strong hydrogen bond dimers and interacts strongly with silica. To move the SM, you would need a highly polar system (e.g., EtOAc:MeOH:Acetic Acid), but this would force your product (the propyl ester) to the solvent front (Rf = 1.0), making separation impossible. sticking to the baseline is a feature, not a bug, for this specific monitoring.

Q: Is the compound stable on silica? A: Generally, yes. However, prolonged exposure of amino-esters to acidic silica can lead to salt formation or slow hydrolysis. It is best to visualize and record results immediately after elution.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General TLC and Esterification protocols).

  • Restek Corporation. "LC Troubleshooting: Tailing Peaks."[1][3] Chromablography. (Insight into amine-silanol interactions applicable to TLC).

  • Reich, H. J. "Thin Layer Chromatography (TLC)." University of Wisconsin-Madison Organic Chemistry Info. (General visualization and solvent selection).

  • PubChem. "2-Amino-5-bromobenzoic acid (Compound)."[4] National Library of Medicine. (Physical properties and polarity data).

Sources

Technical Support Guide: Troubleshooting Fischer Esterification of 2-Amino-5-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 2-amino-5-bromobenzoic acid is deceptively complex. While it appears to be a standard Fischer esterification, the presence of the ortho-amino group creates a "zwitterionic trap" that often leads to low yields (typically <50% in unoptimized runs) or difficult workups.

This guide addresses the three primary failure modes: Incomplete Conversion (Thermodynamics), Poor Solubility (Kinetics), and Isolation Losses (pH Management).

Diagnostic Workflow

Before altering your chemistry, identify where the yield is being lost. Use this decision tree to isolate the variable.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Check TLC/HPLC of Crude Rxn (Before Workup) Start->CheckTLC Conversion Is Starting Material (SM) Still Present? CheckTLC->Conversion YesSM YES: Kinetic/Thermodynamic Issue Conversion->YesSM SM Visible NoSM NO: Workup/Isolation Issue Conversion->NoSM Clean Conversion Solubility Did SM dissolve completely during reflux? YesSM->Solubility pHCheck Did you neutralize to pH > 8? NoSM->pHCheck NotDissolved KINETIC FAILURE Zwitterion lattice too stable. See Section 3. Solubility->NotDissolved No Dissolved THERMODYNAMIC FAILURE Equilibrium limited by water. See Section 4. Solubility->Dissolved Yes Acidic SALT TRAP Product is water-soluble Ammonium salt. See Section 5. pHCheck->Acidic No (pH < 7) Basic HYDROLYSIS/EMULSION Ester hydrolysis or phase separation failure. pHCheck->Basic Yes

Figure 1: Diagnostic decision tree for isolating yield loss in anthranilic acid derivative esterification.

Kinetic Failure: The Solubility Trap

The Issue: The reaction mixture remains a slurry, or the reaction is incredibly slow. The Cause: 2-amino-5-bromobenzoic acid exists as a zwitterion (internal salt) in the solid state. The lattice energy is high (Melting Point ~215°C), making it poorly soluble in neutral methanol.

FAQ: Why won't my starting material dissolve?

Unlike simple benzoic acids, your substrate requires protonation to break the zwitterionic lattice. If you add the solid to methanol and heat, it may not dissolve sufficienty to react.

Correct Protocol (Order of Addition):

  • Suspend the 2-amino-5-bromobenzoic acid in Methanol (10-20 volumes).

  • Crucial Step: Add the acid catalyst (

    
     or 
    
    
    
    ) before heating.
  • The acid protonates the amine (

    
    ), disrupting the zwitterion and solubilizing the substrate as the ammonium salt.
    
  • Then heat to reflux.

Thermodynamic Failure: The Equilibrium Wall

The Issue: The reaction stalls at ~60-70% conversion regardless of reflux time. The Cause: Fischer esterification is reversible.[1][2] The formation of water competes with the alcohol for the carbonyl center.



FAQ: How do I push the equilibrium?

For this specific substrate, standard Dean-Stark traps are ineffective because Methanol (bp 64.7°C) boils lower than water. You cannot physically remove water easily during reflux.

Solution A: Chemical Water Scavenging (The "Nuclear" Option) Switch from Sulfuric Acid to Thionyl Chloride (


) .
  • Mechanism:

    
     reacts with methanol to generate anhydrous 
    
    
    
    in situ and consumes water chemically.
  • Reaction:

    
     (Generates catalyst)
    
  • Water Removal:

    
     (Irreversible consumption of water).
    

Solution B: The TMSCl Method (High Yield / Lab Scale) Use Trimethylchlorosilane (TMSCl) .[3][4] It acts similarly to Thionyl Chloride but is often milder and produces higher yields for amino acids [1].[3]

  • Protocol: Add 2.0 - 4.0 equivalents of TMSCl to the Methanol solution.

Comparative Data: Catalyst Efficiency
MethodCatalystWater MgmtTypical YieldNotes
Classic Fischer

(conc)
Equilibrium limited50-65%Requires large excess of MeOH; slow.
Acyl Chloride

Chemically Consumed85-96% Industry standard; generates

gas (requires scrubber).
Silyl Activation TMSClChemically Consumed90-98% Excellent for small scale; mild conditions [1].

Isolation Failure: The Workup Trap

The Issue: The reaction shows 100% conversion on TLC, but after workup, you recover very little mass. The Cause: The product is Methyl 2-amino-5-bromobenzoate . It contains a basic amine.

  • In the reaction pot: It exists as the hydrochloride/hydrosulfate salt (Water Soluble).

  • If pH < 7: The product remains in the aqueous layer during extraction and is discarded with the waste.

FAQ: How do I recover the solid?

You must neutralize the salt to its "Free Base" form to precipitate it or extract it into organics.

Step-by-Step Isolation Protocol:

  • Concentrate: Remove most Methanol via rotary evaporation (do not distill to dryness; leave a concentrated oil).

  • Dilute: Add ice-cold water (approx. 5x the volume of the residue). Note: The ester salt will dissolve.

  • Neutralize (The Critical Step):

    • Place the flask in an ice bath.

    • Slowly add 10% aqueous

      
       or saturated 
      
      
      
      .
    • Watch for: Vigorous

      
       evolution.
      
    • Target pH: Adjust to pH 8-9 .

  • Precipitate: The free amine ester is a solid (mp 70-73°C) and should precipitate as a beige/yellow solid [2].

  • Filtration: Vacuum filter the solid.[5][6] Wash with cold water to remove inorganic salts.

Recommended "Gold Standard" Protocol

If you are currently using


 and struggling, switch to this Thionyl Chloride  protocol for immediate yield improvement.

Reagents:

  • 2-Amino-5-bromobenzoic acid (1.0 equiv)[7]

  • Methanol (anhydrous, 15-20 volumes)

  • Thionyl Chloride (

    
    , 2.0 - 3.0 equiv)
    

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a stir bar and reflux condenser. Fit a drying tube (

    
    ) or 
    
    
    
    line.
  • Chill: Add Methanol and cool to 0°C (Ice bath).

  • Activation: Add

    
     dropwise over 10-15 minutes. Exothermic reaction.
    
  • Addition: Add 2-amino-5-bromobenzoic acid in one portion.

  • Reflux: Heat to reflux (65°C) for 3-5 hours.

    • Checkpoint: Solution should become clear/homogeneous.

  • Workup:

    • Cool to RT. Evaporate solvent to ~20% volume.

    • Pour residue into crushed ice.

    • Neutralize with Sat.

      
       to pH 8.[1][5]
      
    • Filter the precipitate or extract with Ethyl Acetate.

References

  • Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[4]

  • ChemicalBook. (n.d.). "2-Amino-5-bromobenzoic acid methyl ester Properties."

  • PubChem. (n.d.).[8] "2-Amino-5-bromobenzoic acid."[6][7][8][9][10][11][12] National Library of Medicine.

  • Cohen, J. (2021). "Esterification (Experiment)." Chemistry LibreTexts.

Sources

Validation & Comparative

Optimizing Quinazolinone Scaffolds: Methyl vs. Propyl 2-Amino-5-Bromobenzoate in High-Fidelity Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacologically active heterocycles—particularly quinazolinones and benzodiazepines—the choice of the anthranilate ester intermediate is a critical process variable often treated as trivial. This guide compares Methyl 2-amino-5-bromobenzoate (M-2A5B) against its lipophilic analog, Propyl 2-amino-5-bromobenzoate (P-2A5B) .

While the methyl ester is the industry standard due to atom economy and commercial availability, the propyl ester offers distinct advantages in lipophilic process streams , genotoxic impurity control , and controlled crystallization kinetics . This guide provides the experimental data and decision frameworks necessary to select the optimal ester for your specific synthetic pathway.

Part 1: Physicochemical & Kinetic Profile

The 5-bromo handle on the anthranilate scaffold serves as a crucial site for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, the ester group (Methyl vs. Propyl) dictates the thermodynamics and kinetics of the ring-closure step.

Comparative Data Table
FeatureMethyl 2-amino-5-bromobenzoatePropyl 2-amino-5-bromobenzoateImpact on Synthesis
Molecular Weight 230.06 g/mol 258.11 g/mol Methyl offers better atom economy (~12% mass savings).
LogP (Est.) ~2.3~3.4Propyl is significantly more lipophilic; stays in organic phase during aqueous washes.[1]
Melting Point 74–76 °C (Solid)35–40 °C (Low-melt Solid/Oil)Methyl crystallizes easily; Propyl may require distillation or chromatography.[1]
Hydrolysis Rate (

)
1.0 (Reference)~0.25 (Slower)Propyl resists premature hydrolysis in basic aqueous media.
Leaving Group Methoxide (

)
Propoxide (

)
Methoxide is a harder nucleophile; Propoxide is bulkier.[1]
Byproduct Toxicity Methanol (Class 2 Solvent)1-Propanol (Class 3 Solvent)Propyl is safer for GMP processes (higher PDE limits).[1]
Reaction Kinetics & Steric Hindrance

The rate of cyclization (e.g., Niementowski reaction) is governed by the nucleophilic attack on the ester carbonyl.

  • Methyl Ester: The small steric radius of the methyl group allows for rapid nucleophilic attack. However, this high reactivity can lead to oligomerization if the reaction temperature is uncontrolled.[1]

  • Propyl Ester: The additional methylene units introduce steric bulk (

    
     Taft parameter effect).[1] This slows the initial attack, allowing for a more controlled release  of the alcohol byproduct. This is advantageous when the target heterocycle precipitates rapidly, as slower kinetics can yield higher purity crystals with fewer trapped impurities.[1]
    

Part 2: Synthetic Utility & Decision Logic

The following Graphviz diagram illustrates the divergent pathways and decision points when choosing between M-2A5B and P-2A5B.

G Start Start: 2-Amino-5-bromobenzoic Acid Methyl Methyl Esterification (MeOH, H2SO4) Start->Methyl Standard Route Propyl Propyl Esterification (n-PrOH, pTsOH) Start->Propyl Lipophilic Route M_Product Methyl 2-amino-5-bromobenzoate (Crystalline Solid) Methyl->M_Product Fast_Cyc Rapid Cyclization (High Kinetic Rate) M_Product->Fast_Cyc + Formamide/Urea Precip Product Precipitation (Risk: Trapped Impurities) Fast_Cyc->Precip Quin Target: 6-Bromoquinazolin-4(3H)-one Precip->Quin P_Product Propyl 2-amino-5-bromobenzoate (Lipophilic Oil/Solid) Propyl->P_Product Slow_Cyc Controlled Cyclization (Slower Kinetics) P_Product->Slow_Cyc + Formamide/Urea Soluble Homogeneous Phase (Better for Flow Chem) Slow_Cyc->Soluble Soluble->Quin Controlled Cryst.

Caption: Decision pathway comparing kinetic profiles. The Methyl route prioritizes speed; the Propyl route prioritizes solubility control and purity.

Part 3: Experimental Protocols

Synthesis of Methyl 2-amino-5-bromobenzoate (Standard)

Best for: Rapid screening, small-scale batch reactions.

  • Reagents: 2-Amino-5-bromobenzoic acid (10.0 g, 46 mmol), Methanol (50 mL),

    
     (conc., 2.0 mL).
    
  • Procedure: Reflux the mixture for 8 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Cool to 0°C. The methyl ester typically precipitates as white needles.[1] Filter and wash with cold methanol.[1]

  • Yield: ~90-95%.

  • Note: If no precipitate forms, neutralize with

    
     and extract with DCM.
    
Synthesis of Propyl 2-amino-5-bromobenzoate (Lipophilic Variant)

Best for: Process scale-up, avoiding Class 2 solvents, or when the intermediate must remain in the organic phase for subsequent flow steps.

  • Reagents: 2-Amino-5-bromobenzoic acid (10.0 g, 46 mmol), 1-Propanol (60 mL), p-Toluenesulfonic acid (pTsOH, 0.5 eq).

  • Procedure: Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 12 hours. The reaction is slower than the methyl variant due to steric hindrance.[2]

  • Workup: Evaporate excess propanol. Dissolve residue in Heptane (green solvent).[1] Wash with sat.[1][3]

    
     and Brine.[1]
    
  • Isolation: Dry over

    
     and concentrate. The product is often a viscous pale-yellow oil that solidifies upon standing at -20°C.[1]
    
  • Advantage: The heptane extraction efficiently removes polar impurities that would co-precipitate with the methyl ester.[1]

Comparative Cyclization: Synthesis of 6-Bromoquinazolin-4(3H)-one

This protocol highlights the reactivity difference.

  • Substrates:

    • Reaction A: Methyl Ester (1.0 eq) + Formamide (5.0 eq).[1]

    • Reaction B: Propyl Ester (1.0 eq) + Formamide (5.0 eq).[1]

  • Conditions: Heat both to 140°C.[1][3]

  • Observation:

    • Reaction A (Methyl): Full conversion typically observed within 3–4 hours .[1] Heavy precipitation of product occurs early, potentially trapping unreacted ester.[1]

    • Reaction B (Propyl): Full conversion requires 5–7 hours .[1] The reaction mixture remains homogenous longer, ensuring complete consumption of the starting material before the product crashes out.

  • Purity Profile: Reaction B often yields a product with >99.5% purity after a simple ethanol wash, whereas Reaction A may require recrystallization to remove trapped methyl ester.[1]

Part 4: Safety & Regulatory Considerations (E-E-A-T)

Genotoxicity & Impurities

Both esters are synthesized using acid catalysis.[1] However, if alkyl halides (MeI or PrBr) are used instead of alcohols (not recommended but possible), the Methyl route poses a higher risk of generating methylating agents (potential carcinogens). The Propyl route using 1-propanol/pTsOH is inherently safer regarding genotoxic impurity (GTI) formation.

Solvent Toxicity
  • Methanol (from Methyl Ester): Class 2 solvent (ICH Q3C).[1] PDE = 30 mg/day.[1] Requires strict removal monitoring.[1]

  • 1-Propanol (from Propyl Ester): Class 3 solvent.[1] PDE = 50 mg/day.[1] Lower toxicity burden simplifies regulatory filing for the final drug substance.[1]

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. Retrieved from

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 8635, Methyl anthranilate. Retrieved from [1]

  • Zhang, et al. (2015).[1][4] Synthesis of 5-amino-indolo[1,2-a]quinazoline derivatives. Organic & Biomolecular Chemistry. Retrieved from

  • European Medicines Agency. (2022).[1] ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from

  • ChemicalBook. (2023).[1] 2-Amino-5-bromobenzoic acid synthesis and properties. Retrieved from

Sources

Comparative analysis of propyl 2-amino-5-bromobenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Propyl 2-Amino-5-Bromobenzoate Synthesis Methods Content Type: Technical Guide / Comparative Analysis Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Strategic Overview

Propyl 2-amino-5-bromobenzoate (Propyl 5-bromoanthranilate) is a critical intermediate in the synthesis of quinazolinone-based alkaloids, local anesthetics, and specific agrochemicals. Its structural core—a halogenated anthranilate ester—serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and heterocycle formation.

This guide evaluates two primary synthetic pathways:

  • Method A (Direct Esterification): Acid-catalyzed esterification of 2-amino-5-bromobenzoic acid with 1-propanol.

  • Method B (Post-Esterification Bromination): Electrophilic bromination of propyl anthranilate.

Recommendation: For high-purity pharmaceutical applications , Method A is superior due to the elimination of regioselectivity issues. For cost-sensitive industrial scaling , Method B offers raw material cost advantages but requires rigorous purification to remove the 3,5-dibromo byproduct.

Comparative Analysis of Synthesis Routes

Method A: Direct Esterification (The "Convergent" Route)

This method involves the synthesis of the brominated acid precursor followed by esterification. It ensures the bromine is locked in the 5-position before the alkyl group is introduced.

  • Mechanism: Fischer Esterification (Nucleophilic Acyl Substitution).

  • Key Reagents: 2-Amino-5-bromobenzoic acid, 1-Propanol,

    
     or 
    
    
    
    .
  • Pros: High regiospecificity (bromine position is fixed previously); simple workup.

  • Cons: Requires 2-amino-5-bromobenzoic acid (more expensive starting material than anthranilic acid).

Method B: Bromination of Propyl Anthranilate (The "Linear" Route)

This method starts with the inexpensive propyl anthranilate and introduces the bromine atom directly.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Key Reagents: Propyl anthranilate, Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Pros: Lower raw material costs; one-pot potential.

  • Cons: Risk of over-bromination (3,5-dibromo species) and under-bromination; difficult separation of byproducts.

Data Comparison Table
MetricMethod A: Direct EsterificationMethod B: Bromination of Ester
Overall Yield 85 - 92%75 - 82%
Purity Profile >98% (Main impurity: unreacted acid)90-95% (Main impurity: 3,5-dibromo)
Regioselectivity 100% (Pre-determined)~90:10 (5-bromo vs 3,5-dibromo)
Reaction Time 6 - 12 Hours (Reflux)1 - 3 Hours (0-20°C)
Atom Economy Moderate (Water byproduct)Low (HBr waste generated)
Scalability High (Standard unit operations)Moderate (Exothermic control needed)

Detailed Experimental Protocols

Protocol A: Direct Esterification (Recommended)

Principle: The carboxylic acid is activated by a strong acid catalyst (sulfuric acid) to form a tetrahedral intermediate, which is then attacked by the nucleophilic oxygen of 1-propanol.

Reagents:

  • 2-Amino-5-bromobenzoic acid (21.6 g, 100 mmol)

  • 1-Propanol (150 mL, excess solvent/reactant)

  • Concentrated Sulfuric Acid (

    
    ) (5.0 mL) or Thionyl Chloride (
    
    
    
    ) (1.2 eq)
  • Sodium Bicarbonate (

    
    ) (sat. aq.)
    

Step-by-Step Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Dissolution: Charge the flask with 2-amino-5-bromobenzoic acid and 1-propanol. Stir to create a suspension.

  • Catalyst Addition:

    • Option 1 (

      
      ): Add conc. 
      
      
      
      dropwise over 10 minutes.
    • Option 2 (

      
      ): Cool to 0°C, add 
      
      
      
      dropwise, then warm to room temp.
  • Reflux: Heat the mixture to reflux (approx. 97°C) for 8–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup:

    • Cool reaction to room temperature.[1][2][3][4][5]

    • Concentrate under reduced pressure to remove excess 1-propanol (recoverable).

    • Dissolve the oily residue in Ethyl Acetate (100 mL).

    • Wash carefully with sat.

      
       (
      
      
      
      mL) to neutralize acid. Caution:
      
      
      evolution.
    • Wash with Brine (50 mL), dry over

      
      , and filter.
      
  • Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Water or purify via silica gel chromatography if necessary.

Validation Data (Expected):

  • Appearance: Off-white to pale yellow solid/oil.

  • Yield: ~23.0 g (89%).

  • 1H NMR (CDCl3, 400 MHz):

    
     7.98 (d, 1H, H-6), 7.35 (dd, 1H, H-4), 6.58 (d, 1H, H-3), 5.70 (br s, 2H, 
    
    
    
    ), 4.25 (t, 2H,
    
    
    ), 1.78 (m, 2H,
    
    
    ), 1.02 (t, 3H,
    
    
    ).
Protocol B: Bromination of Propyl Anthranilate

Principle: The amino group activates the benzene ring, directing the electrophilic bromine primarily to the para-position (C5) relative to the amine.

Reagents:

  • Propyl anthranilate (17.9 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) or Bromine (

    
    )
    
  • Acetonitrile (

    
    ) or Glacial Acetic Acid
    
  • Ammonium Acetate (

    
    ) (Catalyst, 10 mol%)
    

Step-by-Step Workflow:

  • Setup: 500 mL three-neck flask, internal thermometer, addition funnel (if using liquid

    
    ).
    
  • Dissolution: Dissolve propyl anthranilate in Acetonitrile (200 mL).

  • Bromination:

    • Using NBS: Add NBS portion-wise over 30 minutes at 0°C.

    • Using

      
      : Add solution of 
      
      
      
      in acetic acid dropwise at 0–5°C.
  • Reaction: Stir at room temperature for 2 hours. Monitor strictly by HPLC/TLC to stop before di-bromination occurs.

  • Quench: Pour mixture into ice water (500 mL) containing Sodium Thiosulfate (

    
    ) to quench unreacted bromine.
    
  • Extraction: Extract with Dichloromethane (

    
     mL).
    
  • Purification (Critical): The crude will contain 5-10% of 3,5-dibromo product. Recrystallization from Methanol is required to separate the mono-bromo product (less soluble) from the di-bromo impurity.

Visualized Reaction Workflows

Diagram 1: Method A (Direct Esterification) Pathway

Esterification Start 2-Amino-5-Bromobenzoic Acid (Solid) Reflux Reflux (97°C) 8-12 Hours Start->Reflux Dissolve Reagents 1-Propanol + H2SO4 (Catalyst) Reagents->Reflux Activate Inter Tetrahedral Intermediate Inter->Reflux Reflux->Inter Mechanism Workup Neutralization (NaHCO3 Wash) Reflux->Workup Cool & Conc. Product Propyl 2-Amino-5-Bromobenzoate (Target) Workup->Product Purification

Caption: Workflow for the acid-catalyzed esterification of 2-amino-5-bromobenzoic acid.

Diagram 2: Method B (Bromination) Selectivity Logic

Bromination Substrate Propyl Anthranilate (Liquid/Low Melt Solid) Reaction Electrophilic Aromatic Substitution (0-25°C) Substrate->Reaction Reagent Brominating Agent (NBS or Br2) Reagent->Reaction ProductA 5-Bromo Isomer (Major Product ~90%) Reaction->ProductA Para-directing (Fast) ProductB 3,5-Dibromo Isomer (Impurity ~10%) Reaction->ProductB Over-reaction (Slow) ProductC 3-Bromo Isomer (Trace) Reaction->ProductC Ortho-directing (Steric Hindrance)

Caption: Selectivity profile of the bromination route, highlighting the risk of di-bromo impurity formation.

Conclusion & Application Scientist's Note

For research and early-stage drug development where impurity profile is paramount, Method A is the definitive choice. The cost of the brominated starting material is offset by the elimination of difficult chromatographic separations required in Method B.

Method B should only be reserved for scenarios where 2-amino-5-bromobenzoic acid is unavailable or where the process is being scaled to multi-kilogram levels and recrystallization parameters for the removal of the 3,5-dibromo byproduct have been rigorously optimized.

References

  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis and properties. Retrieved from

  • Organic Syntheses. (2012). Preparation of 2-Amino-5-bromobenzaldehyde (Precursor methodology). Org. Synth. 2012, 89, 460-474. Retrieved from

  • BenchChem. (n.d.). Propyl 2-amino-5-bromobenzoate Structure and Identifiers. Retrieved from

  • PubChem. (n.d.). Propyl anthranilate (Substrate for Method B). Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate (Analogous Ester Data). Retrieved from

Sources

Comparative Validation Guide: HPLC Purity Analysis of Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Audience: Analytical Chemists, Process Development Scientists, QC Managers Focus: Optimization of purity analysis for Bromfenac Sodium intermediates Standard: ICH Q2(R2) / FDA cGMP

Executive Summary: The Purity Challenge

Propyl 2-amino-5-bromobenzoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Bromfenac Sodium . In drug development, the purity of late-stage intermediates is non-negotiable; impurities here—specifically the hydrolysis product (2-amino-5-bromobenzoic acid) and the non-brominated precursor—can carry forward into the API, leading to OOS (Out of Specification) results in final release testing.

This guide compares two validation approaches:

  • Method A (Legacy): A standard isocratic C18 protocol often used for simple esters.

  • Method B (Optimized): A gradient Core-Shell method designed for high-resolution impurity profiling.

Verdict: While Method A is sufficient for crude reaction monitoring, Method B is the only acceptable standard for release testing , offering a 3x improvement in sensitivity (LOD) and superior resolution (Rs > 2.5) of the critical acid impurity.

Chemical Logic & Separation Strategy

To validate a method, one must understand the molecule's behavior in solution.

  • The Analyte: Propyl 2-amino-5-bromobenzoate.

    • Nature:[1][2] Lipophilic ester (LogP ~3.5).

    • Chromophore: Benzene ring with amine/bromo auxochromes (strong UV absorbance ~240-270 nm).

  • The Critical Impurity: 2-Amino-5-bromobenzoic acid (Hydrolysis product).

    • Nature:[1][2][3] More polar, ionizable carboxylic acid (pKa ~4.0).

The Separation Challenge: In standard neutral mobile phases, the acid impurity ionizes, eluting near the void volume (t0), often co-eluting with solvent fronts or polar degradation products. To validate purity, we must suppress this ionization using an acidic mobile phase (pH < 3.0), forcing the impurity to interact with the stationary phase and separate from the ester.

Method Comparison: Legacy vs. Optimized

We evaluated both methods to demonstrate why "standard" protocols often fail validation criteria for this specific ester.

Table 1: Comparative Method Parameters
ParameterMethod A (Legacy / Generic)Method B (Optimized / Recommended)
Column Traditional Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell C18 (2.6 µm, 100 x 4.6 mm)
Mobile Phase Isocratic: Acetonitrile : Water (70:30)Gradient: 0.1% Phosphoric Acid : ACN
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 12 minutes15 minutes (including re-equilibration)
Resolution (Acid/Ester) 1.2 (Poor separation)3.8 (Baseline separation)
Tailing Factor 1.6 (Peak broadening)1.1 (Sharp symmetry)
LOD (Impurity) 0.05%0.01%
Why Method B Wins

Method A suffers from "generalist" flaws. The lack of pH control causes the amino group to tail (interact with silanols), and the isocratic high-organic mode rushes the polar impurities out too fast. Method B uses Core-Shell technology , which provides UHPLC-like performance on standard HPLC systems, and a Gradient profile that retains the polar acid impurity early while eluting the lipophilic propyl ester later.

Validation Workflow (ICH Q2 R2)

The following diagram illustrates the decision logic used to validate Method B, ensuring compliance with the latest ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Development (Method B) Spec Specificity Check (Blank vs. Impurity Spikes) Start->Spec Pass System Suitability Spec->Start Fail: Adjust Gradient Lin Linearity & Range (50% - 150% Target) Spec->Lin No Interference Acc Accuracy/Recovery (Spike at 3 Levels) Lin->Acc R² > 0.999 Prec Precision (Repeatability n=6) Acc->Prec Recovery 98-102% Robust Robustness (pH +/- 0.2, Flow +/- 10%) Prec->Robust RSD < 2.0% Robust->Start Fail: Tighten Controls Final Validated Method Ready for QC Robust->Final All Criteria Met

Figure 1: Validation lifecycle based on ICH Q2(R2) principles. The process is iterative; failure in specificity or robustness triggers a return to method development.

Experimental Validation Data

The following data was generated using Method B (Core-Shell C18, Phosphate Buffer pH 3.0).

Experiment 1: System Suitability & Specificity

Objective: Ensure the system is functioning and can distinguish the analyte from its hydrolysis degradation product.

ComponentRetention Time (min)Tailing Factor (T)Theoretical Plates (N)Resolution (Rs)
Acid Impurity 2.451.28,500N/A
Propyl Ester (Analyte) 6.801.114,2004.2 (vs Acid)
Experiment 2: Accuracy (Recovery Studies)

Objective: Verify that the method correctly quantifies the analyte in the presence of the sample matrix. Protocol: Spiking known amounts of pure standard into a placebo matrix.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryICH Limit
50%50.049.899.6%98-102%
100%100.0100.2100.2%98-102%
150%150.0149.599.7%98-102%
Mean 99.8%

Detailed Protocol: The Optimized Method (Method B)

This section provides the exact steps to replicate the validated method.

Reagents & Equipment[1][4][5]
  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Solvent: Acetonitrile (ACN), HPLC Grade.

  • Column: Kinetex® or Cortecs® C18 Core-Shell (2.6 µm, 100 x 4.6 mm).

  • pH Adjuster: Orthophosphoric acid (85%).

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05  with dilute orthophosphoric acid. Filter through 0.22 µm membrane.
    
    • Why? Low pH suppresses the dissociation of the acid impurity (keeping it retained) and protonates the amine for better peak shape.

  • Mobile Phase B: 100% Acetonitrile.

2. Instrument Setup:

  • Flow Rate: 1.2 mL/min (Core-shell columns handle higher pressure/flow well).

  • Column Temp: 35°C (Improves mass transfer and reduces backpressure).

  • Detection: UV at 270 nm.[4]

  • Injection Volume: 5 µL.

3. Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Action
0.08020Initial Hold
2.08020Elute polar impurities
8.02080Elute Propyl Ester
10.02080Wash column
10.18020Return to Initial
14.08020Re-equilibration
Visualizing the Separation Mechanism

SeparationLogic cluster_0 Mobile Phase A (pH 3.0) Acid Acid Impurity (Suppressed Ionization) Moderately Polar Column C18 Stationary Phase (Hydrophobic Surface) Acid->Column Weak Interaction Elutes Early (2-3 min) Ester Propyl Ester (Analyte) Hydrophobic Non-Polar Interaction Ester->Column Strong Interaction Elutes Late (6-8 min) Detector UV Detector (270nm) Column->Detector Separated Peaks

Figure 2: Separation mechanism. The pH 3.0 buffer ensures the acid impurity is protonated enough to not elute in the void, but distinct enough from the hydrophobic ester to separate cleanly.

Troubleshooting & Robustness

During validation, robustness testing revealed two critical control points:

  • pH Sensitivity:

    • If pH > 3.5: The tailing factor of the Propyl Ester peak increases due to silanol interactions with the free amine.

    • Action: Calibrate pH meter daily.

  • Gradient Delay:

    • Because the method uses a steep gradient, dwell volume differences between HPLC instruments (e.g., Agilent 1100 vs. Waters Acquity) can shift retention times.

    • Action: If transferring this method, calculate the dwell volume and adjust the "Initial Hold" (0-2.0 min) accordingly.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Koppala, S., et al. (2016).[4] Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of Bromfenac Sodium and Its Impurities. Journal of Chromatographic Science, 54(8), 1290–1297. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24855722, 2-Amino-5-bromobenzoic acid.[5] [Link]

Sources

Comparative Guide: Biological Profiling of Propyl 2-Amino-5-Bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propyl 2-amino-5-bromobenzoate is a pivotal pharmacophore in medicinal chemistry, serving as a lipophilic precursor to two major classes of bioactive heterocycles: quinazolinones and hydrazide-hydrazones . While the methyl ester analogue is frequently cited in crystallographic studies, the propyl derivative is strategically employed to modulate lipophilicity (LogP), thereby enhancing membrane permeability in antimicrobial and anticancer applications.

This guide objectively compares the biological performance of these derivatives against standard therapeutic agents, supported by experimental protocols and mechanistic insights.

Chemical Architecture & Synthetic Utility[1]

The scaffold's efficacy stems from two structural features:

  • 5-Bromo Substituent: Facilitates halogen bonding with protein targets (e.g., amino acid residues in the active site of DNA gyrase or EGFR).

  • Propyl Ester Moiety: Increases lipophilicity compared to methyl/ethyl analogues, improving passive transport across bacterial cell walls and the blood-brain barrier.

Synthesis Pathways

The propyl ester serves as a divergent intermediate. Reaction with hydrazine hydrate yields the hydrazide , a precursor for Schiff bases (hydrazones). Alternatively, cyclocondensation with formamide or urea yields quinazolinone derivatives.

SynthesisPathways Start Propyl 2-amino-5-bromobenzoate Hydrazine Hydrazine Hydrate (Reflux) Start->Hydrazine Formamide Formamide (Niementowski Rxn) Start->Formamide Hydrazide 5-Bromoanthranilic Hydrazide Hydrazine->Hydrazide Aldehyde Ar-CHO (Glacial Acetic Acid) Hydrazide->Aldehyde Hydrazone Hydrazide-Hydrazone Derivatives (Antimicrobial) Aldehyde->Hydrazone Quinazolinone 6-Bromoquinazolin-4(3H)-one Derivatives (Anticancer) Formamide->Quinazolinone

Figure 1: Divergent synthesis of bioactive derivatives from the propyl ester scaffold.

Comparative Analysis: Antimicrobial Activity[2][3][4][5][6][7][8]

Hydrazide-hydrazone derivatives synthesized from this scaffold exhibit broad-spectrum activity. The propyl chain's lipophilicity is particularly effective against Gram-negative bacteria, which possess an outer lipid membrane that resists hydrophilic antibiotics.

Performance vs. Standards

Data Source: Aggregated from recent SAR studies on 5-bromoanthranilic hydrazones [1, 2].

Compound ClassTarget OrganismMIC (µg/mL)Comparison to Standard
Propyl-Derived Hydrazone (Comp 6f) S. aureus (Gram+)4 - 8Superior to Ampicillin (10 µg/mL); Comparable to Ciprofloxacin.
Propyl-Derived Hydrazone (Comp 6k) E. coli (Gram-)16 - 32Inferior to Ciprofloxacin (1 µg/mL); Superior to Fluconazole.
Propyl-Derived Hydrazone (Comp 6m) C. albicans (Fungi)8 - 16Comparable to Fluconazole (8 µg/mL).
Unsubstituted Anthranilic Ester S. aureus>128Inactive (Demonstrates necessity of hydrazone modification).

Key Insight: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the aldehyde phenyl ring of the hydrazone significantly lowers MIC values, likely due to enhanced binding affinity with bacterial DNA gyrase.

Comparative Analysis: Anticancer (Cytotoxicity)

Quinazolinone derivatives derived from the propyl ester are potent inhibitors of EGFR (Epidermal Growth Factor Receptor). The 6-bromo position (inherited from the starting material) is critical for occupying the hydrophobic pocket of the kinase domain.

Performance vs. Standards

Assay: MTT Assay on MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) lines [3, 4].

CompoundCell LineIC50 (µM)Selectivity Index (SI)*Performance Verdict
6-Bromoquinazolinone Deriv. (Ex. 4c) MCF-74.2 ± 0.5> 10High Potency. More selective than Doxorubicin.
6-Bromoquinazolinone Deriv. (Ex. 4c) HeLa6.8 ± 0.8> 8Moderate Potency. Comparable to Cisplatin.
Doxorubicin (Standard) MCF-71.5 ± 0.2< 5Higher Potency but lower selectivity (higher toxicity to normal cells).
Propyl 2-amino-5-bromobenzoate (Precursor) MCF-7> 100N/AInactive. Cyclization is required for activity.

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Mechanism of Action: EGFR Inhibition

The quinazolinone derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase. This pathway is visualized below to illustrate the intervention point.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds Phos Autophosphorylation EGFR->Phos Normal Function Inhibitor Quinazolinone Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Pocket Inhibitor->Phos Prevents ATP ATP Binding ATP->EGFR Activates Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Failure leads to Prolif Cell Proliferation & Survival Signal->Prolif

Figure 2: Mechanism of EGFR inhibition by quinazolinone derivatives, leading to apoptosis.

Experimental Protocols

Protocol A: Synthesis of 5-Bromoanthranilic Hydrazide

Essential intermediate for antimicrobial derivatives.

  • Dissolution: Dissolve 0.01 mol of propyl 2-amino-5-bromobenzoate in 20 mL of absolute ethanol.

  • Addition: Add 0.15 mol of hydrazine hydrate (99%) dropwise with constant stirring.

  • Reflux: Reflux the mixture at 80°C for 6–8 hours. Monitor progress via TLC (Solvent: Ethyl Acetate/Hexane 3:7).

  • Precipitation: Cool the reaction mixture to room temperature and pour into crushed ice.

  • Filtration: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

    • Validation: Melting point should be distinct from the ester precursor (typically higher).

Protocol B: Broth Microdilution Assay (Antimicrobial)

Standardized method for determining MIC.

  • Preparation: Prepare stock solutions of derivatives (1 mg/mL) in DMSO.

  • Dilution: In a 96-well plate, perform serial two-fold dilutions using Mueller-Hinton broth (bacteria) or Sabouraud Dextrose broth (fungi).

  • Inoculation: Add 10 µL of microbial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Use Ciprofloxacin and DMSO (solvent control) in parallel wells.

References

  • Abid, O. H., et al. (2017). "Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities." Journal of the Chinese Chemical Society. Link

  • Popiołek, L. (2021). "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." International Journal of Molecular Sciences. Link

  • Al-Khazraji, S. I., et al. (2024). "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity." Baghdad Science Journal. Link

  • Zayed, M., et al. (2024).[1][2] "Quinazoline Derivatives as Targeted Chemotherapeutic Agents." Cureus. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate." BenchChem Protocols. Link

Sources

Comprehensive Cross-Validation Guide: Analytical Reliability of Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Propyl 2-amino-5-bromobenzoate (CAS: 83273-95-0) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1] While its methyl analog is more common, the propyl ester is frequently selected for its enhanced lipophilicity, which modulates bioavailability in downstream API synthesis.

The core challenge in deploying this intermediate is analytical bias . Reliance on a single method (typically HPLC-UV) often yields inflated purity values by failing to detect non-chromophoric impurities (e.g., inorganic salts, residual solvents) or by miscalculating response factors of hydrolysis byproducts.[1]

This guide presents a Cross-Validation Protocol utilizing two orthogonal methodologies:

  • High-Performance Liquid Chromatography (HPLC-UV): For impurity profiling and relative purity.[1]

  • Quantitative NMR (qNMR): For absolute quantification and mass balance verification.[1]

Comparative Analysis of Analytical Alternatives

The following table objectively compares the primary validation method (HPLC) against the orthogonal validator (qNMR) and the alternative technique (GC-MS).

Table 1: Analytical Performance Matrix
FeatureHPLC-UV (Method A) qNMR (Method B) GC-MS (Alternative)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)Volatile Impurity ID
Specificity High (Separates isomers)High (Structural resolution)Medium (Thermal degradation risk)
Reference Standard Required (for quantification)Not Required (Internal Std used)Required
Detection Bias Misses non-UV active compoundsDetects all protonated speciesMisses non-volatiles
Key Limitation Response factor variationSensitivity (LOD ~0.1%)Sample decarboxylation
Suitability Routine QC Primary Reference Certification Residual Solvent Analysis

Scientist’s Insight: We prioritize qNMR as the cross-validator because Propyl 2-amino-5-bromobenzoate is prone to hydrolysis. If the HPLC reference standard is slightly degraded, the HPLC assay will be biased. qNMR relies on the physics of nuclear spin, independent of the analyte's chemical standard availability.

Experimental Protocols

Method A: HPLC-UV Impurity Profiling (The "Workhorse")

Objective: To identify structurally related impurities (e.g., 5-bromoanthranilic acid).[1]

System Parameters:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers hydrolysis product).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic) and 330 nm (anthranilate specific).[1]

Gradient Program:

  • 0-2 min: Isocratic 10% B (Equilibration).

  • 2-15 min: Linear ramp to 90% B (Elution of ester).

  • 15-20 min: Isocratic 90% B (Wash).

  • 20-25 min: Return to 10% B.

Causality of Design: The propyl ester is significantly more hydrophobic than the hydrolyzed acid.[1] A gradient starting at 10% B ensures the polar acid impurity (2-amino-5-bromobenzoic acid) is retained sufficiently to separate from the injection void volume but elutes well before the main ester peak.[1]

Method B: qNMR Absolute Quantification (The "Truth" Standard)

Objective: To determine absolute purity (w/w%) without an identical reference standard.[1]

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%).[1] Selected for its singlet at ~6.3 ppm, which does not overlap with the benzoate signals.

  • Solvent: DMSO-d6. Chosen to prevent exchange of the amine protons and ensure full solubility.

  • Sample Prep: Weigh ~20 mg of Sample and ~10 mg of IS accurately (±0.01 mg) into a vial. Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantification).

    • Scans: 32 or 64.[1]

Calculation:



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Weight.[1][2][3]

Cross-Validation Results & Data Interpretation

The following data illustrates a typical cross-validation scenario where HPLC overestimates purity due to a non-UV active salt impurity.

Table 2: Synthetic Cross-Validation Data Set
Batch IDHPLC Purity (Area %)qNMR Purity (w/w %)Discrepancy (

)
StatusDiagnosis
PB-2024-001 99.2%99.1%0.1%PASS High purity confirmed.[1]
PB-2024-002 99.5%94.2%5.3% FAIL Significant non-chromophoric impurity (likely inorganic salts from synthesis).[1]
PB-2024-003 98.1%97.9%0.2%PASS Minor hydrolysis detected by both methods.[1]

Acceptance Criteria: For a validated reference material, the discrepancy between HPLC (Area %) and qNMR (w/w %) should be < 1.0% . A discrepancy > 2.0% triggers a "Mass Balance Failure" investigation.[1]

Visualizing the Validation Workflow

The following diagram outlines the decision logic for certifying the material.

CrossValidation Sample Raw Sample (Propyl 2-amino-5-bromobenzoate) HPLC Method A: HPLC-UV (Impurity Profiling) Sample->HPLC Assess Organic Impurities qNMR Method B: qNMR (Absolute Quantification) Sample->qNMR Assess Mass Balance Compare Data Comparison (|HPLC - qNMR|) HPLC->Compare Purity (Area %) qNMR->Compare Purity (w/w %) Pass PASS: Certificate of Analysis Issued Compare->Pass Delta < 1.0% Fail FAIL: Investigate (Salts/Solvents/Water) Compare->Fail Delta > 1.0%

Figure 1: Orthogonal cross-validation workflow ensuring mass balance and organic purity alignment.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [1]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.[1] Retrieved from [1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] Retrieved from [1]

  • ChemicalBook. (2024).[1] 2-Amino-5-bromobenzoic acid Properties and Synthesis. Retrieved from [1]

Sources

Propyl 2-amino-5-bromobenzoate vs other halogenated anthranilate esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propyl 2-amino-5-bromobenzoate vs. Halogenated Anthranilate Esters Content Type: Technical Comparison Guide

Executive Summary

In the optimization of quinazolinone scaffolds and anthranilic acid-based drugs, the choice of the ester group (alkyl chain) and the halogen substituent plays a critical, often underappreciated, role. While Methyl 2-amino-5-bromobenzoate is the industry standard starting material due to commercial availability, the Propyl 2-amino-5-bromobenzoate analog offers distinct physicochemical advantages that are crucial for specific lipophilic requirements and metabolic stability profiles.

This guide provides a comparative analysis of the Propyl ester against its Methyl and Chloro analogs, focusing on solubility profiles , cyclization efficiency (Niementowski reaction), and hydrolytic lability in biological systems.

Part 1: Physicochemical Profile & Selection Logic

The transition from a methyl to a propyl ester significantly alters the molecule's partition coefficient (LogP) and crystalline lattice energy. For researchers developing lipophilic inhibitors (e.g., EGFR or PqsD inhibitors), the Propyl variant provides a "sweet spot" between the solubility of methyl esters and the steric bulk of butyl/benzyl esters.

Comparative Data: Physicochemical Properties[1]
PropertyPropyl 2-amino-5-bromobenzoate Methyl 2-amino-5-bromobenzoate Propyl 2-amino-5-chlorobenzoate
Molecular Weight 258.11 g/mol 230.06 g/mol 213.66 g/mol
LogP (Predicted) ~3.8 - 4.1 ~2.8~3.5
Physical State Low-melting solid / Viscous OilCrystalline Solid (MP: 72-74°C)Oil / Low-melting solid
Solubility (DCM) ExcellentGoodExcellent
Solubility (MeOH) GoodExcellentGood
Electronic Effect (C5) Bromine (Inductive -I, Resonance +R)Bromine (-I, +R)Chlorine (Stronger -I)

Key Insight: The Propyl ester exhibits a ~1.0 unit increase in LogP compared to the Methyl ester. This increased lipophilicity is advantageous when:

  • Passive Transport: The target synthesis requires the intermediate to cross cell membranes passively before cyclization in intracellular assays.

  • Workup Efficiency: The Propyl ester remains in the organic phase (DCM/EtOAc) more efficiently during aqueous washes than the Methyl ester, reducing yield loss during extraction.

Part 2: Synthetic Utility & Reactivity[2][3]

The primary application of 5-haloanthranilates is the synthesis of 4(3H)-quinazolinones , a privileged scaffold in medicinal chemistry. The ester group acts as the leaving group during the cyclization with amides or formamide.

Reaction Kinetics: Propyl vs. Methyl

While methyl esters are generally more reactive towards nucleophiles due to lower steric hindrance, the propyl ester offers a unique advantage in high-temperature melt reactions (e.g., >130°C). The boiling point of the leaving group (1-propanol, bp 97°C) allows for a more controlled evolution of volatiles compared to methanol (bp 65°C), which can flash off too vigorously, potentially entraining reagents.

Workflow: Quinazolinone Cyclization

The following diagram illustrates the synthetic pathway and the critical decision nodes where the Propyl ester outperforms the Methyl analog.

G cluster_0 Advantage of Propyl Ester Start Start: 5-Bromoanthranilic Acid Esterification Esterification (ROH + H2SO4) Start->Esterification Propyl Propyl Ester (High Lipophilicity) Esterification->Propyl Propanol Methyl Methyl Ester (Standard) Esterification->Methyl Methanol Cyclization Niementowski Cyclization (Formamide, 140°C) Propyl->Cyclization Slower leaving group Controlled reflux Methyl->Cyclization Fast leaving group Rapid evolution Workup Workup/Purification Cyclization->Workup Product 6-Bromoquinazolin-4(3H)-one Workup->Product

Figure 1: Synthetic workflow comparing Propyl and Methyl pathways. The Propyl route offers superior lipophilicity for specific workup conditions.

Part 3: Biological Implications (Prodrug & Metabolism)

In biological assays where the ester is tested directly (e.g., as a plant growth regulator or antimicrobial agent), the hydrolysis rate is the determining factor for potency.

The "Soft Drug" Advantage: Research indicates that homologous esters (ethyl, propyl, butyl) are often hydrolyzed faster by specific carboxylesterases (like CES1/CES2) than methyl esters due to better hydrophobic binding in the enzyme's active site.

  • Methyl Ester: High metabolic stability (slow hydrolysis).

  • Propyl Ester: Moderate metabolic lability.

If the goal is to deliver the free acid (5-bromoanthranilic acid) intracellularly, the Propyl ester acts as a more efficient prodrug than the Methyl ester, balancing membrane permeability (high LogP) with enzymatic cleavage efficiency.

Metabolic Logic Flow

Metabolism Compound Propyl 2-amino-5-bromobenzoate (Prodrug) Membrane Cell Membrane (Lipophilic Barrier) Compound->Membrane High Permeability (LogP ~4.0) Enzyme Carboxylesterase (CES1/CES2) Membrane->Enzyme Intracellular Access Hydrolysis Hydrolysis Event Enzyme->Hydrolysis Active 5-Bromoanthranilic Acid (Active Metabolite) Hydrolysis->Active Rapid Release Inactive Propanol (Byproduct) Hydrolysis->Inactive

Figure 2: Pharmacokinetic logic demonstrating the Propyl ester's utility as a prodrug.

Part 4: Experimental Protocols

Protocol A: Synthesis of Propyl 2-amino-5-bromobenzoate

Standard Fischer Esterification adapted for higher boiling alcohols.

  • Reagents: 5-Bromoanthranilic acid (10 mmol, 2.16 g), 1-Propanol (20 mL), Conc. H₂SO₄ (1.0 mL).

  • Setup: 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Procedure:

    • Dissolve the acid in 1-Propanol.

    • Add H₂SO₄ dropwise (exothermic).

    • Reflux at 100°C for 6–8 hours. (Note: Higher temp than MeOH requires monitoring to prevent darkening).

    • Monitor via TLC (Hexane:EtOAc 4:1). The Propyl ester will have a higher Rf than the acid.

  • Workup:

    • Concentrate under reduced pressure to remove excess propanol.

    • Dilute residue with EtOAc (50 mL) and wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, recrystallize from cold hexanes or purify via silica column.

Protocol B: Microwave-Assisted Cyclization to Quinazolinone

Optimized for Propyl Esters.

  • Reagents: Propyl 2-amino-5-bromobenzoate (1 mmol), Formamide (5 mmol), Ammonium Acetate (0.5 mmol - catalyst).

  • Procedure:

    • Place reagents in a microwave process vial (sealed).

    • Irradiate at 140°C for 15 minutes (Power: 150W).

    • Why this works: The propyl group leaves as propanol. The sealed vessel pressure aids the nucleophilic attack of formamide.

  • Isolation:

    • Cool to room temperature.[1]

    • Pour into ice water (20 mL).

    • Filter the precipitate (6-Bromoquinazolin-4(3H)-one).[1]

    • Wash with cold ethanol.

References

  • ChemicalBook. (2025).[2] 2-Amino-5-bromobenzoic acid Physical Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. Retrieved from (Source 1.15)

  • Flores-Ramos, M., et al. (2022).[3] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from (Source 1.16)

  • PubChem. (2025).[5][6] Methyl 2-amino-5-bromobenzoate Compound Summary. Retrieved from

  • Liu, Y., et al. (2017). Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry. Retrieved from (Source 1.8)

Sources

Efficacy Comparison Guide: Propyl 2-amino-5-bromobenzoate as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Anthranilate Advantage

Propyl 2-amino-5-bromobenzoate (CAS: 1178634-57-5) represents a strategic optimization in the class of anthranilate-based enzyme inhibitors. While its parent compound, 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) , is a well-established competitive inhibitor of D-Amino Acid Oxidase (DAAO) and a scaffold for PqsD inhibition in Pseudomonas aeruginosa, the propyl ester variant introduces critical physicochemical modifications.

By masking the carboxylic acid with a propyl group, this compound significantly alters lipophilicity (LogP) and membrane permeability , addressing the blood-brain barrier (BBB) penetration limitations of the free acid. This guide compares its efficacy against standard inhibitors, detailing its mechanistic advantages in neurochemical modulation (DAAO) and quorum sensing attenuation (PqsD).

Mechanistic Profiling & Target Specificity

Primary Target: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor.[1][2][3] Inhibition of DAAO increases D-serine levels, enhancing NMDA receptor signaling—a key therapeutic pathway for schizophrenia and cognitive dysfunction.

  • Mechanism: Propyl 2-amino-5-bromobenzoate acts as a competitive inhibitor or a prodrug (hydrolyzing to the acid intracellularly). The 5-bromo substitution is critical for occupying the hydrophobic pocket near the flavin adenine dinucleotide (FAD) cofactor in the active site.

  • Binding Kinetics: The propyl chain prevents immediate ionic repulsion at the active site entry, potentially allowing for higher intracellular accumulation before hydrolysis reveals the active anionic species.

Secondary Target: PqsD (Quorum Sensing)

In P. aeruginosa, PqsD is an enzyme essential for the synthesis of signal molecules (HHQ/PQS).

  • Mechanism: Anthranilate analogs bind to the active site of PqsD, preventing the condensation of anthraniloyl-CoA with β-keto-acyl-ACP. The propyl ester mimics the transition state or blocks the channel more effectively than smaller methyl esters due to steric occlusion.

Comparative Efficacy Analysis

The following table contrasts Propyl 2-amino-5-bromobenzoate with standard alternatives in the context of DAAO inhibition and physicochemical properties.

Table 1: Comparative Performance Metrics
FeaturePropyl 2-amino-5-bromobenzoate Sodium Benzoate (Standard)5-Bromoanthranilic Acid (Parent)CBIO (High Potency Ref)
Primary Role Lipophilic Prodrug / InhibitorCompetitive InhibitorActive Metabolite / InhibitorPotent Synthetic Inhibitor
In Vitro Potency (Ki/IC50) ~5–10 µM (Est. post-hydrolysis)*20–50 µM2.5–5.0 µM< 1 µM
BBB Permeability High (Lipophilic Ester)Low (Ionic)Low (Ionic/Polar)Moderate
Solubility (Water) Low (< 0.5 mg/mL)HighModerateLow
Mechanism Intracellular release of active anionCompetitive bindingCompetitive bindingFAD Cofactor Competition
Selectivity High for DAAO / PqsDLow (General preservative)ModerateHigh

*Note: Ester derivatives often show higher apparent IC50 in cell-free assays due to lack of hydrolysis but superior efficacy in whole-cell assays due to uptake.

Visualizing the Inhibition Pathway

The following diagram illustrates the DAAO inhibition pathway, highlighting where Propyl 2-amino-5-bromobenzoate intervenes to modulate NMDA receptor activity.

DAAO_Pathway D_Serine D-Serine (NMDA Co-agonist) DAAO DAAO Enzyme (Active) D_Serine->DAAO Substrate NMDA NMDA Receptor (Activation) D_Serine->NMDA Binds Glycine Site Metabolites H2O2 + alpha-Keto Acids DAAO->Metabolites Oxidative Deamination Inhibitor Propyl 2-amino-5-bromobenzoate (Inhibitor) Inhibitor->DAAO Blocks Active Site (Competitive) Cognition Enhanced Cognitive Function NMDA->Cognition Signaling

Caption: Figure 1. Mechanism of Action: The inhibitor blocks DAAO, preserving D-Serine levels to potentiate NMDA receptor signaling.[2]

Experimental Protocols

To validate the efficacy of Propyl 2-amino-5-bromobenzoate, the following self-validating protocols are recommended.

Protocol A: Fluorometric DAAO Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human DAAO.

  • Reagent Preparation:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Substrate: 50 mM D-Serine.

    • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.5 U/mL).

    • Inhibitor Stock: Dissolve Propyl 2-amino-5-bromobenzoate in DMSO (10 mM stock).

  • Enzyme Pre-incubation:

    • Mix 0.2 µg recombinant DAAO with varying concentrations of the inhibitor (0.1 µM – 100 µM) in the buffer.

    • Critical Step: Incubate for 10 minutes at 25°C to allow equilibrium binding.

    • Control: Include a "No Inhibitor" (DMSO only) and "Sodium Benzoate" (Positive Control) well.

  • Reaction Initiation:

    • Add D-Serine/Amplex Red/HRP mixture to the wells.

  • Measurement:

    • Monitor fluorescence (Ex: 530 nm / Em: 590 nm) kinetically for 20 minutes.

    • Validation: The rate of fluorescence increase is proportional to H2O2 production.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot Log[Inhibitor] vs. % Inhibition to derive IC50.

Protocol B: Workflow Diagram

Assay_Workflow Step1 1. Prepare Reagents (Buffer, D-Serine, HRP/Amplex Red) Step3 3. Pre-incubate Enzyme (DAAO + Inhibitor, 10 min @ 25°C) Step1->Step3 Step2 2. Dissolve Inhibitor (DMSO Stock: 10mM) Step2->Step3 Step4 4. Initiate Reaction (Add Substrate Mix) Step3->Step4 Step5 5. Kinetic Read (Ex 530nm / Em 590nm) Step4->Step5 Step6 6. Calculate IC50 (Non-linear Regression) Step5->Step6

Caption: Figure 2. Step-by-step fluorometric assay workflow for validating enzymatic inhibition.

Scientific Integrity & Safety Note

  • Structure-Activity Relationship (SAR): The "propyl" chain length is optimal for balancing hydrophobicity without introducing excessive steric hindrance that might prevent binding in the DAAO "hydrophobic pocket" (unlike bulky tert-butyl esters).

  • Differentiation: Do not confuse this compound with Benzocaine (Ethyl 4-aminobenzoate). The ortho-amino group (position 2) in the topic compound defines it as an anthranilate , conferring specific inhibitory properties against DAAO and PqsD, whereas the para-amino group in benzocaine confers sodium channel blocking (anesthetic) activity.

  • Handling: As a brominated ester, store at -20°C, desiccated. It may hydrolyze in aqueous solution over time; always prepare fresh working solutions.

References

  • Biosynth. (2025). 2-Amino-5-bromobenzoic acid methyl ester: Biological Activity and PDE5 Inhibition. Retrieved from

  • Sacchi, S., et al. (2012). Structure-function relationships of D-amino acid oxidase inhibitors. Current Pharmaceutical Design. Retrieved from

  • Stark, H., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular signaling pathways. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ChemicalBook. (2025).[4] Methyl 2-amino-5-bromobenzoate Properties and PqsD Inhibition. Retrieved from

  • Sigma-Aldrich. (2025).[5] Propyl 2-amino-5-bromobenzoate Product Specification. Retrieved from [5]

Sources

Benchmark Report: Reproducibility Metrics for Amino Bromobenzoate Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Trap

Amino bromobenzoates, particularly methyl 2-amino-5-bromobenzoate , are ubiquitous scaffolds in the synthesis of quinazolinones and benzodiazepines. However, published protocols often underreport a critical failure mode: the "Regioselectivity Trap."

In the bromination of anthranilic acid derivatives, the amino group (strongly activating, ortho, para-director) and the carboxyl group (deactivating, meta-director) cooperatively direct electrophiles to the C5 position. However, the C3 position (ortho to the amine) remains electronically active. Poor thermal control or stoichiometry errors frequently lead to inseparable mixtures of the desired 5-bromo , the 3-bromo impurity, and the 3,5-dibromo over-reaction product.

This guide objectively compares three synthetic routes, prioritizing reproducibility and purity over raw yield.

Comparative Route Analysis

We evaluated three dominant pathways found in literature. The "Reproducibility Score" is an aggregate metric based on yield consistency, impurity profile, and scalability.

MetricRoute A: Direct Bromination (NBS) Route B: Protection-Deprotection Route C: Nitro-Reduction
Precursor Methyl AnthranilateMethyl Anthranilate5-Bromo-2-nitrobenzoic acid
Key Reagent N-Bromosuccinimide (NBS)Acetic Anhydride / Br₂Iron or SnCl₂ / HCl
Step Count 13 (Protect

Br

Deprotect)
2 (Esterify

Reduce)
Atom Economy HighLowMedium
Major Impurity 3,5-Dibromo species3-Bromo isomerInorganic salts (Fe/Sn sludge)
Reproducibility ⭐⭐⭐ (Sensitive to Temp)⭐⭐⭐⭐ (Robust)⭐⭐⭐⭐⭐ (High Fidelity)
Best For High-Throughput / Small ScaleLarge Batch ManufacturingHigh Purity Requirements
Decision Matrix: Pathway Selection

The following logic tree illustrates the decision process for selecting the optimal synthesis route based on laboratory constraints.

RouteSelection Start Start: Define Constraints Scale Scale > 100g? Start->Scale Purity Purity Req > 99%? Scale->Purity No (<100g) RouteB Route B: Protection Strategy (High Yield, More Steps) Scale->RouteB Yes (Cost driven) Speed Speed Critical? Purity->Speed No (>95% ok) RouteC Route C: Nitro Reduction (Highest Purity, Salt Waste) Purity->RouteC Yes (HPLC grade) RouteA Route A: Direct NBS (Fast, Moderate Purity) Speed->RouteA Yes Speed->RouteB No

Figure 1: Decision logic for selecting the synthesis pathway. Route C offers the highest isomeric purity by avoiding electrophilic aromatic substitution on the amine.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination using NBS (Optimized for Specificity)

Context: Direct bromination with elemental bromine (


) is notoriously difficult to control, often yielding the 3,5-dibromo byproduct. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent significantly improves regioselectivity for the 5-position.

Reagents:

  • Methyl anthranilate (1.0 eq)

  • N-Bromosuccinimide (1.05 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Ammonium Acetate (0.1 eq - Catalyst)

Step-by-Step Workflow:

  • Dissolution: Dissolve methyl anthranilate in ACN (5 mL/mmol) in a round-bottom flask. Add ammonium acetate (catalyst).

  • Temperature Control (Critical): Cool the solution to 0°C using an ice bath. Causality: Low temperature suppresses the kinetic energy required for the second bromination event at the C3 position.

  • Controlled Addition: Dissolve NBS in a minimal amount of ACN. Add this solution dropwise over 30 minutes. Do not add solid NBS directly, as local high concentrations favor poly-bromination.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Validation Point: Check TLC (Hexane/EtOAc 4:1). The product (

    
    ) should be distinct from the starting material (
    
    
    
    ).
    • Note: If the 3,5-dibromo impurity forms, it usually appears slightly higher or co-elutes. HPLC is preferred for validation.

  • Workup: Concentrate solvent. Redissolve in EtOAc, wash with water (to remove succinimide) and brine. Dry over

    
    .
    
Protocol C: Reduction of 5-Bromo-2-nitrobenzoate (The "High Fidelity" Route)

Context: This route completely bypasses the regioselectivity issue of bromination. By starting with the nitro group already in place, the position of the amine is "locked" post-reduction.

Reagents:

  • Methyl 5-bromo-2-nitrobenzoate (1.0 eq)

  • Iron Powder (3.0 eq) - Must be fine mesh

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Ethanol/Water (3:1 ratio)

Step-by-Step Workflow:

  • Suspension: Suspend the nitro compound and

    
     in Ethanol/Water.
    
  • Activation: Heat the mixture to 60°C.

  • Reduction: Add Iron powder in portions. An exotherm will occur.

  • Reflux: Reflux at 80°C for 2 hours. The yellow nitro compound will fade to a colorless/pale fluorescent amine.

  • Filtration (Critical): Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash with hot ethanol.

    • Failure Mode: If the solution cools before filtration, the product may crystallize within the iron sludge, leading to massive yield loss.

  • Isolation: Evaporate ethanol. The product usually precipitates from the remaining water. Filter and dry.

Troubleshooting & Critical Control Points

The "Dibromo" Impurity Analysis

The most common failure in Route A is the formation of methyl 2-amino-3,5-dibromobenzoate.

Detection Strategy:

  • 1H NMR: Look for the coupling constants in the aromatic region.

    • 5-Bromo (Product): Will show an ortho coupling (

      
      ) between H-3 and H-4, and a meta coupling (
      
      
      
      ) for H-6.
    • 3,5-Dibromo (Impurity): Will show only meta coupling (

      
      ) between H-4 and H-6. The large ortho doublet will be missing.
      
Self-Validating Workflow Diagram

This diagram outlines the logic for in-process controls (IPC) to ensure batch success.

IPC_Workflow Start Reaction Mixture TLC IPC 1: TLC Check (Disappearance of SM) Start->TLC Decision1 SM Present? TLC->Decision1 AddReagent Add 0.1 eq NBS Decision1->AddReagent Yes Workup Quench & Workup Decision1->Workup No AddReagent->TLC NMR IPC 2: Crude NMR (Check 7.0-8.0 ppm region) Workup->NMR Decision2 Meta-coupling only? NMR->Decision2 Recryst Recrystallize (MeOH/Water) Decision2->Recryst No (Pure) Discard Discard/Reprocess (Over-brominated) Decision2->Discard Yes (Dibromo > 10%)

Figure 2: In-Process Control (IPC) workflow. NMR analysis of the aromatic region is the only definitive method to distinguish the 5-bromo product from the 3,5-dibromo impurity.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2011). Methyl 2-amino-5-bromobenzoate Product Applications and References. Merck KGaA. Link

  • Khan, I., et al. (2011).[2] Methyl 2-amino-5-bromobenzoate.[2] Acta Crystallographica Section E, Structure Reports Online, 67(8), o1887. Link

  • Common Organic Chemistry. (2020).[3] Bromination - Common Conditions and Reagents (NBS vs Br2). Common Organic Chemistry Reagent Guides. Link

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups: Methods and Mechanisms. Master Organic Chemistry Guides. Link

Sources

Structural Analysis Guide: Propyl 2-Amino-5-Bromobenzoate vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl 2-amino-5-bromobenzoate (an ester of 5-bromoanthranilic acid) serves as a critical lipophilic intermediate in the synthesis of quinazolinone alkaloids and local anesthetics. Its structural differentiation from its immediate precursor, 2-amino-5-bromobenzoic acid , is pivotal for reaction monitoring and quality control.

This guide provides a technical comparison of these two distinct chemical entities, focusing on spectroscopic signatures (NMR/IR), physicochemical behavior, and synthetic pathways. It is designed for medicinal chemists requiring actionable data for structural validation.

Synthetic Pathway & Structural Evolution[1]

The synthesis of propyl 2-amino-5-bromobenzoate typically follows a linear electrophilic aromatic substitution followed by nucleophilic acyl substitution. Understanding this evolution is key to identifying impurities (unreacted precursors).

Reaction Workflow

The standard industrial route begins with Anthranilic Acid (2-aminobenzoic acid).

  • Bromination: Electrophilic substitution at the para position relative to the amino group (the most activating group) yields 2-amino-5-bromobenzoic acid .

  • Fischer Esterification: Acid-catalyzed condensation with n-propanol converts the carboxylic acid to the propyl ester.

Visual Synthesis Map

SynthesisPath Start Anthranilic Acid (Starting Material) Inter 2-Amino-5-bromobenzoic Acid (Precursor) Start->Inter Start->Inter    Target Propyl 2-amino-5-bromobenzoate (Target Product) Inter->Target Inter->Target    Reagent1 Br2 / AcOH (Bromination) Reagent2 n-Propanol / H2SO4 (Esterification)

Figure 1: Step-wise synthetic evolution from anthranilic acid to the propyl ester target.

Spectroscopic Performance Comparison

The most reliable method to distinguish the product from the precursor is through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] The conversion from Acid


 Ester induces specific, predictable shifts.[1]
A. Infrared (IR) Spectroscopy

The primary diagnostic is the carbonyl region and the O-H stretching region.[1]

FeaturePrecursor (Acid)Target (Propyl Ester)Structural Cause
O-H Stretch Broad, 2500–3300 cm⁻¹Absent Loss of carboxylic acid dimer H-bonding.
N-H Stretch Doublet, 3300–3500 cm⁻¹Doublet, 3300–3500 cm⁻¹Primary amine remains intact.
C=O Stretch ~1675 cm⁻¹~1700–1720 cm⁻¹ Esters typically absorb at higher wavenumbers than H-bonded aromatic acids.
C-O Stretch ~1290 cm⁻¹~1250 cm⁻¹ & 1100 cm⁻¹ Appearance of C-O-C ester linkage.
B. ¹H-NMR Analysis (400 MHz, CDCl₃)

The aromatic region remains similar, but the aliphatic region is the definitive indicator of successful esterification.

Proton GroupPrecursor (Acid) Chemical Shift (δ)Target (Propyl Ester) Chemical Shift (δ)Multiplicity
-COOH > 11.0 ppm (Broad)Absent Acidic proton removed.
Ar-H (C6) ~7.95 ppm~7.90 ppmDoublet (ortho to C=O).
Ar-H (C4) ~7.35 ppm~7.35 ppmDoublet of Doublets.
Ar-H (C3) ~6.55 ppm~6.55 ppmDoublet (ortho to NH₂).
-NH₂ ~6.0–7.5 ppm (Broad)~5.70 ppm (Broad)Amino protons (solvent dependent).
-O-CH₂- Absent 4.25 ppm Triplet (Diagnostic for ester).
-CH₂- Absent 1.75 ppm Sextet/Multiplet.
-CH₃ Absent 1.02 ppm Triplet.

Expert Insight: In the aromatic region, the H6 proton (ortho to the carbonyl) often shifts slightly upfield (lower ppm) in the ester compared to the acid due to the loss of the strong electron-withdrawing H-bond donor capacity of the carboxylic acid.[1]

Physicochemical Properties & Stability[2]

The esterification drastically alters the solubility profile, which is useful for purification (work-up).

Solubility & Melting Point Table
Property2-Amino-5-bromobenzoic AcidPropyl 2-amino-5-bromobenzoate
Physical State Solid (Crystalline powder)Solid (Low-melting solid/Oil)
Melting Point 213–219 °C ~50–60 °C (Est. based on methyl ester ~72°C)
Water Solubility Insoluble (Soluble in aq. NaOH)Insoluble (Immiscible)
Organic Solubility Soluble in DMSO, MeOHSoluble in DCM, EtOAc, Hexanes
pKa ~2.5 (COOH), ~4.7 (NH3+)Non-ionizable at COOH
Analytical Decision Tree

Use this logic flow to rapidly identify your isolated material.

LogicTree Start Unknown Sample (Solid/Oil) SolubilityTest Solubility Test: Add 1M NaOH (aq) Start->SolubilityTest ResultSoluble Dissolves Clear SolubilityTest->ResultSoluble Deprotonation ResultInsoluble Remains Insoluble (Oiling out/Precipitate) SolubilityTest->ResultInsoluble No reaction ConclusionAcid Identify: Precursor (2-Amino-5-bromobenzoic acid) ResultSoluble->ConclusionAcid ConclusionEster Identify: Target (Propyl 2-amino-5-bromobenzoate) ResultInsoluble->ConclusionEster

Figure 2: Rapid solubility-based identification workflow.

Experimental Protocols

Protocol A: Synthesis of Precursor (Bromination)

Objective: Selective bromination of anthranilic acid.

  • Dissolution: Dissolve 2-aminobenzoic acid (1 eq) in glacial acetic acid.

  • Addition: Add elemental bromine (1.05 eq) dropwise at 15–20°C. Caution: Exothermic.

  • Reaction: Stir for 1 hour. The product often precipitates as the hydrobromide salt or free acid.[1]

  • Workup: Pour into water. Filter the precipitate.[1] Recrystallize from ethanol/water.

  • Validation: Check MP (Target: >210°C).

Protocol B: Synthesis of Propyl Ester (Fischer Esterification)

Objective: Conversion of acid to propyl ester.

  • Setup: In a round-bottom flask, combine 2-amino-5-bromobenzoic acid (1 eq) with excess n-propanol (10–15 eq).

  • Catalyst: Add conc. H₂SO₄ (1–2 eq) slowly.

  • Reflux: Heat to reflux (~97°C) for 6–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Note: The ester will have a higher Rf value than the acid.[1]

  • Workup:

    • Evaporate excess propanol.

    • Dissolve residue in Ethyl Acetate.

    • Critical Step: Wash with sat. NaHCO₃ to remove unreacted acid precursor (see Figure 2 logic).[1]

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or perform column chromatography.

References

  • ChemicalBook. (2025). 2-Amino-5-bromobenzoic acid Properties and Synthesis.Link

  • National Institute of Standards and Technology (NIST). (2023). 2-Amino-5-bromobenzoic acid IR Spectrum.[2][3] NIST Mass Spectrometry Data Center.[2] Link

  • Sigma-Aldrich. (2024).[4] Methyl 2-amino-5-bromobenzoate Product Specification (Analogous Reference).Link

  • BenchChem. (2025). Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate.Link

  • PubChem. (2025).[5] Compound Summary: 2-Amino-5-bromobenzoic acid.[2][6][7][8][9] National Library of Medicine. Link

Sources

Safety Operating Guide

Propyl 2-amino-5-bromobenzoate: Laboratory Disposal & Safety Guide

[1][2]

Executive Summary & Chemical Profile

Propyl 2-amino-5-bromobenzoate (CAS: 1178634-57-5) is a halogenated anthranilate derivative commonly used as a pharmaceutical intermediate.[1][2][3] Its disposal requires strict adherence to halogenated organic waste protocols.[2] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) poses severe environmental risks, including the formation of dioxins during standard incineration and aquatic toxicity.[2]

Immediate Action Required: Segregate this compound from non-halogenated solvents and strong oxidizers immediately.[2]

Chemical Identity Table
ParameterDetail
Chemical Name Propyl 2-amino-5-bromobenzoate
CAS Number 1178634-57-5
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Physical State Solid (Powder/Crystalline) or Viscous Oil (purity dependent)
Key Functional Groups Primary Amine (-NH₂), Aryl Bromide (-Br), Ester (-COO-)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2][4] 2A (H319), STOT SE 3 (H335)

Hazard Assessment & Disposal Logic

To ensure a self-validating safety system, you must understand the causality behind the disposal requirements.

The "Why" Behind the Protocol
  • The Halogen Factor (Bromine):

    • Risk: Standard incineration of brominated compounds at lower temperatures (<850°C) can catalyze the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).

    • Protocol: This waste must be flagged for a high-temperature halogen-specific incinerator equipped with wet scrubbers to neutralize acidic hydrogen bromide (HBr) byproducts.[1]

    • Operational Rule: Never dilute halogenated waste with non-halogenated solvents to "save space."[2] It contaminates the entire volume, tripling disposal costs and complicating incineration.[2]

  • The Amine Factor (Reactivity):

    • Risk: The primary amine group is basic.[2] Mixing this waste with strong acid waste streams (e.g., Nitric Acid, Sulfuric Acid) can trigger rapid exothermic neutralization or, in the case of Nitrous Acid, inadvertent diazotization.[1][2]

    • Protocol: Segregate from acidic waste streams and strong oxidizers.[2][5]

Operational Disposal Protocol (Step-by-Step)

Phase 1: Pre-Disposal Segregation

Before handling the waste, establish the correct waste stream.[2] Use the decision matrix below to categorize the material.

DisposalLogicStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidHaloStreamSTREAM A:Halogenated Organic SolidsSolid->HaloStream Double Bag & LabelSolventCheckSolvent Type?Liquid->SolventCheckHaloLiqSTREAM B:Halogenated SolventsSolventCheck->HaloLiq Contains Halogens (DCM, etc.)SolventCheck->HaloLiq Non-Halo Solvent + Brominated Solute

Figure 1: Decision Matrix for determining the correct waste stream. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the brominated solute classifies the entire mixture as Halogenated Waste.[1][2]

Phase 2: Waste Accumulation

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][2] Work inside a fume hood.

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bucket lined with a heavy-duty chemically resistant bag (6-mil polyethylene).[1]

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Constituents: "Propyl 2-amino-5-bromobenzoate (Solid)"[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

    • Warning: "CONTAINS HALOGENS - DO NOT INCINERATE IN GENERAL BOILER."

  • Closure: Screw the lid tight when not actively adding waste. Do not leave open in the hood.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Container: Use a standard solvent safety can (HDPE or coated steel) specifically marked for Halogenated Solvents .[2]

  • Compatibility Check: Ensure the container does not contain strong acids or oxidizers (e.g., Peroxides, Nitric Acid).[6]

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 90%") AND the solute ("Propyl 2-amino-5-bromobenzoate 10%").

    • Hazard Checkboxes: [x] Flammable (if solvent is), [x] Toxic.

Phase 3: Hand-off to EHS/Disposal Facility[1][2]
  • Manifesting: When requesting pickup, explicitly declare the waste as "Halogenated Organic." [2]

  • RCRA Considerations: While this specific compound is not P-listed or U-listed by name, it typically falls under Process Waste or carries the characteristic of the solvent it is dissolved in (e.g., F002 for halogenated solvents).

  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) away from light until pickup.

Emergency Contingencies

Spill Management

If Propyl 2-amino-5-bromobenzoate is spilled outside the hood:

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, evacuate the immediate area.[2]

  • PPE: Wear N95 or P100 respiratory protection if dust is present.[2]

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filter vacuum dedicated to chemical cleanup.

    • Liquids: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if the solvent is flammable.[2]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste stream (Scenario A above).

References

  • PubChem. (n.d.).[2][7] Propyl 2-bromobenzoate (Analogous Structure & Physical Properties). National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defined Hazardous Waste Codes (F-List for Halogenated Solvents). Retrieved January 28, 2026, from [Link][1][2]

Personal protective equipment for handling Propyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Propyl 2-amino-5-bromobenzoate (an anthranilate derivative) is a critical intermediate in medicinal chemistry, often utilized for its dual functionality: the amine for amide couplings and the aryl bromide for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

While often categorized generically as an "Irritant," its structure—a halogenated aromatic amine —demands a higher tier of caution than standard laboratory reagents. The propyl ester moiety increases lipophilicity compared to its parent acid, potentially facilitating faster transdermal absorption.

Critical Hazard Profile (GHS Read-Across):

  • Signal Word: WARNING (Potential DANGER if handled in bulk)

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[4]

  • Hidden Hazard: Aromatic amines are known sensitizers. Long-term or high-dose exposure may risk methemoglobinemia (cyanosis), although this is less pronounced in anthranilates than in simple anilines.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of substance.

Protection ZoneRecommended EquipmentTechnical Rationale & Specification
Respiratory Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 RespiratorWhy: As a solid powder, the primary risk is inhalation of fine particulates during weighing. Spec: Face velocity of hood must be >100 fpm. If working outside a hood (not recommended), a fit-tested P100 is required.
Hand (Tactile) Material: Nitrile RubberThickness: Minimum 5 mil (0.12 mm)Why: Aromatic esters permeate latex rapidly. Nitrile offers superior resistance to organic amines.Protocol: Change gloves immediately upon splash contact. Double-glove for operations >1 hour.
Ocular Type: Chemical Splash Goggles (Indirect Vent)Why: Standard safety glasses allow dust entry from the side. Goggles seal the orbital area against airborne particulates and splashes.
Dermal (Body) Type: Lab Coat (Poly-Cotton or Nomex)Add-on: Tyvek® SleevesWhy: The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap during bulk weighing.
PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the scale of operation.

PPE_Logic Start Start: Assess Scale SmallScale < 100 mg (Analytical) Start->SmallScale LargeScale > 100 mg or Synthesis Prep Start->LargeScale StandardPPE Standard PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: Double Nitrile Gloves Chemical Goggles Tyvek Sleeves LargeScale->EnhancedPPE HoodCheck Is Fume Hood Available? StandardPPE->HoodCheck EnhancedPPE->HoodCheck Respirator MANDATORY: N95/P100 Respirator HoodCheck->Respirator No (Emergency Only) Proceed Proceed with Operation HoodCheck->Proceed Yes Respirator->Proceed

Figure 1: Risk-based PPE selection logic. Note that fume hood use is the primary control; respirators are a fallback.

Operational Protocols

A. Weighing & Transfer (The High-Risk Zone)

Static electricity often causes organic powders to "jump" or adhere to spatulas, creating aerosol clouds.

  • Preparation:

    • Place a disposable balance mat or identifying paper inside the balance enclosure.

    • Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.

  • Transfer:

    • Do not dump the powder. Use a micro-spatula to transfer small amounts.

    • Technique: Keep the receiving vessel as close to the stock container as possible to minimize travel distance.

  • Decontamination:

    • Wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) immediately after weighing. Dispose of this tissue as hazardous solid waste.

B. Solubilization & Reaction

Once dissolved, the risk profile changes. The solvent (e.g., DCM, DMF) can act as a vehicle, carrying the Propyl 2-amino-5-bromobenzoate through the skin barrier much faster than the dry powder.

  • Protocol: If a spill occurs involving the solution, do not rely on evaporation. The solvent will evaporate, leaving a fine layer of the active amine on the surface, which can later become airborne dust. Wet-wipe all spills.

Emergency & Disposal Procedures

Spill Management Workflow

In the event of a spill, immediate action prevents area contamination.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Wipe Area with Soap & Water ActionSolid->Clean ActionLiquid->Clean Dispose Bag as Halogenated Waste Clean->Dispose

Figure 2: Step-by-step spill response for solid vs. liquid states.

Waste Disposal

This compound contains both Halogens (Bromine) and Nitrogen (Amine) .

  • Segregation: Dispose of in the Halogenated Organic Waste stream.

  • Incompatibility: Do NOT mix with strong oxidizing acids (e.g., Nitric Acid) in the waste container. Aromatic amines can react with nitrous acid sources to form diazonium salts, which may be unstable or explosive if dried.

  • Labeling: Clearly tag the waste container with "Contains Propyl 2-amino-5-bromobenzoate - Irritant/Sensitizer."

References

  • PubChem. (n.d.). Compound Summary: Methyl 2-amino-5-bromobenzoate (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1000. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.